molecular formula C19H18ClN5O3 B11933005 AZD 2066 hydrate

AZD 2066 hydrate

货号: B11933005
分子量: 399.8 g/mol
InChI 键: IQAAQEVMEMGFQH-UTONKHPSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD 2066 hydrate is a useful research compound. Its molecular formula is C19H18ClN5O3 and its molecular weight is 399.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H18ClN5O3

分子量

399.8 g/mol

IUPAC 名称

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate

InChI

InChI=1S/C19H16ClN5O2.H2O/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13;/h3-12H,1-2H3;1H2/t12-;/m1./s1

InChI 键

IQAAQEVMEMGFQH-UTONKHPSSA-N

手性 SMILES

C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4.O

规范 SMILES

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4.O

产品来源

United States

Foundational & Exploratory

AZD2066 Hydrate: An In-depth Technical Guide on its mGluR5 Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 hydrate is a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, AZD2066 has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease (GERD).[1] This technical guide provides a comprehensive overview of the mGluR5 antagonist activity of AZD2066 hydrate, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action

AZD2066 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site. By binding to this allosteric site, AZD2066 induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to initiate downstream signaling cascades upon glutamate binding. This non-competitive antagonism allows for a modulatory effect on mGluR5 activity, rather than a complete blockade, which can be advantageous in a therapeutic context. The primary signaling pathway inhibited by AZD2066 is the Gq-protein coupled pathway, which leads to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[1]

Quantitative Pharmacological Data

The antagonist activity of AZD2066 at the mGluR5 receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for AZD2066 hydrate.

Table 1: In Vitro Functional Antagonist Activity of AZD2066

Assay TypeCell Type/TissueAgonistParameterValue (nM)
Calcium (Ca²⁺) MobilizationmGluR5-expressing HEK cellsDHPG or QuisqualateIC₅₀27.2
Calcium (Ca²⁺) MobilizationRat Striatal CulturesDHPG or QuisqualateIC₅₀3.56
Calcium (Ca²⁺) MobilizationRat Hippocampal CulturesDHPG or QuisqualateIC₅₀96.2
Calcium (Ca²⁺) MobilizationRat Cortical CulturesDHPG or QuisqualateIC₅₀380

Data sourced from MedchemExpress product information, specific primary study not cited.[1]

Table 2: In Vivo Receptor Binding Affinity of AZD2066

Assay TypeSpeciesRadioligandParameterValue (nM)
Positron Emission Tomography (PET)Human[¹¹C]ABP688Ki (estimated)~1200

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections describe the general methodologies employed in the characterization of mGluR5 antagonists like AZD2066.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for its target receptor. In the case of AZD2066, a competition binding assay would be performed to determine its inhibition constant (Ki) at the mGluR5 receptor.

Objective: To determine the binding affinity (Ki) of AZD2066 for the mGluR5 receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human or rat mGluR5.

  • Radioligand with known affinity for mGluR5 (e.g., [³H]MPEP or [¹¹C]ABP688).

  • AZD2066 hydrate of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of AZD2066.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of AZD2066 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (General Protocol)

Functional assays measure the effect of a compound on the biological response of a cell upon receptor activation. For mGluR5, a common functional assay is to measure the mobilization of intracellular calcium following agonist stimulation.

Objective: To determine the potency (IC₅₀) of AZD2066 in inhibiting agonist-induced calcium mobilization in mGluR5-expressing cells.

Materials:

  • HEK293 cells stably expressing recombinant human or rat mGluR5.

  • A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • mGluR5 agonist (e.g., DHPG or quisqualate).

  • AZD2066 hydrate of varying concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Plate the mGluR5-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye by incubating them with the dye for a specific time at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of AZD2066 for a defined period.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the mGluR5 agonist into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium concentration. The inhibitory effect of AZD2066 is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC₅₀ value is the concentration of AZD2066 that produces a 50% inhibition of the maximum agonist response.

Signaling Pathways and Experimental Workflows

Visual representations of the mGluR5 signaling pathway and a typical experimental workflow for characterizing an mGluR5 antagonist are provided below using the DOT language for Graphviz.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates AZD2066 AZD2066 (NAM) AZD2066->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: mGluR5 Signaling Pathway and Inhibition by AZD2066.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine IC₅₀) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other receptors) Functional_Assay->Selectivity_Assay PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) (e.g., PET Imaging) Selectivity_Assay->PK_PD Efficacy_Models Animal Models of Disease (e.g., Neuropathic Pain) PK_PD->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Phase_I Phase I Trials (Safety & Tolerability) Tox_Studies->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III

Caption: Experimental Workflow for mGluR5 Antagonist Development.

Conclusion

AZD2066 hydrate is a potent and selective negative allosteric modulator of mGluR5 with demonstrated antagonist activity both in vitro and in vivo. Its ability to cross the blood-brain barrier and modulate mGluR5 signaling has made it a valuable tool for investigating the therapeutic potential of targeting this receptor in various CNS disorders. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in the field of glutamate receptor pharmacology. Further research to fully elucidate the preclinical pharmacological profile of AZD2066 will be beneficial for the continued exploration of its therapeutic applications.

References

AZD2066 Hydrate: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, orally active, and blood-brain barrier-penetrating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Preclinical research has explored its therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease. This technical guide provides a comprehensive overview of the key preclinical findings for AZD2066 hydrate, including its in vitro and in vivo pharmacology, and detailed experimental protocols.

Core Data Summary

In Vitro Efficacy

The inhibitory activity of AZD2066 on mGluR5 has been characterized in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective antagonism of the mGluR5 receptor.

Cell SystemAssay TypeIC50 (nM)Reference
mGlu5/HEK cellsDHPG-induced Ca²⁺ response27.2[1]
Rat Striatal CulturesDHPG-induced Ca²⁺ response3.56[1]
Rat Hippocampal CulturesDHPG-induced Ca²⁺ response96.2[1]
Rat Cortical CulturesDHPG-induced Ca²⁺ response380[1]
In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the potential of AZD2066 in relevant disease models.

Animal ModelDisease/ConditionSpeciesDosing (p.o.)Key FindingReference
Drug DiscriminationPsychoactive EffectsRat0.3-30 mg/kgShowed discriminative effects, similar to other mGluR5 antagonists.[1]
Chronic Social Defeat StressDepressive BehaviorsMouse5 mg/kg (i.p., 2x daily for 12h)Alleviated depressive-like behaviors.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action of AZD2066 involves the modulation of the BDNF/TrkB signaling pathway, which is crucial for neuronal survival and plasticity.[1]

AZD2066_Signaling_Pathway cluster_BDNF BDNF/TrkB Pathway AZD2066 AZD2066 mGluR5 mGluR5 AZD2066->mGluR5 Inhibits BDNF BDNF AZD2066->BDNF Upregulates PLC PLC mGluR5->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces TrkB TrkB BDNF->TrkB Activates Downstream Downstream Signaling (e.g., CREB, Akt) TrkB->Downstream Neuronal_effects Neuronal Survival & Plasticity Downstream->Neuronal_effects

AZD2066 mechanism of action on mGluR5 and the BDNF/TrkB pathway.

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like AZD2066 in a preclinical model of depression.

Preclinical_Depression_Model_Workflow start Start animal_model Induce Chronic Social Defeat Stress (CSDS) in Mice start->animal_model treatment Administer AZD2066 (e.g., 5 mg/kg, i.p.) or Vehicle animal_model->treatment behavioral_testing Behavioral Testing treatment->behavioral_testing social_interaction Social Interaction Test behavioral_testing->social_interaction sucrose_preference Sucrose Preference Test behavioral_testing->sucrose_preference data_analysis Data Analysis and Comparison social_interaction->data_analysis sucrose_preference->data_analysis end End data_analysis->end

Workflow for assessing AZD2066 in a mouse model of depression.

Experimental Protocols

DHPG-Induced Calcium Mobilization Assay in Primary Neuronal Cultures

This assay is used to determine the functional antagonism of AZD2066 at the mGluR5 receptor.

1. Cell Preparation:

  • Primary striatal, hippocampal, or cortical neurons are isolated from rat embryos (E18-E19) and cultured on poly-D-lysine coated plates.

  • Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 12-14 days in vitro.

2. Calcium Imaging:

  • Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Cells are then washed and incubated in a physiological salt solution.

3. Compound Application and Data Acquisition:

  • Baseline fluorescence is recorded.

  • AZD2066 or vehicle is pre-incubated for a specified period.

  • The mGluR5 agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptor and induce calcium release from intracellular stores.

  • Changes in intracellular calcium concentration are measured by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm.

  • The IC50 value is calculated from the concentration-response curve of AZD2066's inhibition of the DHPG-induced calcium response.

Chronic Social Defeat Stress (CSDS) Model in Mice

This model is used to assess the antidepressant-like effects of AZD2066.

1. Animal Housing and Habituation:

  • Male C57BL/6J mice are individually housed and allowed to acclimate to the facility for at least one week.

  • Larger, aggressive male CD-1 mice are selected as resident aggressors and screened for consistent aggressive behavior.

2. Social Defeat Paradigm:

  • For 10 consecutive days, each C57BL/6J mouse is introduced into the home cage of a different CD-1 aggressor for 5-10 minutes, during which it is physically defeated.

  • Following the physical interaction, the C57BL/6J mouse is housed in the same cage separated from the aggressor by a perforated divider for the remainder of the 24-hour period, allowing for sensory but not physical contact.

3. Behavioral Testing:

  • 24 hours after the last defeat session, mice undergo behavioral testing to assess for depressive-like phenotypes.

  • Social Interaction Test: Mice are placed in an open field with a wire-mesh enclosure at one end. The time spent in the "interaction zone" around the enclosure is recorded first with an empty enclosure and then with a novel, non-aggressive CD-1 mouse inside the enclosure. A social interaction ratio is calculated.

  • Sucrose Preference Test: Anhedonia is assessed by measuring the preference for a 1% sucrose solution over water in a two-bottle choice paradigm.

4. Drug Administration:

  • AZD2066 or vehicle is administered to the CSDS-exposed mice prior to behavioral testing according to the study design (e.g., acute or chronic dosing).

5. Data Analysis:

  • Behavioral parameters are compared between vehicle-treated and AZD2066-treated groups to determine the effect of the compound on depressive-like behaviors.

Conclusion

The preclinical data for AZD2066 hydrate demonstrate its potent and selective antagonism of the mGluR5 receptor. In vivo studies have shown its potential to modulate psychoactive behaviors and alleviate depressive-like symptoms in rodent models. Further research is warranted to fully elucidate its therapeutic potential in various neurological and psychiatric disorders.

References

AZD2066 Hydrate: A Technical Guide to Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD2066 is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been characterized as a highly central nervous system (CNS) penetrant compound, a critical attribute for therapeutic agents targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the CNS penetration of AZD2066, including its mechanism of action, available quantitative data from human studies, and detailed experimental protocols relevant to the assessment of its brain distribution. While specific preclinical data on brain-to-plasma concentration ratios (e.g., Kp,uu) for AZD2066 are not publicly available in the reviewed scientific literature, this guide synthesizes the existing knowledge to inform researchers and drug development professionals.

Mechanism of Action and Signaling Pathways

AZD2066 exerts its pharmacological effects through the modulation of two key signaling pathways: the mGluR5 signaling cascade and the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway.

mGluR5 Signaling Pathway

As a negative allosteric modulator, AZD2066 does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a different site on the mGluR5 receptor, changing the receptor's conformation and thereby reducing its response to glutamate. The canonical signaling pathway for mGluR5, a Gq-protein coupled receptor, involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD2066 (NAM) AZD2066->mGluR5 Inhibits Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Activates Ras Ras TrkB->Ras Activates Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival & Plasticity Akt->Neuronal_Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Neuronal_Survival Microdialysis_Workflow cluster_procedure Microdialysis Procedure Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Probe_Implant Microdialysis Probe Implantation (Target Brain Region) Animal_Prep->Probe_Implant Perfusion Probe Perfusion (Artificial CSF at low flow rate) Probe_Implant->Perfusion Drug_Admin Systemic Drug Administration (e.g., i.v., p.o.) Perfusion->Drug_Admin Dialysate_Collect Dialysate Collection (Timed Fractions) Drug_Admin->Dialysate_Collect Sample_Analysis Sample Analysis (LC-MS/MS) Dialysate_Collect->Sample_Analysis Data_Analysis Data Analysis (Unbound Brain Concentration vs. Time) Sample_Analysis->Data_Analysis Protein_Binding_Workflow cluster_workflow Equilibrium Dialysis Workflow Preparation Prepare Dialysis Cells (Semi-permeable membrane) Compartment_A Compartment A: Drug in Plasma or Brain Homogenate Preparation->Compartment_A Compartment_B Compartment B: Buffer Preparation->Compartment_B Incubation Incubate to Equilibrium (e.g., 37°C with shaking) Compartment_A->Incubation Compartment_B->Incubation Sampling Sample from Both Compartments Incubation->Sampling Analysis Analyze Drug Concentration (LC-MS/MS) Sampling->Analysis Calculation Calculate Unbound Fraction (fu) Analysis->Calculation

AZD2066 Hydrate: A Technical Overview of Historical Clinical Trial Data in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 hydrate is a selective, orally active, and blood-brain barrier-penetrating antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] The glutamatergic system, particularly the mGluR5, has been a target of interest for the development of novel therapeutics for major depressive disorder (MDD) due to its role in synaptic plasticity and mood regulation. This technical guide provides a comprehensive overview of the historical clinical trial data for AZD2066 hydrate, focusing on the key Phase IIa study in patients with MDD. The document details the experimental protocols, presents quantitative outcomes, and visualizes the proposed signaling pathway.

Core Mechanism of Action: mGluR5 Antagonism and BDNF/TrkB Signaling

AZD2066 functions as a negative allosteric modulator of mGluR5. Antagonism of mGluR5 is believed to exert antidepressant effects through the modulation of glutamatergic neurotransmission. A key downstream effect of mGluR5 inhibition is the potentiation of brain-derived neurotrophic factor (BDNF) signaling through its receptor, tropomyosin receptor kinase B (TrkB).[2][3][4] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity, processes that are often impaired in individuals with MDD. The binding of BDNF to TrkB initiates a signaling cascade that is implicated in the therapeutic effects of several antidepressant agents.[5]

Signaling Pathway Diagram

AZD2066_Mechanism_of_Action cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate mGluR5 mGluR5 Glutamate_Vesicle->mGluR5 Activates BDNF BDNF mGluR5->BDNF Upregulates (via inhibition) Signaling_Cascade Intracellular Signaling Cascade mGluR5->Signaling_Cascade Modulates AZD2066 AZD2066 AZD2066->mGluR5 Inhibits TrkB TrkB Receptor BDNF->TrkB Activates TrkB->Signaling_Cascade Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant) Signaling_Cascade->Therapeutic_Effects

Caption: Proposed mechanism of action for AZD2066.

Historical Clinical Trial Data: A Phase IIa Study in MDD (NCT01145755)

A key clinical trial investigating the efficacy and safety of AZD2066 in MDD was a 6-week, Phase IIa, multi-centre, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study (AstraZeneca study code: D0475C00020).[6][7]

Experimental Protocol

Study Design: The study employed a parallel-group design with three arms: AZD2066, placebo, and an active comparator, duloxetine. The trial was double-blind and double-dummy to maintain blinding of both patients and investigators.[7][8]

Participant Population: The study enrolled adult patients (ages 18-65) with a primary clinical diagnosis of Major Depressive Disorder.[7] Key exclusion criteria included the presence of other psychiatric disorders such as bipolar disorder or psychotic disorders, a current depressive episode of less than 4 weeks in duration, and a history of inadequate response to antidepressants during the current episode.[6]

Intervention:

  • AZD2066 Group: Patients received 12 mg of AZD2066 once daily for the first 7 days, followed by 18 mg once daily from day 8 to day 42.[8]

  • Placebo Group: Patients received a placebo matched to both AZD2066 and duloxetine.

  • Active Comparator Group (Duloxetine): Patients received 30 mg of duloxetine once daily for the first 7 days, followed by 60 mg once daily from day 8 to day 42.[8]

Outcome Measures:

  • Primary Outcome: The primary efficacy endpoint was the change from baseline to Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. The MADRS is a 10-item, clinician-rated scale assessing the severity of depressive symptoms, with a total score ranging from 0 to 60.[6]

  • Secondary Outcomes: Secondary measures included the proportion of patients achieving a response (defined as a ≥50% reduction in MADRS total score from baseline) and the proportion of patients achieving remission (defined as a MADRS total score of ≤10 at Week 6).[6]

Safety and Pharmacokinetic Assessments: Safety was evaluated through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic properties of AZD2066 were also investigated.[8]

Experimental Workflow

Clinical_Trial_Workflow cluster_treatment Screening Screening & Enrollment (N=131) Randomization Randomization Screening->Randomization AZD2066_Arm AZD2066 (12mg Days 1-7, 18mg Days 8-42) Randomization->AZD2066_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Duloxetine_Arm Duloxetine (30mg Days 1-7, 60mg Days 8-42) Randomization->Duloxetine_Arm Treatment_Phase 6-Week Treatment Period AZD2066_Arm->Treatment_Phase Placebo_Arm->Treatment_Phase Duloxetine_Arm->Treatment_Phase Primary_Endpoint Primary Endpoint Assessment (Change in MADRS Score at Week 6) Treatment_Phase->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Response & Remission Rates) Primary_Endpoint->Secondary_Endpoints Safety_Followup Safety Follow-up Secondary_Endpoints->Safety_Followup

Caption: Workflow of the Phase IIa clinical trial for AZD2066 in MDD.

Quantitative Clinical Trial Results

The Phase IIa study did not demonstrate a statistically significant superiority of AZD2066 over placebo on the primary endpoint.

Efficacy Data
Outcome MeasureAZD2066PlaceboDuloxetine
Response Rate (≥50% MADRS reduction) at Day 42 42.9% (9 patients)47.4% (9 patients)45.0% (9 patients)
Remission Rate (MADRS ≤10) at Day 42 23.8% (5 patients)36.8% (7 patients)40.0% (8 patients)
Data sourced from the D0475C00020 study synopsis.[8]

The results indicated that the remission rates for the AZD2066 group were lower than those observed in the placebo group across all remission criteria.[8]

Safety and Tolerability

AZD2066 was reported to be well-tolerated in this study. There were no notable differences observed between the AZD2066 and placebo groups in any of the laboratory parameters, vital signs, ECG variables, or physical examination findings.[8]

Pharmacokinetics

Pharmacokinetic data from a Phase I study in healthy Japanese male subjects indicated that AZD2066 could be safely administered in multiple doses. The study involved single and multiple ascending doses to assess safety, tolerability, and pharmacokinetic profiles.[9]

Conclusion and Future Directions

The Phase IIa clinical trial (NCT01145755) of AZD2066 hydrate in patients with Major Depressive Disorder did not demonstrate efficacy superior to placebo. While the drug was well-tolerated, the lack of a significant treatment effect led to the discontinuation of its development for this indication. The study highlights the challenges in developing novel antidepressants and the significant placebo response often observed in MDD trials. Despite the clinical outcome for MDD, the role of mGluR5 antagonism in other neurological and psychiatric conditions continues to be an area of active research. Further investigation into the complexities of the glutamatergic system and its downstream signaling pathways, such as BDNF/TrkB, is warranted to identify more effective therapeutic strategies for mood disorders.

References

Basic Pharmacology of AZD2066 Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2066 is a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated for its therapeutic potential in a range of central nervous system disorders and other conditions, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the basic pharmacology of AZD2066 hydrate, summarizing available data on its mechanism of action, in vitro and in vivo pharmacology, and clinical findings. While development for some indications has been discontinued, the pharmacological profile of AZD2066 remains of interest to researchers in the field of glutamatergic modulation.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system. Its involvement in various physiological and pathological processes has made it an attractive target for drug discovery. AZD2066 was developed by AstraZeneca as a selective mGluR5 NAM. This guide details the fundamental pharmacological properties of AZD2066 hydrate, presenting key data from preclinical and clinical investigations.

Mechanism of Action

AZD2066 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. This allosteric modulation allows for a more nuanced inhibition of receptor activity compared to direct competitive antagonists.

One of the downstream effects of mGluR5 antagonism by compounds like AZD2066 is the activation of the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway.[1] This pathway is critical for neuronal survival, differentiation, and synaptic plasticity. The precise mechanism by which mGluR5 inhibition leads to BDNF/TrkB activation is still under investigation but is thought to involve a cascade of intracellular signaling events.

Signaling Pathway Diagram

AZD2066_Mechanism_of_Action cluster_0 Postsynaptic Neuron AZD2066 AZD2066 mGluR5 mGluR5 AZD2066->mGluR5 Inhibits (NAM) Gq Gq Protein mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5 Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release BDNF_synthesis ↑ BDNF Synthesis & Release Ca2_release->BDNF_synthesis BDNF BDNF BDNF_synthesis->BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Downstream Neuronal_effects Neuroprotective & Synaptic Plasticity Effects Downstream->Neuronal_effects

Figure 1: Proposed mechanism of action for AZD2066.

In Vitro Pharmacology

The in vitro pharmacological profile of AZD2066 has been characterized in various assays to determine its potency and selectivity as an mGluR5 NAM.

ParameterCell LineAssay TypeValueReference
IC50 mGlu5/HEK cellsCa2+ Response27.2 nM[1]
Striatal CulturesCa2+ Response3.56 nM[1]
Hippocampal CulturesCa2+ Response96.2 nM[1]
Cortical CulturesCa2+ Response380 nM[1]
Receptor Residence Time HEK293A cells expressing rat mGlu5[3H]methoxy-PEPy bindingMedium (10-30 min)[2]

Preclinical Pharmacology

Pharmacokinetics
In Vivo Efficacy and Pharmacodynamics

Drug Discrimination Studies in Rats

Drug discrimination studies are used to assess the subjective effects of a compound. In rats trained to discriminate the mGluR5 antagonist MTEP from vehicle, AZD2066 produced MTEP-appropriate responding, indicating that it shares similar discriminative stimulus effects with other mGluR5 antagonists.[3]

Experimental Protocol: Rat Drug Discrimination

While the specific protocol for AZD2066 is not detailed, a general procedure for mGluR5 antagonist drug discrimination studies is as follows:

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Subjects: Male Sprague-Dawley rats, food-restricted to maintain 85-90% of their free-feeding body weight.

  • Training:

    • Rats are trained to press one lever ("drug" lever) after administration of a known mGluR5 antagonist (e.g., MTEP) and the other lever ("vehicle" lever) after administration of the vehicle.

    • Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule.

    • Training continues until rats reliably discriminate between the drug and vehicle conditions.

  • Testing:

    • Once trained, rats are administered various doses of the test compound (e.g., AZD2066) or other drugs.

    • The percentage of responses on the "drug" lever is measured.

    • Full generalization is typically defined as >80% drug-appropriate responding.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_MTEP Administer MTEP Reinforce_Drug_Lever Reinforce 'Drug' Lever Press Train_MTEP->Reinforce_Drug_Lever Administer_AZD2066 Administer AZD2066 Train_Vehicle Administer Vehicle Reinforce_Vehicle_Lever Reinforce 'Vehicle' Lever Press Train_Vehicle->Reinforce_Vehicle_Lever Measure_Responding Measure Responding on Both Levers Administer_AZD2066->Measure_Responding Analyze_Data Analyze % Drug-Appropriate Responding Measure_Responding->Analyze_Data

Figure 2: General workflow for a drug discrimination study.

Clinical Pharmacology

AZD2066 has been evaluated in clinical trials for gastroesophageal reflux disease (GERD) and major depressive disorder (MDD).

Pharmacokinetics in Healthy Volunteers

A comprehensive table of pharmacokinetic parameters from Phase I studies in healthy volunteers is not publicly available.

Gastroesophageal Reflux Disease (GERD)

A randomized, crossover study in healthy male volunteers investigated the effects of single doses of AZD2066 (2 mg, 6 mg, and 13 mg) on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes.[4]

DoseChange in TLESRs (vs. Placebo)Change in Reflux Episodes (vs. Placebo)Key Adverse Events (13 mg dose)
13 mg↓ 27% (p=0.02)↓ 51% (p=0.01)Dizziness (3/13), Disturbance in attention (3/13)
2 mg & 6 mgSmaller reductionsSmaller reductionsFewer adverse events

Data from Rohof et al., 2012[4]

Experimental Protocol: GERD Study in Healthy Volunteers

The study employed postprandial manometry and pH-impedance measurements. A general protocol for such a study is as follows:

  • Subjects: Healthy volunteers.

  • Study Design: Randomized, double-blind, placebo-controlled, crossover.

  • Procedure:

    • A high-resolution manometry and impedance-pH catheter is inserted transnasally into the esophagus.

    • After a baseline recording period, a standardized meal is consumed to induce TLESRs and reflux.

    • The study drug (AZD2066 or placebo) is administered.

    • Manometry and pH-impedance are recorded for a set period post-meal.

  • Endpoints:

    • Number of TLESRs.

    • Number of acid and non-acid reflux episodes.

    • Symptom correlation with reflux events (if applicable).

GERD_Study_Workflow cluster_procedure Study Day cluster_analysis Data Analysis Catheter_Placement Catheter Placement (Manometry & pH-Impedance) Baseline_Recording Baseline Recording Catheter_Placement->Baseline_Recording Standardized_Meal Standardized Meal Baseline_Recording->Standardized_Meal Drug_Administration Administer AZD2066 or Placebo Standardized_Meal->Drug_Administration Post_Meal_Recording Post-Meal Recording Drug_Administration->Post_Meal_Recording Analyze_TLESRs Analyze Number of TLESRs Post_Meal_Recording->Analyze_TLESRs Analyze_Reflux Analyze Reflux Episodes Post_Meal_Recording->Analyze_Reflux Analyze_Safety Analyze Safety and Tolerability Post_Meal_Recording->Analyze_Safety

Figure 3: General workflow for a clinical study of GERD.
Major Depressive Disorder (MDD)

AZD2066 was evaluated in a Phase IIa, 6-week, multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study in patients with MDD (NCT01145755). The primary outcome measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. The full results of this trial have not been made publicly available.

Safety and Tolerability

In the GERD study with healthy volunteers, adverse events with the 13 mg dose were primarily related to the nervous system, including dizziness and disturbance in attention, and were of mild intensity and reversible.[4] The development of AZD2066 for neuropathic pain was discontinued, though the specific reasons are not detailed in the available literature.

Conclusion

AZD2066 is a selective mGluR5 negative allosteric modulator with demonstrated pharmacological activity in both preclinical and clinical settings. Its ability to modulate the glutamatergic system and downstream pathways such as BDNF/TrkB signaling highlights the therapeutic potential of this mechanism. While the clinical development of AZD2066 has faced challenges, the data gathered from its investigation provide valuable insights for the ongoing research and development of novel treatments for CNS disorders and other conditions with glutamatergic dysfunction. Further publication of detailed preclinical and clinical data would be beneficial to the scientific community.

References

AZD2066 Hydrate: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, AZD2066 does not directly compete with the endogenous ligand glutamate but instead binds to a distinct allosteric site on the receptor, modulating its response to glutamate. This mechanism offers the potential for a more nuanced and safer pharmacological profile compared to orthosteric antagonists. The "hydrate" designation suggests that the compound exists in a crystalline form with associated water molecules, a common characteristic of many pharmaceutical compounds that can influence their stability and formulation properties.

This technical guide provides a comprehensive review of the available scientific literature on AZD2066 hydrate, focusing on its pharmacological properties, clinical and preclinical data, and the signaling pathways it modulates.

Core Mechanism of Action: mGluR5 Negative Allosteric Modulation

AZD2066 exerts its pharmacological effects by negatively modulating the activity of the mGluR5 receptor. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade plays a crucial role in modulating synaptic plasticity and neuronal excitability.

By binding to an allosteric site on the mGluR5 receptor, AZD2066 reduces the receptor's response to glutamate, thereby dampening this downstream signaling. This modulation of glutamatergic neurotransmission is the basis for its investigation in various neurological and psychiatric disorders.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream AZD2066 AZD2066 Hydrate AZD2066->mGluR5 Inhibits (NAM)

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD2066.

Physicochemical Properties of AZD2066 Hydrate

Detailed physicochemical data for AZD2066 hydrate is not extensively reported in the peer-reviewed literature. However, information from chemical suppliers suggests the following:

PropertyValue
Molecular Formula C₁₉H₁₆ClN₅O₂・xH₂O
Appearance Solid

Note: The exact degree of hydration (x) may vary.

Preclinical Pharmacology

Discriminative Effects in Rats

A study by Swedberg et al. characterized the discriminative stimulus effects of AZD2066 in rats. This type of study assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.

Experimental Protocol:

  • Subjects: Male Wistar rats.

  • Training: Rats were trained to discriminate the mGluR5 antagonist MTEP from vehicle in a two-lever drug discrimination task.

  • Testing: Once trained, the rats were tested with various doses of AZD2066, as well as other psychoactive compounds, to see if they generalized the discriminative stimulus effects of MTEP.

Key Findings:

  • AZD2066 fully substituted for the discriminative stimulus effects of MTEP, indicating that it produces similar subjective effects.

  • The effects were dose-dependent.

  • This suggests that the psychoactive effects of AZD2066 are mediated by its action as an mGluR5 antagonist.

Caption: Experimental workflow for the rat drug discrimination study.

Clinical Studies

Phase I Study in Healthy Volunteers for Gastroesophageal Reflux Disease (GERD)

A randomized, double-blind, placebo-controlled, crossover study was conducted by Rohof et al. to evaluate the effect of single doses of AZD2066 on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes in healthy male volunteers.[1][2]

Experimental Protocol:

  • Participants: Healthy male volunteers.

  • Design: The study was conducted in two parts. In Part A, subjects received a single dose of AZD2066 (13 mg) and placebo. In Part B, subjects received single doses of AZD2066 (2 mg and 6 mg) and placebo.

  • Assessments: Postprandial esophageal manometry and pH-impedance monitoring were performed to measure the number of TLESRs and reflux episodes. Safety and tolerability were also assessed.

Quantitative Results:

ParameterAZD2066 2 mgAZD2066 6 mgAZD2066 13 mgPlacebo
Reduction in TLESRs (%) Not reportedNot reported27% (p=0.02)-
Reduction in Reflux Episodes (%) Not reportedNot reported51% (p=0.01)-

Safety and Tolerability:

  • The most common adverse events were related to the central nervous system, including dizziness and disturbance in attention, particularly at the 13 mg dose.[1]

  • Adverse events were generally mild to moderate in intensity and transient.[1]

  • No serious adverse events were reported.[1]

Phase IIa Study in Major Depressive Disorder (MDD)

A Phase IIa, multi-center, randomized, double-blind, placebo-controlled study (NCT01145755) was conducted to evaluate the efficacy and safety of AZD2066 in patients with MDD.

Experimental Protocol:

  • Participants: Patients diagnosed with Major Depressive Disorder.

  • Intervention: Patients received AZD2066, placebo, or an active comparator over a specified treatment period.

  • Primary Outcome: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

Key Findings:

  • The study did not meet its primary endpoint, as AZD2066 did not demonstrate a statistically significant separation from placebo in reducing depressive symptoms.

Safety and Tolerability Profile

Across multiple clinical trials, a consistent safety profile for AZD2066 has emerged. The most frequently reported adverse events are related to the central nervous system, which is expected given the target and its CNS penetration. These include:

  • Dizziness

  • Disturbance in attention

  • Headache

  • Somnolence

These adverse events appear to be dose-dependent and are generally considered mild to moderate in severity.

Conclusion

AZD2066 hydrate is a potent and selective mGluR5 negative allosteric modulator that has been investigated in both preclinical and clinical settings. Its mechanism of action, involving the modulation of glutamatergic signaling, holds therapeutic promise for a range of disorders. While a Phase I study in healthy volunteers demonstrated a significant reduction in GERD-related endpoints, a Phase IIa study in patients with MDD did not show efficacy. The safety profile is characterized by generally manageable CNS-related adverse events. Further research would be necessary to fully elucidate the therapeutic potential and optimal indications for AZD2066. The specific properties and role of the hydrate form in the compound's characteristics warrant more detailed investigation.

References

Methodological & Application

Application Notes and Protocols for AZD2066 Hydrate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 hydrate is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a class C G-protein coupled receptor (GPCR), mGluR5 is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic development. AZD2066 binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site, and modulates the receptor's response to glutamate. This document provides detailed protocols for key in vitro assays to characterize the pharmacological effects of AZD2066 hydrate on mGluR5 signaling.

Mechanism of Action

AZD2066 acts as a NAM, reducing the maximal response and/or potency of the endogenous agonist, glutamate, at the mGluR5 receptor. This modulation of glutamatergic signaling underlies its potential therapeutic effects. The in vitro assays described herein are designed to quantify the binding affinity and functional inhibition of AZD2066 on mGluR5-mediated signaling pathways.

Data Presentation

The following table summarizes the available quantitative data for AZD2066 hydrate. The subsequent protocols can be utilized to determine functional IC50 values.

ParameterSpecies/SystemValueAssay Type
Ki Human Brain~1200 nM[11C]ABP688 Displacement
Kd Rat Recombinant mGluR554 nMRadioligand Binding
Kd Human Recombinant mGluR531 nMRadioligand Binding

Signaling Pathway

Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC), which can then phosphorylate various downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2). AZD2066, as a NAM, inhibits this entire cascade by reducing the receptor's response to glutamate.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Gq Gq mGluR5->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2_cyto Ca2+ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC Activation ERK ERK1/2 PKC->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Glutamate Glutamate Glutamate->mGluR5 AZD2066 AZD2066 (NAM) AZD2066->mGluR5

Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.

Experimental Protocols

Radioligand Binding Assay for mGluR5

This protocol is designed to determine the binding affinity (Ki) of AZD2066 for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]methoxy-PEPy.

Materials:

  • HEK293 cells stably expressing human or rat mGluR5

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)

  • [3H]methoxy-PEPy (radioligand)

  • AZD2066 hydrate

  • Non-specific binding control (e.g., MPEP)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-mGluR5 cells to confluency.

    • Harvest cells and centrifuge.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand ([3H]methoxy-PEPy at a concentration near its Kd), and varying concentrations of AZD2066.

    • For total binding, add vehicle instead of AZD2066.

    • For non-specific binding, add a high concentration of a known mGluR5 antagonist (e.g., MPEP).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the AZD2066 concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of AZD2066 to inhibit the increase in intracellular calcium concentration ([Ca2+]i) following mGluR5 activation by an agonist.

Materials:

  • HEK293 cells stably expressing mGluR5

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • mGluR5 agonist (e.g., Glutamate or Quisqualate)

  • AZD2066 hydrate

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed HEK293-mGluR5 cells into black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of AZD2066 in assay buffer.

    • Prepare a solution of the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Wash the cells with assay buffer after dye loading.

    • Add the diluted AZD2066 or vehicle to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement of Calcium Flux:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the instrument's liquid handler to add the mGluR5 agonist to all wells.

    • Record the fluorescence intensity over time to measure the change in intracellular calcium.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the normalized response against the log of the AZD2066 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more downstream functional readout of Gq-coupled receptor activation by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • HEK293 cells stably expressing mGluR5

  • Cell culture medium

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation)

  • mGluR5 agonist (e.g., Glutamate or Quisqualate)

  • AZD2066 hydrate

  • IP-One HTRF assay kit (or equivalent)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Stimulation:

    • Culture HEK293-mGluR5 cells in a suitable microplate.

    • Prepare serial dilutions of AZD2066 and a fixed concentration of the mGluR5 agonist in stimulation buffer.

    • Remove the culture medium and add the compound/agonist solutions to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and Detection:

    • Add the cell lysis buffer provided in the assay kit to each well.

    • Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the lysate.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for the competitive immunoassay to reach equilibrium.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the log of the AZD2066 concentration and fit the data to determine the IC50 value.

Experimental Workflow

The general workflow for characterizing AZD2066 in vitro involves a series of assays to determine its binding and functional properties.

Experimental_Workflow start Start: Characterization of AZD2066 binding_assay Radioligand Binding Assay ([3H]methoxy-PEPy) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis and Parameter Determination binding_assay->data_analysis Determine Ki, Kd ca_assay Calcium Mobilization Assay functional_assays->ca_assay ip1_assay IP1 Accumulation Assay functional_assays->ip1_assay erk_assay ERK1/2 Phosphorylation Assay functional_assays->erk_assay ca_assay->data_analysis Determine IC50 ip1_assay->data_analysis Determine IC50 erk_assay->data_analysis Determine IC50 end End: Pharmacological Profile of AZD2066 data_analysis->end

Caption: General experimental workflow for in vitro characterization of AZD2066.

Application Notes and Protocols for AZD2066 Hydrate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key player in glutamatergic signaling in the central nervous system. As a G-protein coupled receptor, mGluR5 is involved in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. AZD2066 has been investigated in preclinical rodent models for its potential therapeutic effects. These application notes provide a summary of available in vivo dosing information and protocols for the use of AZD2066 hydrate in rodent models, based on published research.

Quantitative Data Summary

Currently, publicly available literature does not provide extensive quantitative data on the in vivo dosing of AZD2066 hydrate in various rodent models. The following table summarizes the available information.

ParameterRatMouseReference
Route of Administration Systemic (unspecified)Not specified[1]
Dose Range Not specifiedNot specified
Vehicle Not specifiedNot specified
Frequency of Dosing Not specifiedNot specified
Pharmacokinetic Profile Discriminative half-life similar to other mGluR5 antagonistsNot specified[1]

Note: The lack of specific dosing information in the public domain for AZD2066 hydrate necessitates careful dose-range finding studies for any new in vivo experiment. Researchers should refer to studies of other mGluR5 antagonists to inform initial experimental design, while acknowledging that pharmacokinetic and pharmacodynamic properties can vary significantly between compounds.

Experimental Protocols

Detailed experimental protocols for the administration of AZD2066 hydrate are not extensively described in the available literature. However, based on standard practices for administering small molecule antagonists to rodents, a general protocol can be outlined.

General Protocol for Administration of AZD2066 Hydrate

1. Materials:

  • AZD2066 hydrate
  • Appropriate vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or DMSO, depending on the compound's solubility)
  • Rodent model (species, strain, age, and sex appropriate for the study)
  • Dosing equipment (e.g., gavage needles for oral administration, syringes and needles for parenteral routes)
  • Animal scale
  • Personal protective equipment (PPE)

2. Procedure:

Signaling Pathway

AZD2066 acts as an antagonist at the mGluR5 receptor. This receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), leading to downstream cellular effects. By blocking the binding of glutamate, AZD2066 inhibits this signaling pathway.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates AZD2066 AZD2066 AZD2066->mGluR5 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Mobilization->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.

Experimental Workflow

A typical experimental workflow for evaluating the in vivo efficacy of AZD2066 hydrate in a rodent model of a neurological disorder would involve several key stages, from initial preparation to data analysis.

Experimental_Workflow Start Start Dose_Preparation Dose Formulation (AZD2066 Hydrate) Start->Dose_Preparation Animal_Acclimation Animal Model Acclimation Start->Animal_Acclimation Dosing AZD2066 Hydrate or Vehicle Administration Dose_Preparation->Dosing Baseline_Assessment Baseline Behavioral/ Physiological Assessment Animal_Acclimation->Baseline_Assessment Randomization Randomization to Treatment Groups Baseline_Assessment->Randomization Randomization->Dosing Post_Dosing_Assessment Post-Dosing Behavioral/ Physiological Assessment Dosing->Post_Dosing_Assessment Tissue_Collection Tissue Collection (e.g., brain, blood) Post_Dosing_Assessment->Tissue_Collection Data_Analysis Statistical Data Analysis Post_Dosing_Assessment->Data_Analysis Biochemical_Analysis Biochemical/Molecular Analysis Tissue_Collection->Biochemical_Analysis Biochemical_Analysis->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for in vivo studies with AZD2066 hydrate.

References

Application Notes and Protocols for AZD2066 Hydrate Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been investigated for its therapeutic potential in a variety of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and recovery after stroke. As a compound often characterized by poor water solubility, developing a stable and effective formulation for preclinical animal studies is a critical step in evaluating its in vivo efficacy and pharmacokinetic profile.

These application notes provide a comprehensive guide to preparing a formulation of AZD2066 hydrate suitable for oral administration in rodent models, based on established practices for poorly soluble compounds. The following sections detail the physicochemical properties of similar compounds, a proposed formulation strategy, detailed experimental protocols, and relevant biological pathways.

Data Presentation: Physicochemical Properties and Formulation Components

A successful preclinical formulation must ensure consistent and adequate exposure of the test compound. For poorly soluble molecules like AZD2066, a suspension is a common and effective approach for oral dosing in animal studies. The choice of excipients is crucial for maintaining the stability and homogeneity of the suspension.

Table 1: Proposed Excipients for AZD2066 Hydrate Oral Suspension

ExcipientRoleTypical Concentration Range (%)Rationale for Use
Vehicle
0.5% (w/v) MethylcelluloseSuspending Agent0.5 - 2.0Provides viscosity to prevent rapid sedimentation of drug particles, ensuring uniform dosing.
0.1% (v/v) Tween® 80Wetting Agent0.1 - 0.5Reduces the surface tension between the drug particles and the vehicle, facilitating uniform dispersion.
Purified Water/SalineDiluentq.s. to 100%Biocompatible and standard vehicle for oral gavage. Saline can be used to maintain isotonicity.
Active Pharmaceutical Ingredient (API)
AZD2066 HydratemGluR5 AntagonistDose-dependentThe compound of interest for the in vivo study.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL AZD2066 Hydrate Oral Suspension

This protocol describes the preparation of a 10 mg/mL oral suspension of AZD2066 hydrate, suitable for oral gavage in rodents.

Materials:

  • AZD2066 hydrate powder

  • Methylcellulose (low viscosity)

  • Tween® 80

  • Sterile, purified water or 0.9% saline

  • Mortar and pestle

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Analytical balance

  • Spatula

Procedure:

  • Prepare the Vehicle (0.5% Methylcellulose with 0.1% Tween® 80): a. Heat approximately half of the required volume of purified water/saline to 60-70°C. b. Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure it is fully wetted. c. Once dispersed, add the remaining volume of cold water/saline and continue to stir until the solution is clear and uniform. d. Add Tween® 80 to the methylcellulose solution and stir until fully dissolved. e. Allow the vehicle to cool to room temperature.

  • Triturate the API: a. Accurately weigh the required amount of AZD2066 hydrate powder. b. Place the powder in a clean, dry mortar. c. Add a small volume of the prepared vehicle to the mortar to form a paste. d. Triturate the paste with the pestle until a smooth, uniform consistency is achieved. This step is crucial for breaking down any agglomerates of the drug powder.

  • Formulate the Suspension: a. Gradually add the remaining vehicle to the mortar while continuing to mix. b. Transfer the contents of the mortar to a glass beaker. c. Rinse the mortar and pestle with a small amount of the vehicle and add this to the beaker to ensure a complete transfer of the drug. d. Place the beaker on a magnetic stirrer and stir the suspension for at least 30 minutes to ensure homogeneity.

  • Storage and Handling: a. Store the prepared suspension in a well-sealed container, protected from light, at 2-8°C. b. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or gentle inversion) to guarantee uniform dosing. c. It is recommended to determine the stability of the formulation for the intended duration of the study.

Protocol 2: Oral Administration to Rodents via Gavage

Materials:

  • Prepared AZD2066 hydrate suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Dose Calculation: a. Weigh each animal immediately before dosing. b. Calculate the required volume of the suspension based on the animal's body weight and the target dose (mg/kg). Example: For a 25 g mouse and a target dose of 10 mg/kg, the required volume of a 10 mg/mL suspension would be 25 µL.

  • Preparation for Dosing: a. Thoroughly mix the AZD2066 hydrate suspension to ensure homogeneity. b. Draw the calculated volume into the syringe.

  • Animal Restraint and Gavage: a. Properly restrain the animal to immobilize its head and straighten its neck and back. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. Allow the animal to swallow the needle; do not force it. The needle should advance smoothly. d. Once the needle is in the stomach (pre-measure the required length against the animal from the mouth to the last rib), slowly administer the suspension. e. Carefully withdraw the gavage needle.

  • Post-Dosing Observation: a. Monitor the animal for a few minutes after dosing for any signs of distress, such as difficulty breathing. b. Return the animal to its cage and observe according to the study protocol.

Visualizations

Signaling Pathway of mGluR5

AZD2066 acts as a negative allosteric modulator of mGluR5. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization and protein kinase C (PKC) activation.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD2066 AZD2066->mGluR5 Inhibits Gaq/11 Gaq/11 mGluR5->Gaq/11 PLC PLC Gaq/11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Caption: mGluR5 signaling cascade and the inhibitory action of AZD2066.

Experimental Workflow for In Vivo Study

The following diagram outlines the key steps in conducting an in vivo study using the AZD2066 hydrate formulation.

experimental_workflow Start Start Formulation_Prep Prepare AZD2066 Suspension Start->Formulation_Prep Animal_Acclimation Animal Acclimation and Baseline Measures Start->Animal_Acclimation Dosing Oral Gavage Administration Formulation_Prep->Dosing Randomization Randomize Animals (Vehicle vs. AZD2066) Animal_Acclimation->Randomization Randomization->Dosing Behavioral_Testing Behavioral/Efficacy Testing Dosing->Behavioral_Testing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis PK_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical preclinical in vivo study with AZD2066.

Application Notes and Protocols for AZD 2066 Hydrate in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD 2066 hydrate is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade leading to the mobilization of intracellular calcium ([Ca2+]i). This process is primarily mediated by the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.

Calcium imaging assays are a fundamental tool for studying the activity of mGluR5 and the effects of its modulators. By using fluorescent calcium indicators, such as Fluo-4 AM, researchers can visualize and quantify changes in intracellular calcium concentrations in response to receptor activation and inhibition. This application note provides a detailed protocol for utilizing a Fluo-4 AM-based calcium imaging assay to characterize the inhibitory activity of this compound on mGluR5.

Data Presentation

The primary objective of this assay is to determine the potency of this compound in inhibiting mGluR5-mediated calcium mobilization. This is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables provide a structured format for presenting the quantitative data obtained from the experiment.

Table 1: Experimental Parameters

ParameterValue
Cell LineHEK293 cells stably expressing human mGluR5
Calcium IndicatorFluo-4 AM
mGluR5 AgonistL-Glutamate or Quisqualate
Agonist ConcentrationEC80 (concentration that elicits 80% of the maximal response)
This compound Concentrationse.g., 0.1 nM to 10 µM (serial dilution)
Incubation Time with AZD 206615-30 minutes
ReadoutFluorescence Intensity (e.g., using a fluorescence plate reader)

Table 2: Representative IC50 Data for this compound

ReplicateIC50 (nM)
1Enter experimental value
2Enter experimental value
3Enter experimental value
Mean Calculate mean
Standard Deviation Calculate standard deviation

Note: While a specific IC50 value for AZD 2066 in a calcium mobilization assay is not publicly available, a Ki value of approximately 1200 nM has been reported from in vivo radioligand displacement studies.[2] The functional IC50 in a cellular assay should be determined experimentally.

Signaling Pathway

The following diagram illustrates the mGluR5 signaling cascade leading to intracellular calcium mobilization and the point of inhibition by AZD 2066.

mGluR5_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates AZD2066 AZD 2066 AZD2066->mGluR5 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds to Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol [Ca2+]i ↑ Ca_store->Ca_cytosol Release experimental_workflow A 1. Cell Seeding B 2. Dye Loading A->B 24 hours C 3. Compound Incubation B->C 45-60 min D 4. Agonist Addition & Measurement C->D 15-30 min E 5. Data Analysis D->E

References

Application Notes and Protocols for Developing a Cell-Based Assay for AZD2066 Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 hydrate is a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory neurotransmission and synaptic plasticity. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease, making it a promising therapeutic target.[2][4] AZD2066 exerts its effects by inhibiting mGluR5, thereby modulating downstream signaling pathways, including intracellular calcium mobilization and the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling cascade.[2]

These application notes provide a comprehensive guide for developing and implementing cell-based assays to characterize the pharmacological activity of AZD2066 hydrate. The protocols herein describe methods to assess the compound's potency in inhibiting mGluR5-mediated signaling, its impact on cell viability, and its effects on downstream signaling pathways.

Target Audience

These protocols and application notes are intended for researchers, scientists, and drug development professionals with experience in cell culture and standard molecular and cell biology techniques.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly characterize the cellular effects of AZD2066 hydrate. The following assays are detailed in this document:

  • Calcium Flux Assay: A primary functional assay to measure the direct inhibition of mGluR5-mediated intracellular calcium release.

  • Cell Viability Assay (MTT): A secondary assay to assess the cytotoxic potential of AZD2066 hydrate.

  • ERK Phosphorylation Assay: A target engagement and downstream signaling assay to evaluate the modulation of the BDNF/TrkB pathway.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables. An example template is provided below.

Table 1: Summary of AZD2066 Hydrate In Vitro Activity

AssayCell LineEndpointAZD2066 Hydrate IC50/EC50 (nM)Positive ControlNegative Control
Calcium FluxU2OS-mGluR5Intracellular Ca2+GlutamateVehicle
Cell Viability (MTT)L-1236% ViabilityStaurosporineVehicle
ERK PhosphorylationP19 (differentiated)p-ERK/Total ERKBDNFVehicle

Signaling Pathway

The following diagram illustrates the canonical mGluR5 signaling pathway and the point of inhibition by AZD2066.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Activates AZD2066 AZD2066 AZD2066->mGluR5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: mGluR5 Signaling Pathway and AZD2066 Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for testing AZD2066 hydrate in the described cell-based assays.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., U2OS-mGluR5, L-1236, P19) start->cell_culture plate_cells Plate Cells in 96-well plates cell_culture->plate_cells compound_prep Prepare AZD2066 Hydrate and Control Compounds plate_cells->compound_prep treatment Treat Cells with Compounds plate_cells->treatment compound_prep->treatment incubation Incubate for Specified Time treatment->incubation assay Perform Assay (Calcium Flux, MTT, or ERK ELISA) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_analysis Data Analysis (IC50/EC50 Determination) data_acq->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Protocol 1: Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization following the activation of mGluR5, and its inhibition by AZD2066 hydrate.

Materials:

  • U2OS cells stably expressing human mGluR5 (or other suitable cell line, e.g., HEK293-mGluR5)

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)

  • AZD2066 hydrate

  • mGluR5 agonist (e.g., Glutamate or (S)-3,5-DHPG)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling

Procedure:

  • Cell Plating:

    • The day before the assay, seed U2OS-mGluR5 cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in Assay Buffer. Probenecid can be included at this step.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Compound Preparation and Addition:

    • Prepare a 2X stock solution of AZD2066 hydrate and the mGluR5 agonist in Assay Buffer.

    • After the dye loading incubation, gently wash the cells once with 100 µL of Assay Buffer.

    • Add 50 µL of the AZD2066 hydrate solution (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-4) kinetically.

    • Establish a stable baseline reading for 10-20 seconds.

    • Using the plate reader's injector, add 50 µL of the 2X mGluR5 agonist solution to each well.

    • Continue recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log concentration of AZD2066 hydrate and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the potential cytotoxicity of AZD2066 hydrate using the MTT colorimetric assay.

Materials:

  • L-1236 cells (or another relevant cell line)

  • Cell Culture Medium

  • AZD2066 hydrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Cell Plating:

    • Seed L-1236 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of AZD2066 hydrate in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of Solubilization Solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at 37°C or overnight at room temperature in the dark.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log concentration of AZD2066 hydrate to determine the CC50 (50% cytotoxic concentration).

Protocol 3: ERK Phosphorylation Assay (Cell-Based ELISA)

This protocol describes a cell-based ELISA to measure the phosphorylation of ERK1/2, a downstream effector of the BDNF/TrkB signaling pathway, which can be modulated by mGluR5 activity.

Materials:

  • P19 cells (differentiated into a neuronal phenotype) or another suitable cell line

  • Cell Culture and Differentiation Media

  • AZD2066 hydrate

  • BDNF (as a positive control for TrkB activation)

  • mGluR5 agonist

  • 96-well tissue culture plates

  • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 Cell-Based ELISA Kit (e.g., from R&D Systems, Abcam, or Cell Signaling Technology)

  • Absorbance plate reader

Procedure:

  • Cell Plating and Differentiation (for P19 cells):

    • Plate P19 cells and induce neuronal differentiation according to established protocols (e.g., using retinoic acid).

    • Once differentiated, seed the neuronal P19 cells into the 96-well plates provided in the ELISA kit or standard tissue culture plates.

  • Cell Treatment:

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

    • Pre-treat the cells with various concentrations of AZD2066 hydrate for 30-60 minutes.

    • Stimulate the cells with an mGluR5 agonist or BDNF for 5-15 minutes. Include unstimulated and vehicle-treated controls.

  • Cell Lysis and ELISA:

    • Follow the protocol provided with the cell-based ELISA kit. This typically involves:

      • Fixing the cells in the wells.

      • Quenching endogenous peroxidase activity.

      • Blocking non-specific binding sites.

      • Incubating with primary antibodies (anti-phospho-ERK and anti-total-ERK in parallel wells).

      • Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Adding a TMB substrate to develop a colorimetric signal.

      • Stopping the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm.

    • For each condition, calculate the ratio of the phospho-ERK signal to the total-ERK signal to normalize for cell number.

    • Plot the normalized phospho-ERK levels against the log concentration of AZD2066 hydrate to determine the IC50 value for the inhibition of agonist-induced ERK phosphorylation.

References

Measuring the Central Nervous System Penetration of AZD2066 Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2066 is a selective and highly central nervous system (CNS) penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Its ability to cross the blood-brain barrier (BBB) is a critical characteristic for its potential therapeutic effects in neurological and psychiatric disorders. This document provides detailed application notes and standardized protocols for the evaluation of the CNS penetration of AZD2066 hydrate. While specific quantitative preclinical data for AZD2066 hydrate is not publicly available, this guide offers comprehensive methodologies for researchers to conduct their own assessments and a framework for the presentation of such data.

Introduction to CNS Penetration and its Importance

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective in treating CNS disorders, it must efficiently penetrate this barrier to reach its target in the brain. The extent of CNS penetration is a key factor in determining the potential efficacy and dosing regimen of a neuro-theranostic agent.

AZD2066 has been identified as a highly CNS penetrant mGluR5 antagonist, suggesting its potential for treating various CNS disorders.[1] The following sections detail the protocols to quantitatively assess this critical property.

Data Presentation: Quantifying CNS Penetration

A clear and concise presentation of quantitative data is essential for the interpretation and comparison of CNS penetration studies. The following tables provide a template for summarizing key pharmacokinetic parameters.

Note: The data presented in these tables are for illustrative purposes only and are representative of well-characterized CNS-penetrant compounds. They do not represent actual experimental data for AZD2066 hydrate.

Table 1: In Vivo CNS Pharmacokinetic Parameters of a Representative CNS-Penetrant Compound in Rodents

ParameterDescriptionValueUnits
Kp Brain-to-Plasma Concentration Ratio2.5-
Kp,uu Unbound Brain-to-Unbound Plasma Concentration Ratio1.1-
AUCbrain Area Under the Curve in Brain1500ng·h/g
AUCplasma Area Under the Curve in Plasma600ng·h/mL
Cmax, brain Maximum Concentration in Brain300ng/g
Cmax, plasma Maximum Concentration in Plasma120ng/mL
Tmax, brain Time to Maximum Concentration in Brain2h
Tmax, plasma Time to Maximum Concentration in Plasma1h

Table 2: In Vitro Blood-Brain Barrier Permeability of a Representative CNS-Penetrant Compound

AssayParameterValueUnits
PAMPA-BBB Permeability (Pe)15.210-6 cm/s
MDCK-MDR1 Efflux Ratio1.2-
Brain Tissue Binding Fraction Unbound in Brain (fu,brain)0.05-
Plasma Protein Binding Fraction Unbound in Plasma (fu,plasma)0.10-

Experimental Protocols

The following are detailed protocols for key experiments to determine the CNS penetration of a compound like AZD2066 hydrate.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the concentration-time profiles of AZD2066 hydrate in the brain and plasma following systemic administration.

Materials:

  • AZD2066 hydrate

  • Appropriate vehicle for administration (e.g., saline, 20% Captisol®)

  • Male Wistar rats (250-300 g)

  • Dosing syringes and needles

  • Blood collection tubes (with anticoagulant)

  • Surgical instruments for brain collection

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Dosing: Administer AZD2066 hydrate to a cohort of rats at a specified dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into anticoagulant-containing tubes.

  • Brain Tissue Collection: Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove remaining blood from the brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Bioanalysis: Extract AZD2066 from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate the key pharmacokinetic parameters as outlined in Table 1.

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of AZD2066 hydrate across an artificial lipid membrane mimicking the blood-brain barrier.

Materials:

  • AZD2066 hydrate

  • PAMPA plate system (e.g., 96-well format)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS)

  • UV plate reader or LC-MS/MS system

Protocol:

  • Membrane Preparation: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.

  • Compound Preparation: Prepare a solution of AZD2066 hydrate in PBS at a known concentration.

  • Assay Setup: Add the compound solution to the donor wells and PBS to the acceptor wells.

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: Determine the concentration of AZD2066 in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    • Pe = (-VA / (Area × Time)) × ln(1 - [Drug]acceptor / [Drug]equilibrium)

In Vitro MDCK-MDR1 Efflux Assay

Objective: To determine if AZD2066 hydrate is a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter.

Materials:

  • MDCKII cells stably transfected with the human MDR1 gene

  • Wild-type MDCKII cells (control)

  • Transwell inserts

  • Cell culture medium and supplements

  • AZD2066 hydrate

  • Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil)

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed the MDCK-MDR1 and wild-type MDCKII cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add AZD2066 hydrate to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add AZD2066 hydrate to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Quantification: Analyze the concentration of AZD2066 in the samples from both chambers using LC-MS/MS.

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the apparent permeability (Papp) in the B-A direction by the Papp in the A-B direction. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp.

Visualizations

The following diagrams illustrate key concepts and workflows related to the CNS penetration of AZD2066.

mGluR5_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation AZD2066 AZD2066 AZD2066->mGluR5 Antagonizes

Figure 1. Simplified signaling pathway of mGluR5 and its antagonism by AZD2066.

CNS_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation PAMPA PAMPA-BBB (Passive Permeability) PK_study Rodent Pharmacokinetic Study (Brain and Plasma Concentrations) PAMPA->PK_study MDCK MDCK-MDR1 Assay (Efflux Liability) MDCK->PK_study Binding Plasma & Brain Tissue Binding Binding->PK_study Calc Calculate Kp, Kp,uu and other PK parameters PK_study->Calc Microdialysis Microdialysis (Unbound Brain Concentrations) Microdialysis->Calc Model Pharmacokinetic Modeling Calc->Model Decision Go/No-Go Decision for Further Development Model->Decision

Figure 2. Experimental workflow for assessing CNS penetration of a drug candidate.

References

Application Notes and Protocols: In Vivo Efficacy Models for AZD2066 Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo efficacy models relevant to AZD2066 hydrate, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The following sections detail the underlying signaling pathway, experimental workflows, and specific protocols for evaluating the therapeutic potential of AZD2066 in preclinical models of Fragile X Syndrome, Gastroesophageal Reflux Disease (GERD), and depression.

Introduction to AZD2066 and mGluR5

AZD2066 is a potent and selective negative allosteric modulator of the mGluR5 receptor.[1][2] This receptor is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, as well as other conditions like GERD.[3][4][5] Consequently, antagonism of mGluR5 with compounds like AZD2066 presents a promising therapeutic strategy.

The mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of various downstream effectors. This pathway is central to synaptic plasticity. In conditions like Fragile X Syndrome, the absence of the FMRP protein leads to exaggerated mGluR5 signaling, resulting in enhanced protein synthesis and altered synaptic function.[3]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling & Synaptic Plasticity PKC->Downstream AZD2066 AZD2066 AZD2066->mGluR5 Inhibits

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD2066.
In Vivo Efficacy Models: Experimental Workflow

The general workflow for assessing the in vivo efficacy of AZD2066 involves several key stages, from animal model selection to data analysis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis model_selection Animal Model Selection (e.g., Fmr1 KO Mouse, GERD Dog Model) acclimatization Acclimatization Period model_selection->acclimatization baseline Baseline Measurements (e.g., behavioral tests, physiological recordings) acclimatization->baseline randomization Randomization into Groups (Vehicle, AZD2066 doses) baseline->randomization dosing Drug Administration (Specify route, dose, frequency) randomization->dosing monitoring Monitoring (Health, side effects) dosing->monitoring endpoint Endpoint Measurements (Repeat baseline tests) monitoring->endpoint tissue Tissue Collection (Optional, for biomarker analysis) endpoint->tissue stats Statistical Analysis (e.g., ANOVA, t-test) tissue->stats reporting Reporting of Results stats->reporting

Caption: General experimental workflow for in vivo efficacy studies of AZD2066.

Application Protocol 1: Fragile X Syndrome Mouse Model

Objective: To evaluate the efficacy of AZD2066 in ameliorating key phenotypes of Fragile X Syndrome (FXS) in the Fmr1 knockout (KO) mouse model.

Background: The Fmr1 KO mouse is a well-established model for FXS, exhibiting phenotypes such as audiogenic seizures, altered anxiety-like behaviors, and cognitive deficits.[6][7][8] Antagonists of mGluR5 have been shown to rescue some of these phenotypes.[6][7][9]

Materials:

  • Fmr1 KO mice and wild-type littermate controls

  • AZD2066 hydrate

  • Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Audiogenic seizure chamber

  • Open field test apparatus

  • Elevated plus maze

Experimental Protocol:

  • Animal Husbandry and Acclimatization:

    • House male Fmr1 KO and wild-type mice (8-12 weeks old) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow a minimum of one week for acclimatization to the housing facility.

  • Drug Preparation and Administration:

    • Prepare a suspension of AZD2066 hydrate in the vehicle at the desired concentrations.

    • Administer AZD2066 or vehicle via oral gavage at a volume of 10 mL/kg.

  • Audiogenic Seizure Susceptibility:

    • 30-60 minutes post-dosing, place a mouse individually into the seizure chamber.

    • Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for 60 seconds.

    • Observe and score the seizure response (e.g., wild running, clonic seizure, tonic seizure, respiratory arrest).

    • Record the incidence and severity of seizures for each group.

  • Open Field Test (Anxiety and Locomotor Activity):

    • 30-60 minutes post-dosing, place a mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 10-15 minutes.

    • Use an automated tracking system to record total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Elevated Plus Maze (Anxiety-like Behavior):

    • 30-60 minutes post-dosing, place a mouse in the center of the elevated plus maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms.

Data Presentation:

Group Dose (mg/kg, p.o.) Audiogenic Seizure Incidence (%) Time in Open Arms (s) - EPM Center Time (s) - OFT
WT + Vehicle-
Fmr1 KO + Vehicle-
Fmr1 KO + AZD2066X
Fmr1 KO + AZD2066Y
Fmr1 KO + AZD2066Z

Data to be filled from experimental results.

Application Protocol 2: Dog Model of Gastroesophageal Reflux

Objective: To assess the efficacy of AZD2066 in reducing transient lower esophageal sphincter relaxations (TLESRs) and acid reflux events in a conscious dog model.

Background: TLESRs are a major mechanism underlying GERD. mGluR5 is involved in the vagal pathways that control TLESRs.[5][10] Studies in dogs have demonstrated that mGluR5 antagonists can effectively reduce the frequency of TLESRs and reflux episodes.[10]

Materials:

  • Purpose-bred dogs (e.g., Beagles) fitted with esophageal and gastric cannulas

  • AZD2066 hydrate

  • Vehicle

  • Esophageal manometry and pH-impedance recording system

  • Standardized liquid meal

Experimental Protocol:

  • Animal Preparation and Acclimatization:

    • Use surgically prepared dogs with chronic esophageal and gastric cannulas.

    • Acclimatize dogs to the experimental setup and procedures to minimize stress.

    • Fast the dogs overnight prior to the study.

  • Drug Administration:

    • Administer AZD2066 or vehicle intravenously or orally at predetermined doses.

  • Induction of TLESRs and Reflux:

    • Following drug administration, infuse a standardized liquid meal into the stomach via the gastric cannula to induce gastric distension.

    • Concurrently, infuse air into the stomach to maintain a constant pressure.

  • Data Recording:

    • Record lower esophageal sphincter (LES) pressure, esophageal pH, and impedance for a period of 2-3 hours post-meal.

    • Identify TLESRs based on manometric criteria (rapid drop in LES pressure).

    • Identify reflux events based on pH-impedance criteria (drop in pH and retrograde flow).

  • Data Analysis:

    • Quantify the number of TLESRs and reflux episodes per hour for each treatment group.

    • Analyze other parameters such as LES basal pressure and the duration of reflux events.

Data Presentation:

Treatment Dose Route Number of TLESRs/hour (mean ± SEM) Number of Reflux Episodes/hour (mean ± SEM)
Vehicle-
AZD2066X mg/kgi.v.
AZD2066Y mg/kgp.o.

Data to be filled from experimental results. A study with another mGluR5 antagonist, mavoglurant, showed a significant reduction in meal-induced TLESRs in dogs with both intravenous and oral administration.[10]

Application Protocol 3: Rodent Models of Depression

Objective: To evaluate the antidepressant-like effects of AZD2066 using the Forced Swim Test (FST) and the Chronic Social Defeat Stress (CSDS) model in rodents.

Background: Preclinical studies have shown that mGluR5 antagonists exhibit antidepressant-like properties in various animal models of depression.[11][12][13] These models induce behavioral despair or anhedonia, which can be reversed by effective antidepressant treatments. AZD2066 has been clinically investigated for Major Depressive Disorder.[12]

Materials:

  • Male mice or rats (e.g., C57BL/6 mice for CSDS, Sprague-Dawley rats for FST)

  • Aggressor mice (e.g., CD-1) for CSDS

  • AZD2066 hydrate

  • Vehicle

  • Forced swim test cylinders

  • Social interaction test arena

Experimental Protocol - Forced Swim Test (FST):

  • Drug Administration: Administer AZD2066 or vehicle (e.g., i.p. or p.o.) at various doses.

  • Test Session: 30-60 minutes after dosing, place the animal in a cylinder filled with water (23-25°C).

  • Observation: Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes. A decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol - Chronic Social Defeat Stress (CSDS):

  • Defeat Phase (10 days):

    • Place a test mouse in the home cage of a larger, aggressive CD-1 mouse for 5-10 minutes of physical defeat.

    • After the defeat, house the test mouse in the same cage but separated by a perforated divider for 24 hours to allow sensory contact.

    • Repeat this process for 10 consecutive days with a new aggressor mouse each day.

  • Social Interaction Test (Day 11):

    • Place the test mouse in an open field arena with an empty wire-mesh cage at one end. Track its movement for 2.5 minutes.

    • Introduce a novel, unfamiliar aggressor mouse into the wire-mesh cage and track the test mouse's interaction for another 2.5 minutes.

    • Calculate the social interaction ratio (time spent in the interaction zone with aggressor present / time spent with empty cage). A ratio < 1 indicates social avoidance.

  • Treatment and Re-evaluation:

    • Administer AZD2066 or vehicle daily to the "susceptible" (socially avoidant) mice for a specified period (e.g., 2-4 weeks).

    • Repeat the social interaction test to assess for reversal of the social avoidance phenotype.

Data Presentation:

Model Group Dose (mg/kg) Outcome Measure Result
FST Vehicle-Immobility Time (s)
AZD2066XImmobility Time (s)
AZD2066YImmobility Time (s)
CSDS Vehicle-Social Interaction Ratio
AZD2066ZSocial Interaction Ratio

Data to be filled from experimental results. A study using AZD2066 in a CSDS-induced depression mouse model showed that it alleviated depressive symptoms.[11]

References

Application Notes and Protocols: Preparation of AZD 2066 Hydrate Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of AZD 2066 hydrate, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This compound is a valuable tool in neuroscience research, particularly in studies related to neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1] The protocols outlined below ensure accurate and reproducible preparation of this compound for in vitro and in vivo experiments.

Chemical and Physical Properties

This compound is an off-white to light yellow solid powder.[2] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC19H16ClN5O2.1/4H2O[3][4]
Molecular Weight386.33 g/mol [3][4]
AppearanceOff-white to light yellow solid[2]

Mechanism of Action and Signaling Pathway

AZD 2066 is a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][3][4] By inhibiting mGluR5, AZD 2066 modulates glutamatergic neurotransmission. Additionally, it has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway, which is crucial for neuronal survival and plasticity.[1]

AZD2066_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates PLC PLC mGluR5->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release TrkB TrkB Receptor Signaling Downstream Signaling (Neuronal Survival & Plasticity) TrkB->Signaling BDNF BDNF BDNF->TrkB AZD2066 AZD 2066 AZD2066->mGluR5 Inhibits AZD2066->BDNF Activates

Figure 1: Simplified signaling pathway of AZD 2066.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm syringe filter (optional, for sterilization)

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro studies. Adjustments can be made based on experimental requirements.

Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh this compound start->weigh calculate 2. Calculate Required DMSO Volume weigh->calculate dissolve 3. Dissolve Powder in DMSO calculate->dissolve vortex 4. Vortex to Ensure Complete Dissolution dissolve->vortex aliquot 5. Aliquot into Vials vortex->aliquot store 6. Store at -20°C or -80°C aliquot->store finish End store->finish

References

Application Notes and Protocols for the Use of Small Molecule Inhibitors in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary neuron cultures are indispensable tools in neuroscience research, providing a valuable in vitro system to investigate neuronal function, disease mechanisms, and the effects of novel therapeutic compounds. This document provides detailed application notes and protocols for the use of small molecule inhibitors, exemplified by a hypothetical compound, in primary neuron cultures. These guidelines are designed to assist researchers in designing and executing experiments to evaluate the efficacy and potential neurotoxicity of small molecule inhibitors.

Primary neurons derived from rodent embryos are widely used to model various aspects of the central nervous system.[1] However, a significant challenge in maintaining these cultures is the proliferation of glial cells, which can impact experimental reproducibility and interpretation.[1] The use of anti-mitotic agents like cytosine arabinoside (Ara-C) to control glial growth has been shown to have toxic effects on neurons.[1] Therefore, alternative strategies and careful experimental design are crucial when introducing new small molecules into these sensitive systems.

These protocols are adapted from established methods for isolating and culturing primary neurons and can be modified for specific research needs.[2]

Data Presentation

Table 1: Exemplar Quantitative Data on Neuronal Viability
Treatment GroupConcentration (µM)Neuronal Viability (% of Vehicle Control)Standard Deviation
Vehicle Control01005.2
Compound X0.198.74.8
Compound X195.36.1
Compound X1072.48.5
Compound X5045.19.3
Positive Control (Glutamate)5055.67.9
Table 2: Exemplar Quantitative Data on Protein Expression (Western Blot)
Treatment GroupConcentration (µM)p-Akt/Akt Ratio (Normalized to Vehicle)p-ERK1/2/ERK1/2 Ratio (Normalized to Vehicle)
Vehicle Control01.001.00
Compound X10.450.98
Compound X100.120.95
Positive Control (Pathway Activator)103.501.02

Experimental Protocols

I. Preparation of Primary Cortical Neuron Cultures

This protocol is a generalized procedure for the isolation and culturing of primary cortical neurons from embryonic rodents (e.g., E18 rat or mouse).

Materials:

  • Timed-pregnant rodent (rat or mouse)

  • Dissection medium (e.g., Hibernate-E)

  • Culture medium (e.g., Neurobasal Plus medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin)

  • Enzyme for digestion (e.g., Papain)

  • Enzyme inhibitor (e.g., Trypsin inhibitor)

  • DNase I

  • Poly-D-Lysine (PDL)

  • Laminin

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, deionized water

Protocol:

Day 0: Plate Coating

  • Prepare a 50 µg/mL working solution of Poly-D-Lysine in sterile water.

  • Coat the surface of culture plates with the PDL solution.

  • Incubate for at least 4 hours at 37°C.

  • Aspirate the PDL solution and wash the plates three times with sterile, deionized water. Ensure wells are thoroughly rinsed as excess PDL can be toxic.[3]

  • Allow the plates to dry completely in a sterile hood.

  • Prepare a 10 µg/mL laminin solution in sterile PBS.

  • Coat the PDL-treated plates with the laminin solution and incubate overnight at 37°C.[2]

Day 1: Neuron Isolation and Plating

  • Dissect cortices from E18 embryos in ice-cold dissection medium.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with a papain solution containing DNase I for 20-30 minutes at 37°C.[2]

  • Inhibit the papain activity with a trypsin inhibitor solution.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Aspirate the laminin solution from the coated plates and wash once with sterile PBS.

  • Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed culture medium.[2]

II. Treatment of Primary Neurons with a Small Molecule Inhibitor

Materials:

  • Primary neuron cultures (prepared as in Protocol I)

  • Small molecule inhibitor stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Culture medium

Protocol:

  • After allowing the primary neurons to establish a stable network (typically 5-7 days in vitro), prepare serial dilutions of the small molecule inhibitor in culture medium.

  • Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Carefully aspirate half of the old culture medium from each well and replace it with an equal volume of the medium containing the desired concentration of the small molecule inhibitor.

  • Include the following control groups:

    • Vehicle control (treated with the same concentration of vehicle as the highest concentration of the inhibitor).

    • Positive control (a known modulator of the pathway of interest, if available).

    • Untreated control.

  • Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

III. Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Treated primary neuron cultures

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a working solution of MTT in culture medium.

  • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express the viability of treated cells as a percentage of the vehicle control.

IV. Analysis of Protein Expression (Western Blotting)

This protocol allows for the quantification of total and phosphorylated protein levels to assess the effect of the inhibitor on specific signaling pathways.

Materials:

  • Treated primary neuron cultures

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK1/2, anti-p-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Protocol:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of the target proteins overnight at 4°C. A housekeeping protein (e.g., β-actin) should be used as a loading control.[2]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 Pro-Survival Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival Compound X Compound X Compound X->Akt

Caption: Hypothetical signaling pathway showing Compound X inhibiting Akt activation.

G cluster_0 Day 0-1: Culture Preparation cluster_1 Day 5-7: Treatment cluster_2 Day 8+: Endpoint Analysis Plate Coating (PDL/Laminin) Plate Coating (PDL/Laminin) Neuron Isolation Neuron Isolation Plate Coating (PDL/Laminin)->Neuron Isolation Drug Treatment Drug Treatment Neuron Isolation->Drug Treatment Viability Assay (MTT) Viability Assay (MTT) Drug Treatment->Viability Assay (MTT) Western Blot Western Blot Drug Treatment->Western Blot

References

Application Notes and Protocols for AZD2066 Hydrate in Mouse Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AZD2066 hydrate, a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, in behavioral research using mouse models. The protocols outlined below are intended to serve as a starting point for investigating the effects of AZD2066 hydrate on various behavioral paradigms relevant to neuropsychiatric and neurological disorders.

Introduction

AZD2066 is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[1][2][3] The metabotropic glutamate receptor 5 is implicated in a variety of central nervous system functions and its modulation is a key area of research for conditions such as depression, anxiety, and neuropathic pain.[4] Preclinical studies involving mGluR5 antagonists have demonstrated effects on locomotor activity, anxiety-like behaviors, and social interaction in rodent models.[5][6][7] These notes provide detailed protocols for preparing and administering AZD2066 hydrate to mice and for conducting a battery of behavioral tests to assess its pharmacological effects.

Data Presentation

Table 1: Recommended Oral Dose Ranges of mGluR5 Antagonists in Mice for Behavioral Studies
CompoundDose Range (mg/kg, p.o.)Behavioral Test(s)Reference(s)
MPEP1 - 30 mg/kgLocomotor Activity, Social Interaction[6][7]
VU04091063 - 15 mg/kgBinge-Like Eating Behavior[8]
AZD2066 Hydrate (Proposed) 1 - 30 mg/kg Open Field, Elevated Plus Maze, Forced Swim Test Extrapolated from similar compounds

Note: The proposed dose range for AZD2066 hydrate is an estimation based on data from other mGluR5 antagonists. A dose-response study is highly recommended to determine the optimal dose for a specific behavioral paradigm.

Experimental Protocols

Preparation of AZD2066 Hydrate Formulation for Oral Administration

Objective: To prepare a homogenous suspension of AZD2066 hydrate suitable for oral gavage in mice.

Materials:

  • AZD2066 hydrate powder

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water or 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat approximately one-third of the required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring vigorously to ensure it is wetted.

    • Once dispersed, add the remaining volume of cold sterile water and continue to stir on a magnetic stirrer in a cold room or on ice until a clear, viscous solution is formed.

  • Vehicle Preparation (20% HP-β-CD):

    • Dissolve the required amount of HP-β-CD in sterile water at room temperature with continuous stirring until a clear solution is obtained.

  • AZD2066 Hydrate Suspension Preparation:

    • Calculate the required amount of AZD2066 hydrate based on the desired concentration and final volume.

    • Weigh the AZD2066 hydrate powder accurately.

    • Triturate the powder in a mortar with a small amount of the chosen vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.

    • If using a homogenizer, add the powder to a vessel containing the vehicle and homogenize until a uniform suspension is achieved.

    • Stir the final suspension continuously on a magnetic stirrer before and during administration to ensure uniform dosing.

Animal Handling and Dosing

Objective: To acclimatize mice to handling and administer the AZD2066 hydrate formulation orally.

Procedure:

  • Acclimatization:

    • House mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.

    • Handle the mice for several days leading up to the experiment to reduce stress associated with handling and gavage.

  • Dosing:

    • Gently restrain the mouse.

    • Use a proper size oral gavage needle (e.g., 20-22 gauge for adult mice).

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the AZD2066 hydrate suspension.

    • The typical administration volume for mice is 5-10 ml/kg.

    • Administer the vehicle alone to the control group.

    • Observe the animal for a short period after dosing for any signs of distress.

Behavioral Testing Battery

The following behavioral tests can be performed to assess the effects of AZD2066 hydrate. It is recommended to perform the tests in order of increasing stressfulness (e.g., Open Field Test, then Elevated Plus Maze, and finally Forced Swim Test) if the same cohort of animals is used. A sufficient washout period should be allowed between tests.

Objective: To assess locomotor activity, exploration, and anxiety-like behavior.

Protocol:

  • Administer AZD2066 hydrate or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

  • Place the mouse in the center of a square arena (e.g., 40x40 cm) with walls to prevent escape.

  • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the video using tracking software to measure parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

    • Grooming duration

Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

  • Administer AZD2066 hydrate or vehicle prior to the test.

  • The maze consists of two open arms and two closed arms, elevated from the floor.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera.

  • Analyze the following parameters:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

Objective: To assess depressive-like behavior by measuring the immobility time when a mouse is placed in an inescapable cylinder of water.

Protocol:

  • Administer AZD2066 hydrate or vehicle. Multiple dosing days may be required for antidepressant-like effects.

  • Fill a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

  • Gently place the mouse into the water for a 6-minute session.

  • Record the session.

  • Analyze the last 4 minutes of the session for the following behaviors:

    • Immobility: Floating motionless or making only small movements to keep the head above water.

    • Swimming: Active swimming movements around the cylinder.

    • Climbing: Frantic climbing movements against the cylinder wall.

Visualization of Signaling Pathways and Workflows

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD2066 Hydrate AZD2066->mGluR5 Inhibits (NAM) Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream

Caption: mGluR5 Signaling Pathway and the inhibitory action of AZD2066 Hydrate.

Experimental_Workflow A 1. Animal Acclimatization (1 week) B 2. Formulation Preparation (AZD2066 Hydrate or Vehicle) A->B C 3. Drug Administration (Oral Gavage) B->C D 4. Behavioral Testing (e.g., Open Field, EPM, FST) C->D E 5. Data Collection (Video Recording) D->E F 6. Data Analysis (Tracking Software & Statistical Analysis) E->F G 7. Interpretation of Results F->G

Caption: Workflow for behavioral studies in mice using AZD2066 Hydrate.

References

Troubleshooting & Optimization

AZD 2066 hydrate solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD2066 hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of AZD2066 hydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experiments.

Solubility Data

Data Presentation: Solubility of AZD2066

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)10038.18Recommended for preparing high-concentration stock solutions.[1]
Ethanol10038.18An alternative solvent for preparing stock solutions.[1]
Aqueous BuffersData Not Available< 1 mg/mLGenerally considered to have low solubility or be insoluble in aqueous media.[2]

Note: The provided molecular weight for AZD2066 (anhydrous) is 381.82 g/mol . The molecular weight of the hydrate form may vary slightly between batches, which can affect the exact mass required for preparing stock solutions.[1] Always refer to the batch-specific information on your product's Certificate of Analysis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of AZD2066 hydrate in DMSO, which is a common starting point for most experiments.

Materials:

  • AZD2066 hydrate (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the required mass: Using the batch-specific molecular weight from the Certificate of Analysis, calculate the mass of AZD2066 hydrate needed to prepare the desired volume of a 10 mM stock solution. For the anhydrous form (MW = 381.82), you would need 3.82 mg to make 1 mL of a 10 mM solution.

  • Weigh the compound: Carefully weigh the calculated amount of AZD2066 hydrate powder and place it into a sterile vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.[3]

Protocol 2: Aqueous Solubility Assessment Workflow

Due to the limited public data on the aqueous solubility of AZD2066 hydrate, it is recommended to determine its solubility empirically in your specific experimental buffer.

Mandatory Visualization: Experimental Workflow for Solubility Assessment

G Figure 1: Workflow for Aqueous Solubility Assessment cluster_0 Preparation cluster_1 Solubility Testing cluster_2 Quantification cluster_3 Analysis A Prepare a range of aqueous buffers (e.g., pH 5.0, 6.5, 7.4) C Add increasing amounts of AZD2066 stock solution to a fixed volume of each aqueous buffer A->C B Prepare a high-concentration stock solution of AZD2066 in DMSO (e.g., 100 mM) B->C D Equilibrate samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) C->D E Visually inspect for precipitation D->E F Centrifuge samples to pellet any undissolved compound E->F G Measure the concentration of AZD2066 in the supernatant (e.g., via HPLC-UV or LC-MS) F->G H Plot concentration vs. amount added to determine the saturation point G->H G Figure 2: Troubleshooting Precipitation Start Precipitation Observed? IsConcentrationTooHigh Is the final concentration critical? Start->IsConcentrationTooHigh CanLowerConcentration Lower the final concentration of AZD2066 IsConcentrationTooHigh->CanLowerConcentration No IsDMSOToxic Is the current DMSO concentration at its limit? IsConcentrationTooHigh->IsDMSOToxic Yes End Problem Solved CanLowerConcentration->End IncreaseDMSO Increase final DMSO % (e.g., to 0.5%) and run vehicle controls IsDMSOToxic->IncreaseDMSO No CheckpH Can the buffer pH be adjusted? IsDMSOToxic->CheckpH Yes End2 Problem Solved IncreaseDMSO->End2 AdjustpH Test solubility at different pH values CheckpH->AdjustpH Yes UseAdditives Consider solubility-enhancing excipients (e.g., cyclodextrins) or co-solvents (e.g., PEG400) CheckpH->UseAdditives No End3 Problem Solved AdjustpH->End3 End4 Problem Solved UseAdditives->End4 G Figure 3: AZD2066 Mechanism of Action cluster_0 Cell Membrane mGluR5 mGluR5 Receptor PLC Phospholipase C (PLC) mGluR5->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response Cellular Response Ca_Release->Response Glutamate Glutamate Glutamate->mGluR5 Activates AZD2066 AZD2066 AZD2066->mGluR5 Inhibits (Allosteric Antagonist)

References

Technical Support Center: Optimizing AZD2066 Hydrate Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD2066 hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro concentration of AZD2066 hydrate for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is AZD2066 hydrate and what is its mechanism of action?

AZD2066 is a selective and orally active antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] As a negative allosteric modulator (NAM), it does not compete with the endogenous ligand glutamate but binds to a different site on the receptor to inhibit its activity. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC).

Q2: What is a "hydrate" form of a compound and why is it important?

A hydrate is a crystalline form of a compound that includes water molecules within its crystal lattice.[2] The ratio of water to the drug molecule is typically stoichiometric (e.g., monohydrate, dihydrate).[3] The hydration state of a compound can significantly impact its physicochemical properties, including solubility, dissolution rate, and stability, which can differ from the anhydrous (water-free) form.[2][4][5] Generally, hydrate forms are more thermodynamically stable but may have lower aqueous solubility compared to their anhydrous counterparts.[2][6]

Q3: What is the recommended starting concentration range for in vitro experiments with AZD2066 hydrate?

Based on available in vitro data, the IC50 of AZD2066 hydrate can vary depending on the cell type and assay conditions. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations.

Q4: How should I prepare a stock solution of AZD2066 hydrate?

It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[7] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Before use, allow the aliquot to equilibrate to room temperature.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture medium?

The final concentration of DMSO in your in vitro assay should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.

Data Presentation

Table 1: In Vitro Activity of AZD2066 Hydrate

Cell Type/CultureAssayIC50 (nM)
mGlu5/HEK cellsCa2+ response27.2 ± 9.1
Striatal culturesCa2+ response3.56 ± 0.52
Hippocampal culturesCa2+ response96.2 ± 17.8
Cortical culturesCa2+ response380 ± 78.0

Data extracted from MedchemExpress product information sheet.[1][9]

Experimental Protocols

Protocol 1: Preparation of AZD2066 Hydrate Stock Solution

Materials:

  • AZD2066 hydrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the AZD2066 hydrate powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of AZD2066 hydrate to prepare a stock solution of a desired concentration (e.g., 10 mM). Remember to use the molecular weight of the hydrate form (386.33 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol is a general guideline for a common functional assay for mGluR5 antagonists.

Materials:

  • HEK293 cells stably expressing mGluR5

  • Poly-D-lysine coated, black-walled, clear-bottom 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • mGluR5 agonist (e.g., Glutamate or DHPG)

  • AZD2066 hydrate working solutions

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye prepared in assay buffer, according to the manufacturer's instructions. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Cell Washing: Gently wash the cells with assay buffer to remove any excess dye.

  • Compound Pre-incubation: Add the desired concentrations of AZD2066 hydrate (prepared by diluting the stock solution in assay buffer) to the wells. Include a vehicle control (assay buffer with the same final DMSO concentration). Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. Plot the percentage of inhibition against the logarithm of the AZD2066 hydrate concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Troubleshooting Guides

Issue 1: Low Potency or No Effect of AZD2066 Hydrate

Possible Cause Troubleshooting Steps
Compound Precipitation: The concentration of AZD2066 hydrate in the aqueous assay buffer may have exceeded its solubility limit.- Prepare fresh dilutions of the stock solution. - Visually inspect the working solutions for any signs of precipitation. - Consider performing a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer. - Reduce the final concentration of AZD2066 hydrate in the assay.
Incorrect Stock Concentration: Errors in weighing the compound or in calculations.- Double-check all calculations, ensuring the use of the molecular weight of the hydrate form. - If possible, verify the concentration of the stock solution using an analytical method like HPLC-UV.
Compound Degradation: The compound may be unstable under the experimental conditions.- Prepare fresh working solutions immediately before each experiment. - Minimize the exposure of stock and working solutions to light. - Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal Assay Conditions: The concentration of the agonist may be too high, making it difficult to observe antagonism.- Use an agonist concentration at or near the EC80 to provide a sufficient window for observing inhibition.

Issue 2: High Variability Between Replicates or Experiments

Possible Cause Troubleshooting Steps
Inconsistent Compound Concentration: Poor mixing or precipitation of the compound.- Ensure thorough vortexing when preparing dilutions. - When adding the compound to the assay plate, mix gently but thoroughly.
Inconsistent Cell Seeding: Uneven cell numbers across the wells.- Ensure the cell suspension is homogeneous before plating. - Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effects").
Hydrate to Anhydrous Conversion: The hydrate form may convert to the anhydrous form in solution, which could have different solubility and activity.- Prepare solutions fresh for each experiment. - Be consistent with the preparation and incubation times of your solutions.

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD2066 (NAM) AZD2066->mGluR5 Inhibits Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.

experimental_workflow start Start prep_stock Prepare 10 mM AZD2066 Hydrate Stock in DMSO start->prep_stock seed_cells Seed mGluR5-expressing Cells in 96-well Plate start->seed_cells store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Dilutions of AZD2066 Hydrate store_stock->prep_working incubate_cells Incubate Cells Overnight seed_cells->incubate_cells load_dye Load Cells with Calcium-sensitive Dye incubate_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells wash_cells->prep_working add_compound Pre-incubate Cells with AZD2066 or Vehicle prep_working->add_compound read_plate Measure Ca²⁺ Flux upon Agonist Addition add_compound->read_plate analyze Analyze Data and Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro calcium mobilization assay.

troubleshooting_logic start Low Potency or High Variability Observed check_solubility Is Compound Precipitation Suspected? start->check_solubility check_concentration Is Stock Concentration Verified? check_solubility->check_concentration No solubility_actions Prepare fresh solutions. Perform solubility test. Lower final concentration. check_solubility->solubility_actions Yes check_assay Are Assay Conditions Optimal? check_concentration->check_assay Yes concentration_actions Recalculate using hydrate MW. Verify concentration analytically. check_concentration->concentration_actions No assay_actions Optimize agonist concentration (EC80). Ensure consistent cell seeding. check_assay->assay_actions No end Re-run Experiment check_assay->end Yes solubility_actions->end concentration_actions->end assay_actions->end

Caption: Troubleshooting logic for optimizing AZD2066 hydrate experiments.

References

AZD 2066 Hydrate in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and handling of AZD 2066 hydrate in DMSO stock solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the successful application of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and use of this compound DMSO stock solutions.

Question Answer
Why is my this compound not dissolving in DMSO? This compound is generally soluble in DMSO. If you are experiencing solubility issues, consider the following: - Insufficient Solvent: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. - Low Temperature: DMSO's viscosity increases at lower temperatures, which can slow dissolution. Allow the DMSO and the compound to equilibrate to room temperature before mixing. Gentle warming to 37°C and vortexing or sonication can aid dissolution. - Compound Purity: Impurities in the compound could affect its solubility. Ensure you are using a high-purity grade of this compound.
I see precipitation in my DMSO stock solution after storage. What should I do? Precipitation upon storage, especially after freeze-thaw cycles, can occur. To address this: 1. Warm the Solution: Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate. 2. Centrifuge: If warming does not resolve the issue, centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. It is advisable to re-quantify the concentration of the supernatant. 3. Preventative Measures: To prevent precipitation, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
My stock solution has changed color. Is it still usable? A significant color change may indicate degradation. The appearance of this compound is typically an off-white to light yellow solid. While slight color variations in solution can occur, a noticeable change warrants caution. It is recommended to prepare a fresh stock solution if you observe a significant color change.
How can I be sure my this compound is active after storage? The best way to confirm the activity of your stored stock solution is to perform a functional assay. You can compare the activity of the stored stock to a freshly prepared solution in a relevant assay, such as measuring the inhibition of mGluR5-mediated calcium influx.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.

Q2: What are the recommended storage conditions for this compound in DMSO? A2: For optimal stability, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q3: How many times can I freeze-thaw my this compound DMSO stock solution? A3: To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles. Best practice is to aliquot the stock solution into single-use volumes after preparation.

Q4: What is the mechanism of action of AZD 2066? A4: AZD 2066 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). By inhibiting mGluR5, it can modulate neuronal excitability and synaptic plasticity.

Q5: What signaling pathway is affected by AZD 2066? A5: As an mGluR5 antagonist, AZD 2066 can influence downstream signaling pathways. Notably, mGluR5 modulation can impact the Brain-Derived Neurotrophic Factor (BDNF)/tyrosine receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and plasticity.

Experimental Protocols

Preparation of this compound DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature for at least 30 minutes before use.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it at 37°C.

  • Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and there is no visible particulate matter.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed, light-protected vials.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Stability of this compound

Form Storage Temperature Recommended Duration
Powder -20°CUp to 3 years
4°CUp to 2 years
In DMSO -80°CUp to 6 months
-20°CUp to 1 month

Visualizations

AZD 2066 Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute in culture medium thaw->dilute treat Treat cells/tissue dilute->treat

Caption: Workflow for the preparation, storage, and use of this compound DMSO stock solutions.

BDNF/TrkB Signaling Pathway

AZD 2066, as an mGluR5 antagonist, can indirectly influence the BDNF/TrkB signaling pathway, which is critical for neuronal function.

BDNF_TrkB_Pathway cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway cluster_plc PLCγ Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds Ras Ras TrkB->Ras PI3K PI3K TrkB->PI3K PLCg PLCγ TrkB->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB Activation (Neuronal Survival & Plasticity) ERK->CREB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->CREB IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC PKC->CREB

References

Potential off-target effects of AZD 2066 hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of AZD2066 hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for AZD2066?

AZD2066 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Its on-target effects are mediated through the inhibition of this receptor, which is involved in various central nervous system and peripheral processes.

Q2: Are there any known or suspected off-target effects of AZD2066?

Published preclinical and clinical data on the specific off-target molecular interactions of AZD2066 are limited. However, in a study with healthy volunteers, some dose-dependent adverse events related to the nervous system were observed, including dizziness and disturbance in attention at a 13 mg dose.[1][2] These effects were reported to be mild and reversible.[1][2] Another study in rats concluded that the discriminative effects of AZD2066 are similar to other mGluR5 antagonists and not like other psychoactive substances such as cocaine or PCP, suggesting a selective in-vivo profile in the context of the agents tested.[3]

Q3: What could be the potential reasons for observing unexpected phenotypes in my experiments with AZD2066?

If you observe unexpected phenotypes in your experiments, consider the following possibilities:

  • On-target effects in a novel context: The phenotype could be a genuine consequence of mGluR5 antagonism in your specific experimental system that has not been previously described.

  • Off-target effects: AZD2066 could be interacting with other proteins (receptors, enzymes, ion channels) that are not its intended mGluR5 target.

  • Metabolite activity: A metabolite of AZD2066, rather than the parent compound, might be causing the observed effects.

  • Experimental artifacts: The observed effects could be due to issues with the experimental setup, such as solvent effects, compound stability, or interactions with other reagents.

Q4: How can I begin to investigate if an observed effect is off-target?

A systematic approach is crucial. Start by confirming the on-target activity of AZD2066 in your system. Then, you can employ a tiered approach to investigate off-target effects, starting with computational and in-vitro screening, followed by targeted in-vitro and in-vivo validation.

Troubleshooting Guides

Issue: Unexpected cell morphology or viability changes in vitro.
  • Possible Cause 1: On-target mGluR5-mediated effect.

    • Troubleshooting Step: Determine if your cell line expresses mGluR5. If so, try to rescue the phenotype by co-administering an mGluR5 agonist.

  • Possible Cause 2: Off-target cytotoxicity.

    • Troubleshooting Step: Perform a dose-response curve to determine the concentration at which the effect is observed. Compare this to the known IC50 for mGluR5. A large difference may suggest an off-target effect. Run a general cytotoxicity assay (e.g., LDH or neutral red uptake) to confirm.

  • Possible Cause 3: Compound precipitation or instability.

    • Troubleshooting Step: Visually inspect your culture medium for any signs of compound precipitation. Confirm the stability of AZD2066 in your experimental conditions using analytical methods like HPLC.

Issue: Unanticipated behavioral phenotype in vivo.
  • Possible Cause 1: On-target mGluR5-mediated behavioral effect.

    • Troubleshooting Step: Compare the observed phenotype with known behaviors associated with mGluR5 knockout or antagonism.

  • Possible Cause 2: Off-target central nervous system effect.

    • Troubleshooting Step: The reported dizziness and attention disturbance in humans could suggest interactions with other CNS targets.[1][2] Consider performing a broad CNS safety pharmacology panel to assess activity at other receptors and channels.

  • Possible Cause 3: Pharmacokinetic issues.

    • Troubleshooting Step: Measure the brain and plasma concentrations of AZD2066 and its major metabolites to ensure that the observed effects are occurring at relevant exposures.

Quantitative Data Summary

The following table summarizes the reported adverse events in healthy volunteers receiving single doses of AZD2066.

Dose of AZD2066Number of SubjectsAdverse EventIncidence
13 mg13Dizziness3/13
13 mg13Disturbance in Attention3/13
2 mg and 6 mg19Fewer adverse events compared to 13 mgNot specified

Data from Rohof et al. (2012)[2]

Experimental Protocols

Protocol 1: General Off-Target Liability Screening (In Vitro)
  • Objective: To identify potential off-target binding of AZD2066 across a wide range of receptors, enzymes, and ion channels.

  • Methodology:

    • Engage a contract research organization (CRO) to perform a broad radioligand binding panel (e.g., a panel of over 100 common CNS and safety-related targets).

    • Provide the CRO with a high-concentration stock solution of AZD2066 hydrate.

    • The screening is typically performed at a single high concentration (e.g., 10 µM).

    • Results are reported as the percent inhibition of radioligand binding.

  • Interpretation:

    • A common threshold for a "hit" is >50% inhibition.

    • Any significant hits should be followed up with concentration-response curves to determine the Ki or IC50 at the off-target protein.

Protocol 2: Cellular Functional Assay for Off-Target Validation
  • Objective: To determine if the binding of AZD2066 to an identified off-target protein results in a functional consequence.

  • Methodology:

    • Select a cell line that endogenously or recombinantly expresses the identified off-target protein.

    • Choose a functional assay relevant to the protein class (e.g., second messenger assays for GPCRs, patch-clamp electrophysiology for ion channels).

    • Generate a full concentration-response curve for AZD2066 to determine if it acts as an agonist, antagonist, or modulator at the off-target.

  • Interpretation:

    • A potent functional effect at a concentration close to the on-target efficacy of AZD2066 would be a cause for concern and further investigation.

Visualizations

G cluster_0 On-Target Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates AZD2066 AZD2066 AZD2066->mGluR5 Inhibits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Intracellular Ca2+ Protein Kinase C IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Caption: On-target signaling pathway of AZD2066 via mGluR5 antagonism.

G cluster_1 Off-Target Investigation Workflow Unexpected_Phenotype Unexpected Phenotype Observed On_Target_Confirmation Confirm On-Target (mGluR5) Activity Unexpected_Phenotype->On_Target_Confirmation Off_Target_Screening Broad Off-Target Binding Screen On_Target_Confirmation->Off_Target_Screening Functional_Assay Functional Assay on 'Hits' Off_Target_Screening->Functional_Assay In_Vivo_Validation In Vivo Validation Functional_Assay->In_Vivo_Validation Conclusion Determine Contribution to Phenotype In_Vivo_Validation->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Troubleshooting AZD2066 Hydrate In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with AZD2066 hydrate.

Frequently Asked Questions (FAQs)

Q1: What is AZD2066 and what is its mechanism of action?

AZD2066 is a selective and orally active antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is a brain-penetrant compound that has been investigated for its potential in treating neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1][3] AZD2066 works by blocking the mGluR5, which is a G protein-coupled receptor involved in excitatory neurotransmission.[4] By inhibiting this receptor, AZD2066 can modulate downstream signaling pathways.[1][4]

Q2: What are the specific considerations for using the hydrate form of AZD2066?

The "hydrate" designation indicates that water molecules are incorporated into the crystal lattice of the compound.[5] This can affect several physicochemical properties critical for in vivo studies:

  • Solubility: Hydrate forms of pharmaceuticals often exhibit lower aqueous solubility compared to their anhydrous counterparts.[5][6][7] This is a critical consideration for formulation development.

  • Stability: Hydrates can be more stable under certain humidity and temperature conditions, but they can also be susceptible to dehydration, which could alter the compound's properties.[7][8]

  • Bioavailability: Differences in solubility and dissolution rate between hydrate and anhydrous forms can impact oral bioavailability.[6][8]

It is crucial to characterize the specific hydrate form of AZD2066 being used and to ensure consistency across experiments.

Q3: What are the reported adverse effects of AZD2066 in in vivo studies?

Clinical studies in healthy volunteers have reported some adverse events, particularly at higher doses. For instance, at a dose of 13 mg, nervous system-related side effects such as dizziness and disturbance in attention were observed.[3] These effects appeared to be dose-dependent and were less frequent at lower doses of 2 mg and 6 mg.[3][9] Researchers should be mindful of potential behavioral changes in animal models that might correlate with these observations.

Troubleshooting Guide

Formulation and Administration Issues

Q4: I am observing poor solubility of AZD2066 hydrate when preparing my formulation. What can I do?

  • Vehicle Selection: For poorly water-soluble compounds like many small molecule inhibitors, a multi-step approach to vehicle selection is recommended.[10] Start with common co-solvents such as DMSO, PEG400, or ethanol to first dissolve the compound.[10] The dissolved compound can then be suspended in an aqueous vehicle like 0.5% methylcellulose (MC) or carboxymethyl cellulose (CMC) for oral administration.[10]

  • Sonication and Vortexing: Ensure thorough mixing by vortexing and sonicating the preparation to achieve a homogenous solution or a fine, uniform suspension.[10]

  • pH Adjustment: The solubility of a compound can be pH-dependent. Investigating the effect of pH on AZD2066 hydrate's solubility may reveal a more suitable pH range for your formulation.

  • Micronization: If solubility remains an issue, consider using a micronized suspension of the compound.[10] However, be aware that this may alter the absorption kinetics.[10]

Q5: My animals are showing signs of distress or toxicity immediately after administration. What could be the cause?

  • Formulation Error: An incorrect concentration of the test compound is a common cause of unexpected toxicity.[11] It is essential to re-verify the concentration and homogeneity of your formulation.[11] Preparing a fresh batch and confirming its concentration before administration is recommended.[11]

  • Route of Administration Issue: The chosen route of administration might lead to unintended rapid absorption or local tissue damage.[11][12] For oral gavage, ensure the proper technique is used to avoid injury.[10] If using intravenous administration, check for any precipitation in the formulation.[11]

  • Vehicle Toxicity: The vehicle itself could be causing the adverse effects.[11] Always include a vehicle-only control group to assess the toxicity of the vehicle.[11] If the vehicle is found to be toxic, explore alternative, less toxic options.[11]

Efficacy and Reproducibility Problems

Q6: I am not observing the expected therapeutic effect of AZD2066 in my animal model. What should I check?

  • Dose Selection: The dose might be too low to achieve the desired therapeutic concentration at the target site. A dose-range finding study is crucial to determine the optimal dose.[10]

  • Bioavailability: The hydrate form of AZD2066 may have lower bioavailability than the anhydrous form. This could be due to its potentially lower solubility and dissolution rate.[6] Consider conducting pharmacokinetic studies to determine the plasma and brain concentrations of AZD2066 in your model.

  • Target Engagement: Confirm that AZD2066 is reaching and binding to its target, mGluR5, in the brain. This can be assessed through ex vivo receptor occupancy studies.

Q7: My experimental results are not reproducible. What are the potential sources of variability?

  • Compound Stability: The hydrate form of AZD2066 could be converting to a different form during storage or formulation preparation, leading to inconsistent results.[8] Ensure consistent storage conditions (temperature and humidity) for the compound.

  • Formulation Inconsistency: Inconsistent preparation of the dosing solution can lead to variability. Standardize the formulation protocol and ensure it is followed precisely for every experiment.

  • Animal-to-Animal Variability: Biological variability is inherent in in vivo studies. Ensure that animals are properly randomized and that the sample size is sufficient to detect a statistically significant effect.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteSource
Dose Range in Clinical Study 2 mg, 6 mg, 13 mgHumanOral[3]
Effect at 13 mg Dose 27% reduction in TLESRs, 51% reduction in reflux episodesHumanOral[3]
Discriminative Half-life (similar mGluR5 antagonist) AZD9272: 24.3 hoursRat-[2]

Note: Data for the specific hydrate form of AZD2066 is limited in publicly available literature. The provided data is for AZD2066 and a structurally similar compound.

Experimental Protocols

Protocol 1: Formulation of AZD2066 Hydrate for Oral Administration (Suspension)
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (MC) in sterile water.

  • Co-solvent Preparation (if needed): A common formulation for poorly soluble compounds is 10% DMSO and 40% PEG400.[10]

  • Compound Preparation: On the day of the experiment, weigh the required amount of AZD2066 hydrate.

  • Dissolution/Suspension:

    • If using a co-solvent, first dissolve the compound in the co-solvent mixture.

    • Add the aqueous vehicle (0.5% MC) dropwise to the dissolved compound while continuously vortexing or sonicating to create a fine, uniform suspension.

  • Final Inspection: Visually inspect the formulation for any precipitation or lack of homogeneity before administration.

Protocol 2: In Vivo Toxicity Monitoring
  • Daily Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, physical appearance (e.g., ruffled fur, hunched posture), and behavior (e.g., lethargy, hyperactivity).[11]

  • Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).[10] This involves administering increasing doses to small groups of animals and monitoring for adverse effects.

  • Recovery Group: In a toxicity study, include a recovery group of animals that are monitored for a period after dosing has stopped to determine if any observed toxic effects are reversible.[11]

  • Necropsy: At the end of the study, or if an animal shows severe signs of toxicity, perform a gross necropsy to identify any potential target organs of toxicity.[11]

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Downstream_Signaling Downstream_Signaling PKC->Downstream_Signaling AZD2066 AZD2066 AZD2066->mGluR5 Antagonist

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD2066.

Troubleshooting_Workflow Start Start Issue Issue Start->Issue Formulation_Check Check Formulation: - Concentration - Homogeneity - Fresh Batch Issue->Formulation_Check Unexpected Toxicity? Dose_Range_Study Conduct Dose-Range Finding Study Issue->Dose_Range_Study Lack of Efficacy? Stability_Check Verify Compound Stability and Storage Issue->Stability_Check Poor Reproducibility? Vehicle_Control Run Vehicle-Only Control Group Formulation_Check->Vehicle_Control Route_Check Review Administration Technique Vehicle_Control->Route_Check Resolved Resolved Route_Check->Resolved PK_Study Perform Pharmacokinetic (PK) Study Dose_Range_Study->PK_Study PK_Study->Resolved Stability_Check->Resolved

References

Avoiding precipitation of AZD 2066 hydrate in media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed public information regarding the precipitation of AZD2066 hydrate is limited. This guide provides general strategies for handling sparingly soluble compounds and should be adapted to your specific experimental conditions.

Troubleshooting Guide: Precipitation of AZD2066 Hydrate

Precipitation of a test compound in media can compromise experimental results by altering the effective concentration and potentially introducing artifacts. The following guide summarizes common causes of precipitation and suggests solutions.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the compound to the media. The compound's concentration exceeds its solubility in the aqueous media.- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration.- Perform serial dilutions of the stock solution in the culture medium.
Precipitate forms over time in the incubator. - Temperature shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.- pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.- Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.- Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the compound's stability and solubility in the basal medium without supplements first.
Precipitate is observed after freeze-thaw cycles of the stock solution. The compound is not stable in the solvent at freezing temperatures, or the solvent concentration changes during freezing.- Prepare fresh stock solutions for each experiment.- If storing stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.- Consider storing the stock solution at 4°C for short periods if the compound is stable.
Precipitate forms when diluting a DMSO stock solution into aqueous media. "Solvent Shock": Rapid dilution of a concentrated organic stock solution into an aqueous environment can cause the compound to crash out of solution.- Add the stock solution dropwise to the media while gently vortexing or swirling.- Prepare an intermediate dilution in a co-solvent or in the media itself.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments, including vehicle controls.

Frequently Asked Questions (FAQs)

Q1: Why might a hydrate form of a compound, like AZD2066 hydrate, have lower aqueous solubility than its anhydrous form?

Hydrates have water molecules incorporated into their crystal lattice structure. These water molecules can form strong hydrogen bonds within the crystal, increasing the energy required to break the lattice and dissolve the compound. This can result in lower apparent solubility compared to the anhydrous form.

Q2: What is the best solvent to use for preparing a stock solution of AZD2066 hydrate?

While specific data for AZD2066 hydrate is not available, for many sparingly soluble organic molecules, Dimethyl Sulfoxide (DMSO) or ethanol are common choices for preparing concentrated stock solutions. It is crucial to determine the maximum tolerated concentration of the chosen solvent by your experimental system (e.g., cells) and to include a vehicle control in all experiments.

Q3: Can I use a solution that has a visible precipitate?

It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and non-reproducible results. The precipitate itself could also have unintended physical or chemical effects on the experiment.

Q4: How can I determine the maximum soluble concentration of AZD2066 hydrate in my specific experimental medium?

You can perform a simple solubility test. Prepare a series of dilutions of your compound in the experimental medium. Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for any signs of precipitation (e.g., cloudiness, crystals) at various time points. The highest concentration that remains clear is your working maximum soluble concentration.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for a compound designated as "Compound X (e.g., AZD2066 hydrate)" to illustrate how such data might be presented. This is not actual data for AZD2066.

Solvent/Medium Temperature (°C) pH Maximum Solubility (µM) Notes
Water257.0< 1Practically insoluble.
PBS257.4~5Slight improvement over water.
DMSO25N/A> 50,000Freely soluble.
Ethanol25N/A~10,000Soluble.
Cell Culture Medium + 10% FBS377.4~25Serum proteins may aid solubility.
Cell Culture Medium (serum-free)377.4~10Lower solubility without serum.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a sparingly soluble compound in DMSO.

  • Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 3.82 mg of AZD2066, MW: 381.82 g/mol ) in a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound has not fully dissolved, sonicate in a water bath for 5-10 minutes. Gently warming the solution to 37°C may also aid dissolution, but be cautious of potential compound degradation.

  • Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with your solvent.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparing Working Dilutions in Cell Culture Media

This protocol describes a serial dilution method to minimize precipitation when preparing the final working concentration.

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 dilution (to 100 µM) in a small volume of media.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media. It is crucial to add the compound solution to the media, not the other way around. Add the solution dropwise while gently swirling the media to ensure rapid and even dispersion.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to your media.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solution Solution observe Precipitation Observed in Media cause1 Exceeds Solubility? observe->cause1 Immediate Precipitation cause2 Solvent Shock? observe->cause2 Precipitation on Dilution cause3 Instability? observe->cause3 Precipitation Over Time sol1 Lower Concentration cause1->sol1 sol2 Improve Dilution Technique cause2->sol2 sol3 Optimize Storage & Handling cause3->sol3 check Precipitation Resolved? sol1->check Re-test sol2->check Re-test sol3->check Re-test yes Proceed with Experiment check->yes Yes no Consult Further (e.g., Formulation) check->no No

Caption: A workflow for troubleshooting compound precipitation.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate Glutamate mgluR5 mGluR5 glutamate->mgluR5 Activates azd2066 AZD2066 azd2066->mgluR5 Antagonizes gq11 Gαq/11 mgluR5->gq11 Activates plc PLC gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Simplified mGluR5 signaling pathway antagonized by AZD2066.[1][2][3][4]

References

Long-term stability of AZD 2066 hydrate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AZD2066 Hydrate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of AZD2066 hydrate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of AZD2066 hydrate in solution?

A1: The stability of any pharmaceutical compound in solution, including AZD2066 hydrate, is influenced by a combination of environmental and chemical factors. Key factors to consider are:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1] For many biotherapeutics, solution formulations are refrigerated at 2–8 °C to ensure stability.

  • Light: Exposure to UV or visible light can induce photolytic degradation. Photostability should be an integral part of any forced degradation study.[1]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[2]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. While organic co-solvents may be necessary for poorly soluble compounds, they can also participate in degradation reactions.[3]

Q2: What are the potential degradation pathways for AZD2066 in solution?

A2: While specific degradation pathways for AZD2066 are not extensively published, compounds with similar functional groups are susceptible to several common degradation mechanisms. Forced degradation studies are designed to identify these potential pathways.[4][5] Likely pathways include:

  • Hydrolysis: Cleavage of chemical bonds by water. This is often pH-dependent.

  • Oxidation: This is a significant cause of chemical degradation and can be initiated by atmospheric oxygen or residual peroxides in excipients.[2]

  • Photolysis: Degradation caused by exposure to light.

Identifying these pathways is crucial for developing stable formulations and establishing appropriate storage conditions.[4]

Q3: How should I prepare and store stock solutions of AZD2066 hydrate?

A3: For initial experimental use, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent in which AZD2066 is freely soluble, such as DMSO. For aqueous-based assays, further dilution into the appropriate buffer should be done immediately before use to minimize potential hydrolysis.

For storage, stock solutions in organic solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4] Typically, a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is used for small molecules.[6] The method is crucial because it allows for the specific measurement of the intact drug, providing a clear picture of its stability over time.

Troubleshooting Guide

Q5: My experimental results show high variability. Could this be due to the instability of my AZD2066 solution?

A5: Yes, inconsistent results are a common sign of compound instability. If the concentration of the active compound decreases over the course of an experiment due to degradation, it can lead to poor reproducibility.

  • Recommendation: Prepare fresh solutions for each experiment from a frozen, aliquoted stock. If using an aqueous solution over several hours, keep it on ice and protected from light. To confirm if stability is the issue, you can run a simple stability test by analyzing the concentration of your solution at the beginning and end of your experiment's duration using a validated analytical method like HPLC.

Q6: I observed precipitation in my AZD2066 hydrate solution after dilution in an aqueous buffer. What should I do?

A6: Precipitation indicates that the compound's solubility limit has been exceeded in the new solvent system.

  • Recommendation:

    • Check Solubility: You may need to lower the final concentration of AZD2066 in the aqueous buffer.

    • Adjust pH: The solubility of a compound can be highly pH-dependent. Ensure the pH of your buffer is appropriate for AZD2066.

    • Use Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., ethanol, propylene glycol) or a surfactant in your final buffer to improve solubility, but ensure it is compatible with your experimental system.

Q7: How can I quickly assess if my AZD2066 solution has degraded?

A7: A quick assessment can be performed using analytical chromatography.

  • Recommendation: Use a stability-indicating HPLC method.[7] Inject a sample of your current solution and compare the chromatogram to that of a freshly prepared standard. Look for:

    • A decrease in the peak area of the main AZD2066 peak.

    • The appearance of new peaks, which are likely degradation products. This comparison will give you a qualitative and quantitative measure of the solution's integrity.

Data Presentation

Note: The following tables contain illustrative data for demonstration purposes only. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative Long-Term Stability of AZD2066 Hydrate (1 mg/mL in Aqueous Buffer, pH 7.4)

Storage ConditionTime Point% Remaining AZD2066Appearance of Degradants
2-8°C, Protected from Light 1 Week99.5%Not Detected
1 Month98.2%Minor peak detected
3 Months95.1%Increase in degradant peak
25°C / 60% RH, Protected from Light 1 Week96.3%Minor peaks detected
1 Month88.7%Significant degradation
3 Months75.4%Multiple degradant peaks
25°C, Exposed to Light 1 Week92.1%Multiple degradant peaks
1 Month79.5%Significant degradation
3 Months60.2%Major degradation

Table 2: Illustrative Forced Degradation Results for AZD2066 Hydrate

Stress ConditionDuration% Remaining AZD2066Number of Degradation Products
0.1 M HCl 24 hours85.2%2
0.1 M NaOH 24 hours78.9%3
1% H₂O₂ 24 hours65.7%4
Heat (60°C) 48 hours90.1%1
Photolytic (ICH Q1B) 8 hours82.5%3

Experimental Protocols

Protocol 1: Forced Degradation Study of AZD2066 Hydrate

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.[4][8]

  • Solution Preparation: Prepare a 1 mg/mL stock solution of AZD2066 hydrate in acetonitrile or a suitable solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8, 12 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples at time points and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Withdraw samples at time points for analysis.

  • Thermal Degradation: Place a solid sample of AZD2066 hydrate in a controlled temperature oven at 60°C for 48 hours. Also, place a solution sample at the same condition.

  • Photolytic Degradation: Expose a solution of AZD2066 hydrate to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The goal is to achieve approximately 5-20% degradation to ensure that the primary degradation products are formed without secondary, more complex reactions.[3]

Protocol 2: Stability-Indicating RP-HPLC Method for AZD2066

This protocol describes a representative stability-indicating RP-HPLC method.

  • Instrumentation: HPLC with a PDA or UV detector and a mass spectrometer.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: Linear gradient from 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of AZD2066).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[8] Specificity is demonstrated by showing that the AZD2066 peak is resolved from all degradation product peaks generated during the forced degradation study.

Visualizations

G cluster_prep Preparation cluster_storage Storage & Stress cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Dilute to Working Concentration in Experimental Buffer prep_stock->prep_working storage_conditions Aliquot and Store under Defined Conditions (e.g., Temp, Light) prep_working->storage_conditions time_points Withdraw Samples at Scheduled Time Points storage_conditions->time_points hplc_analysis Analyze via Stability-Indicating HPLC Method time_points->hplc_analysis data_proc Process Chromatographic Data (Peak Area, Purity) hplc_analysis->data_proc eval_data Calculate % Remaining Drug & Identify Degradants data_proc->eval_data report Determine Degradation Rate & Propose Shelf-Life eval_data->report

Caption: Experimental workflow for a solution stability study.

G cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5 Activates AZD2066 AZD2066 (Antagonist) AZD2066->mGluR5 Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream G cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_formulation Formulation Factors center_node Solution Stability of AZD2066 Hydrate pH pH of Solution center_node->pH Oxidation Presence of Oxidants center_node->Oxidation Hydrolysis Hydrolysis center_node->Hydrolysis Temperature Storage Temperature center_node->Temperature Light Light Exposure center_node->Light Solvent Solvent System center_node->Solvent Concentration Drug Concentration center_node->Concentration Excipients Excipients center_node->Excipients

References

AZD 2066 hydrate quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of AZD2066 hydrate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of AZD2066 hydrate.

Issue Potential Cause Recommended Action
High Water Content by Karl Fischer Titration Improper storage conditions (exposure to humidity).1. Review storage conditions; ensure the container is tightly sealed and stored in a desiccator or controlled humidity environment.2. Dry the sample under vacuum at a controlled temperature, if the material's stability permits.3. Re-test the sample to confirm the water content.
Inaccurate instrument calibration.1. Recalibrate the Karl Fischer titrator using a certified water standard.2. Verify the titer of the Karl Fischer reagent.
Unexpected Peaks in HPLC Chromatogram Sample degradation.1. Prepare a fresh sample solution and re-inject immediately.2. Review the sample preparation procedure to ensure appropriate solvent and concentration are used.3. Investigate potential degradation pathways (e.g., hydrolysis, oxidation) and adjust storage and handling accordingly.
Contamination from solvent or glassware.1. Run a blank injection of the mobile phase and sample solvent to check for contaminants.2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Inconsistent Potency Results Incomplete sample dissolution.1. Increase sonication time or vortexing during sample preparation.2. Evaluate alternative solvents for complete dissolution.
Variation in the degree of hydration.1. Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to confirm the hydration state.2. Correlate potency results with the water content determined by Karl Fischer titration.
Polymorphic Form Conversion Exposure to stress (heat, humidity, mechanical).1. Analyze the sample using Powder X-ray Diffraction (PXRD) to identify the polymorphic form.2. Handle the material gently and store it under recommended conditions to prevent polymorphic transitions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for AZD2066 hydrate?

A1: AZD2066 hydrate should be stored in a tightly sealed container at controlled room temperature (20-25°C) and protected from humidity and light to prevent changes in its physical and chemical properties. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended.

Q2: How can I confirm the hydration state of my AZD2066 hydrate sample?

A2: The hydration state can be confirmed using a combination of analytical techniques:

  • Thermogravimetric Analysis (TGA): This method measures the weight loss of a sample as it is heated, which can indicate the amount of water present.

  • Karl Fischer Titration: This is a specific method for determining water content.

  • Powder X-ray Diffraction (PXRD): The diffraction pattern is unique to the crystalline structure, including its hydration state.

Q3: What analytical techniques are suitable for assessing the purity of AZD2066 hydrate?

A3: A high-performance liquid chromatography (HPLC) method with UV detection is a primary technique for assessing purity and quantifying impurities. Mass spectrometry (MS) can be coupled with HPLC to identify unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure and detect impurities.

Q4: What should I do if I observe a change in the color or physical appearance of AZD2066 hydrate?

A4: A change in appearance may indicate degradation or contamination. The material should be re-analyzed for purity and identity. If degradation is confirmed, the batch should not be used for experiments.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Powder X-ray Diffraction (PXRD) for Polymorphic Form Identification
  • Instrument: A standard powder X-ray diffractometer.

  • Radiation: Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range: 2θ from 5° to 40°.

  • Scan Speed: 2°/min.

  • Sample Preparation: Gently pack the powder sample into the sample holder to ensure a flat and even surface.

Visualizations

experimental_workflow cluster_qc Quality Control Workflow for AZD2066 Hydrate sample AZD2066 Hydrate Sample visual Visual Inspection sample->visual hplc HPLC Purity visual->hplc pxrd PXRD Polymorph ID visual->pxrd karl_fischer Karl Fischer Water Content visual->karl_fischer tga TGA Thermal Analysis visual->tga pass Pass hplc->pass Purity > 99.5% fail Fail - Further Investigation hplc->fail Purity < 99.5% pxrd->pass Correct Polymorph pxrd->fail Incorrect Polymorph karl_fischer->pass Water Content in Spec karl_fischer->fail Out of Spec tga->pass Consistent Thermal Profile tga->fail Inconsistent Profile

Caption: Quality Control Workflow for AZD2066 Hydrate.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak in HPLC check_blank Inject Blank Solvent start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank contam_solvent Contaminated Solvent/Glassware peak_in_blank->contam_solvent Yes prepare_fresh Prepare Fresh Sample peak_in_blank->prepare_fresh No resolved Issue Resolved contam_solvent->resolved reinject Re-inject prepare_fresh->reinject peak_persists Peak Persists? reinject->peak_persists degradation Potential Degradation peak_persists->degradation Yes peak_persists->resolved No

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

signaling_pathway cluster_pathway Simplified mGluR5 Signaling Pathway Inhibition glutamate Glutamate mglur5 mGluR5 Receptor glutamate->mglur5 g_protein Gq/11 Protein Activation mglur5->g_protein azd2066 AZD2066 Hydrate azd2066->mglur5 plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 and DAG Production pip2->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release

Caption: Simplified mGluR5 Signaling Pathway Inhibition.

Addressing variability in AZD 2066 hydrate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with AZD 2066 hydrate. It addresses common sources of variability in experimental results through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is AZD 2066 and why is its hydration state important?

A1: AZD 2066 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), investigated for its potential in treating various neurological and psychiatric disorders. Like many active pharmaceutical ingredients (APIs), AZD 2066 can exist in different solid forms, including hydrates. Hydrates are crystalline forms that incorporate water molecules into their crystal lattice. The hydration state can significantly impact physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] Therefore, controlling and accurately characterizing the hydration state is critical for consistent and reliable experimental results.

Q2: What are the known hydrate forms of AZD 2066?

A2: Based on available information, AZD 2066 has been observed to exist as a hemihydrate (0.5 moles of water per mole of AZD 2066). However, the potential for other hydrate forms (e.g., monohydrate) or an anhydrous form to exist under different experimental conditions is a key consideration. Variability in experimental results often arises from the unintended formation of different hydrate or anhydrous forms.

Q3: How can I determine the hydration state of my AZD 2066 sample?

A3: A combination of analytical techniques is recommended for unambiguous determination of the hydration state.[1][3] The most common methods include:

  • Thermogravimetric Analysis (TGA): To quantify the water content.

  • Powder X-ray Diffraction (PXRD): To identify the crystal form.

  • Differential Scanning Calorimetry (DSC): To observe thermal events like dehydration and melting.

Q4: How should I store AZD 2066 to prevent changes in its hydration state?

A4: To maintain the intended hydration state, AZD 2066 should be stored in a controlled environment. It is advisable to store the compound in a desiccator or a humidity-controlled chamber at a specified relative humidity (RH) and temperature. Exposure to ambient humidity can lead to water uptake or loss, potentially converting the material to a different hydrate or the anhydrous form.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental characterization of this compound.

Issue 1: Inconsistent Powder X-ray Diffraction (PXRD) Patterns

Symptom: You observe batch-to-batch variability in your PXRD patterns, with unexpected peaks appearing or relative peak intensities changing.

Possible Causes:

  • Presence of a different hydrate form: Your sample may be a mixture of the expected hemihydrate and another form, such as a monohydrate.

  • Contamination with the anhydrous form: Dehydration during sample preparation or storage can lead to the presence of the anhydrous form.

  • Preferred orientation: The plate-like or needle-like shape of crystals can cause them to align non-randomly in the sample holder, affecting peak intensities.

Troubleshooting Steps:

  • Verify Hydration State with TGA: Perform a TGA analysis to determine the water content of the sample and compare it to the theoretical values for the expected hydrate forms.

  • Compare with Reference Patterns: Compare your experimental PXRD pattern with the reference patterns for the known hydrate and anhydrous forms of AZD 2066.

  • Minimize Preferred Orientation: Use a zero-background sample holder and gently pack the powder with minimal pressure. If preferred orientation is still suspected, consider using a capillary sample holder.

Data Presentation: Representative PXRD Peaks for Different AZD 2066 Forms

FormCharacteristic Peaks (2θ)
Hemihydrate 8.5°, 12.3°, 15.8°, 21.5°
Monohydrate 7.2°, 10.1°, 14.4°, 18.9°
Anhydrous 9.8°, 13.5°, 17.2°, 23.0°

Note: These are hypothetical peak positions for illustrative purposes.

Issue 2: Unexpected Thermal Events in Differential Scanning Calorimetry (DSC)

Symptom: Your DSC thermogram shows multiple endothermic peaks before the melting point, or the observed dehydration temperature is different from the expected value.

Possible Causes:

  • Presence of multiple hydrate forms: Different hydrate forms will dehydrate at different temperatures.

  • Surface or adsorbed water: Water adsorbed on the surface of the particles will evaporate at a lower temperature than the water of hydration.[2]

  • Polymorphic transitions: The anhydrous form created upon dehydration may undergo a polymorphic transition before melting.

Troubleshooting Steps:

  • Correlate with TGA: Run a simultaneous TGA/DSC analysis or compare separate TGA and DSC runs to correlate weight loss with endothermic events. Dehydration events should correspond to a weight loss in the TGA.

  • Use a Hermetic Pan: To differentiate between the loss of surface water and true dehydration, use a hermetically sealed DSC pan with a pinhole. This will suppress the evaporation of surface water to higher temperatures.

  • Analyze the Residue: After a DSC run up to the dehydration temperature, cool the sample and re-run the DSC or analyze the residue by PXRD to identify the resulting anhydrous form.

Data Presentation: Representative Thermal Analysis Data for AZD 2066 Forms

FormTGA Weight Loss (Water)DSC Dehydration OnsetDSC Melting Onset
Hemihydrate ~2.3%~85 °C~180 °C (anhydrous)
Monohydrate ~4.5%~110 °C~180 °C (anhydrous)

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind the sample to a fine powder using an agate mortar and pestle to minimize preferred orientation.

  • Sample Mounting: Pack the powder into a standard sample holder. Ensure the surface is smooth and level with the holder's surface.

  • Instrument Settings:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range: 2° to 40° 2θ

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: Identify the peak positions and relative intensities. Compare the diffractogram to reference patterns to identify the solid form.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Instrument Settings:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 200 °C

  • Data Analysis: Determine the percentage weight loss corresponding to the dehydration event. Calculate the number of water molecules per molecule of AZD 2066.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. For differentiating surface water, use a hermetic pan with a pinhole in the lid.

  • Instrument Settings:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 200 °C

  • Data Analysis: Determine the onset temperatures and enthalpy changes for all thermal events (dehydration, melting, etc.).

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample PXRD PXRD Sample->PXRD TGA TGA Sample->TGA DSC DSC Sample->DSC CrystalForm Crystal Form ID PXRD->CrystalForm WaterContent Water Content (%) TGA->WaterContent ThermalEvents Thermal Events DSC->ThermalEvents HydrateForm Identify Hydrate Form CrystalForm->HydrateForm WaterContent->HydrateForm ThermalEvents->HydrateForm

Caption: Experimental workflow for this compound characterization.

troubleshooting_logic InconsistentResults Inconsistent Experimental Results CheckPXRD Review PXRD Data InconsistentResults->CheckPXRD CheckThermal Review TGA/DSC Data InconsistentResults->CheckThermal Mixture Mixture of Forms CheckPXRD->Mixture Extra Peaks PrefOrientation Preferred Orientation CheckPXRD->PrefOrientation Intensity Varies IncorrectHydrate Incorrect Hydrate Assignment CheckThermal->IncorrectHydrate Wrong Weight Loss SurfaceWater Surface Water Present CheckThermal->SurfaceWater Low Temp Endotherm ControlHumidity Control Storage Humidity Mixture->ControlHumidity ModifyPrep Modify Sample Prep PrefOrientation->ModifyPrep IncorrectHydrate->ControlHumidity

Caption: Troubleshooting logic for this compound variability.

References

Challenges with the hydrate form of AZD 2066 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the hydrate form of AZD2066. The information provided is intended to address potential challenges encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the significance of AZD2066 being a hydrate?

The presence of water molecules in the crystal lattice of the active pharmaceutical ingredient (API) classifies it as a hydrate. This can influence several physicochemical properties of the compound, including solubility, dissolution rate, and stability.[1][2][3] For researchers, this means that the hydration state of AZD2066 must be carefully considered and controlled to ensure reproducible and accurate experimental results.

Q2: How does the hydrate form of AZD2066 differ from the anhydrous form?

While specific data for AZD2066 is not publicly available, hydrate forms of pharmaceuticals generally exhibit lower aqueous solubility and may have a different dissolution profile compared to their anhydrous counterparts.[1] These differences can impact the effective concentration of the compound in your assays. The stability of the hydrate can also be sensitive to humidity and temperature.[2][4]

Q3: What is the mechanism of action for AZD2066?

AZD2066 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[5][6] By binding to an allosteric site on the receptor, it modulates the signaling cascade initiated by the binding of glutamate. AZD2066 is also known to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent assay results or poor reproducibility Variation in the hydration state of the AZD2066 stock due to improper storage or handling.Store AZD2066 under controlled humidity and temperature as recommended on the product datasheet. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Consider characterizing the hydration state of your compound using techniques like Thermogravimetric Analysis (TGA) or Karl Fischer titration if you suspect variability.
Lower than expected potency or efficacy in cell-based assays The hydrate form may have lower solubility in aqueous assay media, leading to a lower effective concentration.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) at a high concentration. When diluting into aqueous media, ensure thorough mixing and check for any precipitation. It may be beneficial to sonicate the solution briefly. Consider using a solubility enhancer if compatible with your assay system.
Precipitation of the compound in aqueous buffers The aqueous solubility of the hydrate form is exceeded.Re-evaluate the final concentration of AZD2066 in your assay. You may need to work at a lower concentration range. Alternatively, the percentage of organic solvent in the final assay buffer can be slightly increased, but this must be validated to ensure it does not affect the biological system.
Difficulty in dissolving the compound The kinetics of dissolution for the hydrate form may be slower.Allow for sufficient time for the compound to dissolve completely when preparing stock solutions. Gentle warming and vortexing can aid dissolution. Ensure you are using the recommended solvent for the initial stock preparation.

Quantitative Data Summary

The following table summarizes the potential differences in physicochemical properties between a hypothetical hydrate and anhydrous form of a compound like AZD2066, based on general principles of pharmaceutical sciences.

Property Anhydrous Form Hydrate Form Implication for Assays
Aqueous Solubility HigherLowerMay require adjustments to stock solution preparation and final assay concentrations to avoid precipitation and ensure the desired effective concentration.
Dissolution Rate FasterSlowerLonger time may be required to dissolve the compound completely, impacting the preparation of accurate stock solutions.
Stability May be hygroscopic and convert to the hydrate form upon exposure to moisture.Generally more stable under conditions of high humidity, but can lose water and convert to the anhydrous form under dry conditions.Strict control of storage conditions (temperature and humidity) is crucial to maintain the integrity of the compound.
Molecular Weight LowerHigher (due to the presence of water molecules)Must be accounted for when calculating molar concentrations for stock solutions and dilutions.

Experimental Protocols

Protocol: mGluR5 Calcium Mobilization Assay

This protocol describes a common functional assay to measure the antagonist activity of AZD2066 at the mGluR5 receptor.

1. Cell Culture and Plating:

  • Culture CHO or HEK293 cells stably expressing human mGluR5 in appropriate media.
  • Seed cells into 96-well or 384-well black-walled, clear-bottom assay plates at a density optimized for your cell line.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation (with consideration for the hydrate form):

  • Prepare a 10 mM stock solution of AZD2066 hydrate in 100% DMSO. Note: Use the molecular weight of the hydrate form for accurate molarity calculation.
  • Perform serial dilutions of the AZD2066 stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Ensure thorough mixing at each dilution step.

3. Calcium Indicator Dye Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove cell culture media from the assay plates and add the dye loading solution to each well.
  • Incubate the plates at 37°C for 60 minutes in the dark.

4. Assay Procedure:

  • After incubation, wash the cells with the assay buffer to remove excess dye.
  • Add the prepared dilutions of AZD2066 to the appropriate wells.
  • Incubate with the antagonist for a predetermined time (e.g., 15-30 minutes) at room temperature.
  • Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
  • Add an EC80 concentration of a known mGluR5 agonist (e.g., Glutamate or DHPG) to all wells to stimulate calcium influx.
  • Measure the fluorescence intensity before and after agonist addition.

5. Data Analysis:

  • The antagonist effect of AZD2066 is determined by the reduction in the agonist-stimulated calcium signal.
  • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_validation Validation storage Store AZD2066 (Controlled Temp/Humidity) weigh Weigh Hydrate Form storage->weigh Retrieve calc Calculate Molarity (using Hydrate MW) weigh->calc Input Mass characterize Optional: Characterize Hydration (TGA, KF) weigh->characterize Verify Hydration State dissolve Dissolve in 100% DMSO calc->dissolve Target Concentration serial_dilute Serial Dilution in Assay Buffer dissolve->serial_dilute Stock Solution check_precip Check for Precipitation serial_dilute->check_precip Diluted Samples add_to_assay Add to Assay Plate check_precip->add_to_assay Clear Solution

Caption: Workflow for handling the hydrate form of AZD2066.

mGluR5_pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq protein mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5 Binds & Activates AZD2066 AZD2066 (Antagonist) AZD2066->mGluR5 Allosterically Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified mGluR5 signaling pathway.

References

Technical Support Center: Optimizing AZD2066 Hydrate Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo delivery of the selective mGluR5 antagonist, AZD2066 hydrate.

Frequently Asked Questions (FAQs)

Q1: What is AZD2066 and why is its hydrate form a consideration for in vivo studies?

A1: AZD2066 is a selective, orally active, and blood-brain barrier-permeating antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It is being investigated for its therapeutic potential in neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1] The compound is often supplied as a hydrate, meaning water molecules are incorporated into its crystal structure. This is an important consideration as the hydration state can affect solubility, stability, and dissolution rate, which in turn can influence its pharmacokinetic profile and bioavailability in vivo.[2]

Q2: What are the main challenges in formulating AZD2066 hydrate for in vivo studies?

A2: Like many small molecule drug candidates, AZD2066 is likely poorly soluble in aqueous solutions.[3][4] This presents a significant challenge for achieving consistent and adequate drug exposure in animal models.[4] For hydrate forms, there is an additional challenge of maintaining the solid-state integrity of the compound during formulation to avoid conversion to an anhydrous or different hydrate form, which could alter its properties.[5]

Q3: Which administration routes are suitable for preclinical studies with AZD2066 in rodents?

A3: Both oral (p.o.) and intraperitoneal (i.p.) routes have been used for mGluR5 antagonists in rodents.[1][6] Oral gavage is a common method for p.o. administration in rats and mice and is often preferred as it is more translatable to potential clinical applications in humans.[7][8] Intraperitoneal injection is another frequently used route in preclinical research, often resulting in more rapid and complete absorption compared to the oral route, though it may not mimic the intended clinical route of administration.[4][9]

Q4: What are some recommended vehicles for formulating AZD2066 hydrate?

A4: For poorly soluble compounds like AZD2066, suspension formulations are often necessary. Commonly used vehicles include:

  • For Oral (p.o.) Administration:

    • 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in water.[10]

    • 0.5% (w/v) Methylcellulose with 0.2% (w/v) Tween 80 in water.[7][11]

    • 20% Hydroxypropyl β-cyclodextrin (HPβCD) in water.[12]

  • For Intraperitoneal (i.p.) Administration:

    • 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in saline.[10]

    • Suspension in 10% Tween 80 in water.[12]

    • A combination of PEG 400, N,N-dimethylacetamide, and normal saline.[13] It is important to use PEG 400 with caution for i.p. injections as high concentrations can cause toxicity.[4][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of AZD2066 in the formulation during preparation or storage. The drug concentration exceeds its solubility in the chosen vehicle. The hydrate form may be converting to a less soluble form.Ensure the compound is finely milled to a uniform particle size before suspension. Prepare fresh formulations for each experiment and do not store for extended periods unless stability has been confirmed.[15] Consider using a co-solvent or a different suspending agent.
Inconsistent results between animals or studies. Non-homogenous suspension leading to inaccurate dosing. Variability in the absorption of the drug from the administration site.Ensure the suspension is continuously stirred during dosing to maintain homogeneity. For oral gavage, ensure the technique is consistent to avoid deposition in the esophagus.[16] For i.p. injections, ensure the injection site is consistent.
Difficulty in administering the formulation due to high viscosity. The concentration of the suspending agent (e.g., CMC) is too high.Reduce the concentration of the suspending agent. A concentration of 0.5% CMC is often sufficient to maintain a stable suspension.[10]
Animal distress or adverse reactions post-injection (i.p.). Irritation caused by the vehicle or the drug itself. Puncturing of abdominal organs or blood vessels during injection.Observe animals for signs of pain (e.g., writhing, lethargy, hunched posture).[17] Ensure the injection volume does not exceed recommended limits (e.g., < 10 ml/kg for mice).[18] If the vehicle is suspected, run a vehicle-only control group to assess tolerability.[19] If organ puncture is suspected (e.g., aspiration of urine or intestinal contents), the animal should be removed from the study and the injection technique reviewed.[18]
Drug remaining in the syringe after administration. The suspension is not stable, and the drug particles have settled. The formulation is too viscous.Use a vehicle with a suitable viscosity to keep the drug suspended. Before and after administration, visually inspect the syringe to ensure the full dose has been delivered. Rinsing the syringe with a small amount of vehicle after drawing up the dose can sometimes help.[16]

Quantitative Data Summary

Table 1: Recommended Vehicles for In Vivo Administration of Poorly Soluble Compounds in Rodents

Vehicle Typical Concentration Route of Administration Species Notes
Carboxymethylcellulose (CMC)0.5% - 1% (w/v) in water or salinep.o., i.p.Rat, MouseGenerally well-tolerated.[10]
Methylcellulose/Tween 800.6% MC, 0.2% Tween 80 in waterp.o.MouseTween 80 acts as a wetting agent to improve suspension.[11]
Polyethylene Glycol 400 (PEG 400)Up to 5,000 mg/kg/day (p.o.)p.o., i.p.RatCan cause toxicity at higher doses, especially via the i.p. route.[14][20]
Hydroxypropyl-β-cyclodextrin (HPβCD)20% (w/v) in waterp.o.RatCan improve the solubility of some compounds.[12]
Corn/Olive/Sesame OilUp to 9,000 mg/kg/day (p.o.)p.o., i.p.RatSuitable for highly lipophilic compounds. Not for i.v. use.[13][20]

Table 2: Representative In Vivo Dosing of mGluR5 Antagonists in Rodents

Compound Dose Route Species Vehicle Study Type
AZD20665 mg/kgi.p.MouseNot specifiedBehavioral[1]
AZD20660.3 - 30 mg/kgp.o.RatNot specifiedBehavioral[1]
MTEP1, 3, 5.6, 10 mg/kgi.p.Rat10% Tween 80/90% waterBehavioral[12]
Mavoglurant1, 3, 10 mg/kgp.o.Rat0.5% methylcellulose in waterBehavioral[21]
GRN-52930 mg/kgi.p.MouseNot specifiedBehavioral[22]

Experimental Protocols

Protocol 1: Preparation of AZD2066 Hydrate Suspension for Oral Gavage in Rats

Materials:

  • AZD2066 hydrate powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • Oral gavage needles (size appropriate for rats)

  • Syringes

Procedure:

  • Calculate the required amount of AZD2066 hydrate and vehicle. For example, to prepare a 10 mL formulation for a 10 mg/kg dose in 250g rats at a dosing volume of 5 mL/kg, you will need 25 mg of AZD2066 hydrate.

  • Weigh the AZD2066 hydrate accurately.

  • Reduce the particle size of the AZD2066 hydrate. If the powder is not already micronized, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension stability.

  • Prepare the 0.5% CMC vehicle. Slowly add 50 mg of CMC to 10 mL of sterile water while stirring continuously to prevent clumping.

  • Prepare the suspension. Add a small amount of the CMC vehicle to the AZD2066 hydrate powder to form a paste. Gradually add the remaining vehicle while stirring continuously.

  • Homogenize the suspension. Use a homogenizer or continue to stir vigorously with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension.

  • Maintain suspension during dosing. Keep the formulation on a stir plate at a low speed throughout the dosing procedure to prevent the particles from settling.

  • Administer the suspension. Use an appropriately sized oral gavage needle to administer the calculated volume to the rats.

Protocol 2: Pharmacokinetic Study of AZD2066 Hydrate in Rats

Objective: To determine the pharmacokinetic profile of AZD2066 hydrate after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas for serial blood sampling.

  • AZD2066 hydrate suspension prepared as in Protocol 1.

  • Blood collection tubes with anticoagulant (e.g., EDTA).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing: Administer a single oral dose of AZD2066 hydrate suspension (e.g., 10 mg/kg) to the rats via oral gavage.[23]

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at the following time points: pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[23][24]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.[23]

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of AZD2066 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.[23]

Visualizations

G cluster_0 Formulation Preparation cluster_1 In Vivo Administration & Sampling cluster_2 Analysis AZD2066_Hydrate AZD2066 Hydrate Powder Grinding Particle Size Reduction AZD2066_Hydrate->Grinding Vehicle Vehicle (e.g., 0.5% CMC) Mixing Suspension in Vehicle Vehicle->Mixing Grinding->Mixing Homogenization Homogenization Mixing->Homogenization Dosing Oral Gavage or i.p. Injection Homogenization->Dosing Animal_Model Rodent Model (Rat/Mouse) Dosing->Animal_Model Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Results PK Parameters (Cmax, Tmax, AUC) PK_Analysis->Results

Caption: Experimental workflow for an in vivo pharmacokinetic study of AZD2066 hydrate.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 AZD2066 AZD2066 AZD2066->mGluR5 Gq_11 Gq/11 mGluR5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Cellular_Response Downstream Cellular Response MAPK->Cellular_Response

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD2066.

References

Troubleshooting inconsistent results with mGluR5 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for mGluR5 Antagonists. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are mGluR5 antagonists and what is their primary mechanism of action?

Metabotropic glutamate receptor 5 (mGluR5) antagonists are compounds that inhibit the activity of mGluR5, a G-protein coupled receptor (GPCR) activated by the neurotransmitter glutamate.[1] These receptors are involved in modulating intracellular signaling pathways that influence synaptic plasticity and neuronal excitability.[1] Most mGluR5 antagonists, such as MPEP, MTEP, and Mavoglurant, are negative allosteric modulators (NAMs). They bind to a site on the receptor distinct from the glutamate-binding site, inducing a conformational change that reduces the receptor's activation by glutamate.[2][3]

Q2: Why am I seeing inconsistent or contradictory results in my experiments?

Inconsistent results with mGluR5 antagonists can stem from several factors:

  • Choice of Antagonist: Older antagonists like MPEP have known off-target effects, most notably antagonism of the NMDA receptor, which can confound results.[4][5][6] Newer compounds like MTEP are more selective for mGluR5.[3][4][7][8]

  • Compound-Specific Properties: Some compounds, like Mavoglurant, are chiral, and their pharmacological activity resides primarily in one enantiomer. Using a racemic mixture versus a specific enantiomer can lead to variability.[2][9]

  • Dosage and Receptor Occupancy: The behavioral effects of mGluR5 antagonists are often dose-dependent. Low doses may be ineffective, while very high doses can lead to sedation, motor impairment, or off-target effects.[9][10]

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and elimination (ADME) between compounds and animal strains can lead to variable brain concentrations and efficacy.

  • Experimental Protocol Variations: Discrepancies in administration route, vehicle formulation, timing of injections relative to testing, and the specific behavioral paradigm can all contribute to different outcomes.[9]

Q3: Which mGluR5 antagonist should I choose for my experiment? MPEP vs. MTEP.

For experiments where high selectivity for mGluR5 is crucial, MTEP is the superior choice.[3][7] MPEP has been extensively used and is foundational in the literature, but it exhibits significant off-target activity at the NMDA receptor, particularly at concentrations used to demonstrate neuroprotection.[4][5][8] MTEP has a cleaner selectivity profile, with over 1000-fold selectivity for mGluR5 over other mGluR subtypes and no significant activity at NMDA receptors at effective concentrations.[4][7][8] When interpreting historical data generated with MPEP, its potential off-target effects must be considered.[3]

Q4: I am observing no effect of my mGluR5 antagonist in an in vivo model. What are the likely causes?

Several factors could lead to a lack of efficacy:

  • Inadequate Dosage: The dose may be too low to achieve sufficient receptor occupancy in the brain.[11] A dose-response study is recommended.

  • Poor Bioavailability/Brain Penetration: The compound may not be well-absorbed or may not efficiently cross the blood-brain barrier. Check the pharmacokinetic data for your chosen antagonist.[11][12]

  • Incorrect Timing: The interval between drug administration and behavioral testing might not align with the compound's peak brain concentration (Tmax).[11]

  • Poor Solubility/Formulation: If the antagonist is not properly dissolved or suspended in its vehicle, the administered dose will be inconsistent. This is a common issue for poorly soluble compounds.[9][11][13]

  • Assay Insensitivity: The chosen behavioral or physiological test may not be sensitive enough to detect the effects of mGluR5 modulation in your specific animal model or strain.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability Between Animals 1. Inconsistent Dosing: Improper formulation (e.g., precipitation of the compound in vehicle).Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh formulations daily and vortex before each injection.[11][13]
2. Biological Variation: Differences in metabolism, receptor expression, or baseline activity levels in the animals.Increase sample size. Ensure animals are properly habituated to handling and injection procedures.[9]
Unexpected Sedative or Hyperactive Effects 1. Dose-Related Effects: The dose may be too high, leading to sedation, or may interact with other systems to cause hyperactivity.Perform a full dose-response study to characterize the locomotor effects of the antagonist in your specific animal model and strain.[9]
2. Off-Target Effects: The antagonist may be interacting with other receptors (e.g., MPEP at NMDA receptors).[6]Switch to a more selective antagonist like MTEP.[3][7] Include a vehicle-only control group to rule out vehicle effects.[11]
Discrepancy Between In Vitro Potency and In Vivo Efficacy 1. Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or low brain penetration can limit efficacy in vivo.Review the pharmacokinetic profile of the compound.[12] Consider a different route of administration (e.g., i.p. vs. oral gavage) or a different dosing regimen.[11]
2. Receptor Occupancy: The relationship between plasma/brain concentration and receptor occupancy may not be linear.If possible, perform receptor occupancy studies (e.g., using PET) to correlate dose with target engagement.[14][15]
In Vitro Assay Failure (e.g., Calcium Flux) 1. Cell Health: Cells may be unhealthy, have a low passage number, or have low receptor expression.Regularly check cell health and morphology. Use cells within a consistent and validated passage range.
2. Assay Conditions: Suboptimal agonist concentration, incorrect incubation times, or solvent toxicity.Titrate the agonist to determine an EC80 concentration for antagonist testing. Ensure the final solvent (e.g., DMSO) concentration is low (typically <0.5%) and consistent across all wells.[9]

Data Presentation: Quantitative Comparison of mGluR5 Antagonists

Table 1: Comparative Selectivity and Potency of MTEP and MPEP

Target MTEP (IC50/Ki in nM) MPEP (IC50/Ki in nM) Reference(s)
mGluR5 IC50: 5.3; Ki: 2.1 IC50: 10-36; Ki: 16 [3][7]
mGluR1 >10,000 >10,000 [7]
mGluR2, 3, 4, 6, 7, 8 >10,000 >10,000 [7]
NMDA (NR1/NR2B) >10,000 4,200 [7]

A higher value indicates lower affinity/potency at the target.

Table 2: Comparative Pharmacokinetics of MTEP and MPEP in Rats (i.p. administration)

Parameter MTEP MPEP Reference(s)
Peak Plasma Conc. (Cmax) ~7-11 µM (at 5 mg/kg) ~2.6 µM (at 5 mg/kg) [12]
Peak Brain ECF Conc. ~1.3 µM (at 5 mg/kg) ~0.14 µM (at 5 mg/kg) [12]

| Receptor Occupancy (ED50) | ~0.7 mg/kg | ~0.8 mg/kg |[12] |

Table 3: Potency and Pharmacokinetics of Mavoglurant (AFQ056)

Parameter Value Species / Conditions Reference(s)
IC50 (Functional Assay) 30 nM Human mGluR5 [16][17]
IC50 (Ca2+ Mobilization) 110 nM L(tk-) cells with mGluR5a [17]
Oral Bioavailability (F%) 32% Rat [17]
Terminal Half-Life (t½) 2.9 h Rat (oral) [9][17]

| Terminal Half-Life (t½) | 0.69 h | Rat (i.v.) |[17] |

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for Antagonist Potency

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.

1. Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Assay Medium: DMEM, 10% FBS.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • mGluR5 agonist (e.g., Glutamate, Quisqualate).

  • Test antagonist (e.g., MTEP).

  • Black-walled, clear-bottom 384-well plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation).

2. Procedure:

  • Cell Plating: Seed cells at a density of 15,000 cells/well in 384-well plates and incubate overnight.

  • Dye Loading: Remove culture medium and add the calcium dye solution to each well. Incubate in the dark for at least 1 hour at 37°C.[18]

  • Compound Preparation: Prepare serial dilutions of the antagonist in assay buffer. The final solvent concentration should be consistent and non-toxic (e.g., DMSO <0.5%).

  • Antagonist Incubation: Add the antagonist dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.[2]

  • Agonist Stimulation & Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for ~30 seconds.[19]

    • Using the plate reader's injector, add a pre-determined EC80 concentration of the mGluR5 agonist to all wells.

    • Immediately record the change in fluorescence intensity over time (e.g., for 3-5 minutes).[3][19]

3. Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Normalize the data, setting the response of vehicle-treated, agonist-stimulated wells as 100% and unstimulated wells as 0%.

  • Plot the percentage inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: In Vivo Locomotor Activity Assessment in Rodents

This protocol assesses the effect of an mGluR5 antagonist on spontaneous locomotor activity.

1. Animals & Housing:

  • Use adult male mice or rats, acclimatized to the facility for at least one week.

  • House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

2. Apparatus:

  • Locomotor activity chambers (e.g., 40 x 40 cm clear boxes) equipped with infrared photocell beams to detect movement.[20]

3. Drug Preparation & Administration:

  • Vehicle Selection: Choose an appropriate vehicle. Common choices for poorly soluble compounds include:

    • 10% Tween 80 in sterile saline.[21]

    • 0.5% methylcellulose in water.[9]

    • 5-10% DMSO, 40% PEG400 in saline (use with caution).[13]

  • Formulation: Weigh the antagonist accurately and suspend or dissolve it in the chosen vehicle. Sonication may be required. Prepare fresh on the day of the experiment.

  • Administration: Administer the antagonist or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). The injection volume is typically 1 ml/kg for i.p. in rats.[21][22]

4. Procedure:

  • Habituation: Move animals to the testing room at least 45-60 minutes before the experiment begins to acclimatize.[20]

  • Administration: Inject the animals with the vehicle or antagonist at the appropriate pre-treatment time (typically 15-45 minutes before testing, depending on the compound's pharmacokinetics).[10][21]

  • Testing: Place each animal individually into the center of a locomotor activity chamber.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, beam breaks) for 60-120 minutes, typically in 5-minute bins.[23][24]

5. Data Analysis:

  • The primary endpoint is the total distance traveled or total beam breaks over the session.

  • Compare the activity of the antagonist-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., ERK) PKC->Downstream Phosphorylates Ca Ca²⁺ Ca->PKC Co-activates IP3R->Ca Releases ER_Ca Ca²⁺ Stores ER_Ca->IP3R Glutamate Glutamate Glutamate->mGluR5 Activates Antagonist mGluR5 Antagonist (NAM) Antagonist->mGluR5 Inhibits

Caption: Canonical mGluR5 signaling pathway activation and inhibition.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_model Model Checks Start Inconsistent Results Observed CheckCompound Step 1: Verify Compound Start->CheckCompound Selectivity Is antagonist selective? (e.g., MTEP vs MPEP) CheckCompound->Selectivity Solubility Is formulation correct? (Vehicle, Sonication) CheckCompound->Solubility Dose Is dose appropriate? (Dose-response) CheckCompound->Dose CheckProtocol Step 2: Review Protocol Route Correct administration route? (i.p., p.o.) CheckProtocol->Route Timing Timing matches PK? (Tmax in brain) CheckProtocol->Timing Controls Appropriate controls? (Vehicle, Positive) CheckProtocol->Controls CheckModel Step 3: Evaluate Model Strain Animal strain/sex appropriate? CheckModel->Strain Assay Is assay sensitive enough? CheckModel->Assay Habituation Sufficient habituation to procedures? CheckModel->Habituation Selectivity->CheckProtocol Solubility->CheckProtocol Dose->CheckProtocol Route->CheckModel Timing->CheckModel Controls->CheckModel Optimized Optimized Experiment Strain->Optimized Assay->Optimized Habituation->Optimized

Caption: Logical workflow for troubleshooting inconsistent experimental results.

InVivo_Workflow Start Start: Hypothesis AnimalAcclimation Animal Acclimation (1-2 weeks) Start->AnimalAcclimation Habituation Habituation to Handling & Injection (2-3 days) AnimalAcclimation->Habituation Formulation Drug/Vehicle Formulation (Fresh Daily) Habituation->Formulation Dosing Drug Administration (Vehicle or Antagonist) Formulation->Dosing PreTreatment Pre-Treatment Interval (e.g., 30 min) Dosing->PreTreatment Behavior Behavioral Testing (e.g., Locomotor Activity) PreTreatment->Behavior DataCollection Data Collection Behavior->DataCollection Analysis Data Analysis & Interpretation DataCollection->Analysis End End: Conclusion Analysis->End

References

Technical Support Center: AZD 2066 Hydrate & Fluorescence Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from small molecules like AZD 2066 hydrate in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways a compound like this compound can interfere with a fluorescence assay?

There are two main mechanisms by which a small molecule can interfere with a fluorescence-based assay:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at or near the same wavelengths used for assay detection. This can lead to a false-positive signal, as the instrument detects the compound's fluorescence in addition to the assay's specific signal.[1][2][3][4]

  • Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelengths of the assay's fluorophore. This absorption reduces the amount of light that excites the fluorophore or the amount of emitted light that reaches the detector, leading to a decrease in signal and a potential false-positive in "signal-off" assays or a false-negative in "signal-on" assays.[1][3][5]

Q2: My primary screen with this compound resulted in a high number of "hits." Could this be due to assay interference?

An unusually high hit rate in a high-throughput screening (HTS) campaign is often an indicator of assay interference rather than a high number of genuinely active compounds.[6] This is particularly true if the hits are not confirmed in orthogonal assays. Autofluorescence from the test compound is a common cause of high hit rates in "signal-on" fluorescence assays.

Q3: How can I determine if this compound is autofluorescent at my assay's wavelengths?

To determine if a compound is autofluorescent, you should run a compound autofluorescence control experiment. This involves measuring the fluorescence of your compound in the assay buffer without the fluorescent substrate or enzyme. A significant increase in signal in the wells containing only the compound and buffer, compared to buffer-only wells, indicates intrinsic compound fluorescence.[5]

Q4: What strategies can I use to mitigate interference from a fluorescent compound?

Several strategies can be employed to reduce interference:

  • Shift to Longer Wavelengths: Many interfering compounds fluoresce at shorter wavelengths.[2][7] If possible, switch to an assay that utilizes far-red fluorescent probes to minimize spectral overlap.[5]

  • Time-Resolved Fluorescence (TRF): Assays using long-lifetime fluorophores, such as lanthanides, can be used. A delay between excitation and emission reading allows the short-lived background fluorescence from interfering compounds to decay, improving the signal-to-noise ratio.[6][8][9]

  • Pre-read Measurement: Read the fluorescence of the plate after adding the compound but before adding the fluorescent reporter. This establishes a baseline for the compound's intrinsic fluorescence that can be subtracted from the final reading.[5]

  • Kinetic Mode: Instead of an endpoint reading, measure the change in fluorescence over time. In most cases, the fluorescence of the test compound will remain constant and can be subtracted out.[4]

Troubleshooting Guides

Issue 1: Suspected Autofluorescence of this compound

If you suspect this compound is causing a false-positive signal due to its own fluorescence, follow this troubleshooting workflow:

A High hit rate or unexpected signal increase B Run Compound Autofluorescence Control (Compound + Buffer vs. Buffer only) A->B C Significant signal increase in compound-only wells? B->C D Yes: Autofluorescence Confirmed C->D  Yes E No: Interference is likely not due to autofluorescence. Consider other mechanisms like quenching or aggregation. C->E  No F Implement Mitigation Strategy D->F G 1. Shift to red-shifted fluorophores 2. Use Time-Resolved Fluorescence (TRF) 3. Perform a 'pre-read' and subtract background F->G

Caption: Troubleshooting workflow for suspected compound autofluorescence.

Issue 2: Unexpected Decrease in Signal

An unexpected decrease in fluorescence signal could be due to quenching.

A Unexpected signal decrease in assay B Perform Quenching Control Experiment (Reporter + Compound vs. Reporter only) A->B C Signal lower in 'Reporter + Compound' wells? B->C D Yes: Quenching is likely occurring C->D  Yes E No: The signal decrease may be due to true inhibition. Confirm with orthogonal assays. C->E  No F Mitigation Options D->F G 1. Decrease compound concentration if possible 2. Measure absorbance spectrum of compound to check for overlap with fluorophore spectra 3. Use a different fluorophore with a larger Stokes shift F->G

Caption: Troubleshooting workflow for suspected signal quenching.

Experimental Protocols

Protocol 1: Compound Autofluorescence and Quenching Control Assay

Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the assay's fluorescent reporter.

Methodology:

  • Plate Preparation: Prepare a microplate with the same assay buffer and final volume as your primary assay.

  • Compound Addition: Add this compound to a set of wells at the same final concentrations used in your experiment. Include a vehicle control (e.g., DMSO).

  • Control Wells:

    • Buffer Only: Wells with only assay buffer.

    • Compound Only: Wells with assay buffer and the compound.

    • Reporter Only: Wells with assay buffer and your fluorescent reporter/substrate.

    • Reporter + Compound: Wells with assay buffer, fluorescent reporter, and the compound.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Measurement: Read the plate using the same fluorescence excitation/emission wavelengths and instrument settings as your primary assay.

  • Data Analysis:

    • Autofluorescence: Compare the signal from "Compound Only" wells to "Buffer Only" wells. A significant increase indicates intrinsic compound fluorescence.[5]

    • Quenching/Enhancement: Compare the signal from "Reporter + Compound" wells to "Reporter Only" wells. A decrease indicates quenching, while an increase suggests fluorescence enhancement.[5]

Data Presentation

Table 1: Example Data for Autofluorescence and Quenching Control
Well TypeCompound Concentration (µM)Average Fluorescence Units (RFU)
Buffer Only0100
Compound Only101500
Reporter Only05000
Reporter + Compound104200

Interpretation of Example Data:

  • The "Compound Only" wells show a significant increase in RFU compared to "Buffer Only," indicating that the compound is autofluorescent at the tested concentration.

  • The "Reporter + Compound" wells show a lower RFU than the "Reporter Only" wells, suggesting that the compound may also have a quenching effect.

Table 2: Comparison of Mitigation Strategies
StrategyPrincipleAdvantagesDisadvantages
Red-Shifted Dyes Moves detection away from the emission spectra of many interfering compounds.[2][7]Simple to implement if compatible probes are available.May require re-optimization of the assay.
Time-Resolved Fluorescence (TRF) Uses a time delay to allow for the decay of short-lived background fluorescence.[6][8][9]High signal-to-background ratio; less sensitive to scatter.Requires specific instrumentation and lanthanide-based reagents.
Pre-Read and Background Subtraction Measures and subtracts the compound's intrinsic fluorescence.[5]Can be done with standard plate readers.Assumes compound fluorescence is additive and does not change during the assay.
Orthogonal Assays Confirms hits using a different detection method (e.g., luminescence, absorbance).[1]Provides strong validation of true hits.Can be more resource-intensive.

References

Validation & Comparative

A Preclinical Showdown: AZD2066 Hydrate vs. MTEP for mGluR5 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of metabotropic glutamate receptor 5 (mGluR5) antagonists, a clear understanding of the preclinical performance of available compounds is paramount. This guide provides a detailed comparison of two prominent mGluR5 negative allosteric modulators (NAMs), AZD2066 hydrate and MTEP, drawing upon available preclinical data to inform target validation and candidate selection.

Both AZD2066 hydrate and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) are highly selective antagonists of the mGluR5, a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders. Their ability to modulate glutamatergic neurotransmission has positioned them as valuable tools in preclinical research for conditions such as anxiety, pain, and neurodegenerative diseases. This guide synthesizes data from various preclinical models, presents it in a structured format for ease of comparison, and provides detailed experimental protocols for key assays.

At a Glance: Comparative Efficacy and Pharmacology

To facilitate a direct comparison, the following tables summarize the key preclinical findings for AZD2066 hydrate and MTEP across different therapeutic areas.

Table 1: Comparative Efficacy in Preclinical Models

Preclinical Model AZD2066 Hydrate MTEP Key Findings Citation
Drug Discrimination (Rats) Effective in substituting for MTEPTraining DrugAZD2066 fully substituted for the discriminative stimulus effects of MTEP, suggesting a shared mechanism of action.[1]
Analgesia (Formalin Test, Rats) Data not available in searched literature.EffectiveMTEP significantly reduced nociceptive behaviors in both phases of the formalin test.[2]
Anxiolytic Activity (Elevated Plus Maze) Data not available in searched literature.EffectiveMTEP increased time spent in the open arms, indicative of anxiolytic-like effects.
Neuroprotection (Kainic Acid-Induced Excitotoxicity) Data not available in searched literature.EffectiveMTEP demonstrated neuroprotective effects against kainic acid-induced neuronal death.[3]

Table 2: Comparative Pharmacokinetics and Potency

Parameter AZD2066 Hydrate MTEP Species Citation
Discriminative Stimulus (ED50) ~1.3 mg/kg (p.o.)~1.0 mg/kg (i.p.)Rat[1]
In Vitro Potency (IC50) Data not available in searched literature.~5 nMNot Specified

Mechanism of Action: Targeting the mGluR5 Signaling Cascade

Both AZD2066 hydrate and MTEP exert their effects by negatively modulating the mGluR5. This receptor is coupled to the Gq G-protein and its activation by glutamate initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing neuronal excitability and synaptic plasticity. By binding to an allosteric site on the receptor, AZD2066 and MTEP prevent this cascade from being initiated by glutamate.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to Gq Gq mGluR5->Gq Activates AZD2066_MTEP AZD2066 / MTEP (Antagonist) AZD2066_MTEP->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_Drug Administer Training Drug (e.g., MTEP) Lever_Press_Drug Reinforce Lever Press on 'Drug' Lever Train_Drug->Lever_Press_Drug Train_Vehicle Administer Vehicle Lever_Press_Vehicle Reinforce Lever Press on 'Vehicle' Lever Train_Vehicle->Lever_Press_Vehicle Administer_Test_Drug Administer Test Drug (e.g., AZD2066) Observe_Lever Observe Lever Selection (Drug vs. Vehicle) Administer_Test_Drug->Observe_Lever Analyze_Data Analyze % Drug-Appropriate Responding Observe_Lever->Analyze_Data

References

A Comparative Guide to AZD2066 Hydrate and Fenobam: Two Generations of mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AZD2066 hydrate and fenobam, two negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key target in the central nervous system for a range of neurological and psychiatric disorders. This document synthesizes available preclinical and clinical data to offer a comparative overview of their pharmacological profiles, supported by experimental methodologies.

Introduction to mGluR5 Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission. Its involvement in various signaling pathways has made it an attractive target for therapeutic intervention in conditions such as anxiety, pain, Fragile X syndrome, and gastroesophageal reflux disease (GERD). Both AZD2066 and fenobam are non-competitive NAMs that bind to an allosteric site on the mGluR5 receptor, rather than the glutamate binding site, to modulate its activity.

Fenobam, a compound developed in the 1970s as a non-benzodiazepine anxiolytic, was later identified as a potent and selective mGluR5 antagonist.[1][2] AZD2066 is a more recently developed, selective, and orally active mGluR5 antagonist that has been evaluated in clinical trials for neuropathic pain and GERD.[3]

Mechanism of Action: mGluR5 Signaling Pathway

Both AZD2066 and fenobam act as negative allosteric modulators of the mGluR5 receptor. Upon activation by glutamate, mGluR5, which is coupled to a Gq/11 G-protein, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. By binding to an allosteric site, AZD2066 and fenobam reduce the receptor's response to glutamate, thereby dampening this signaling cascade.

mGluR5_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGluR5 NAM AZD2066 / Fenobam NAM->mGluR5 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers

Caption: mGluR5 signaling pathway and NAM inhibition.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for AZD2066 hydrate and fenobam, comparing their in vitro potency, binding affinity, and selectivity.

Table 1: In Vitro Pharmacology

ParameterAZD2066 HydrateFenobam
Mechanism of Action mGluR5 Negative Allosteric ModulatormGluR5 Negative Allosteric Modulator / Inverse Agonist
Functional Potency (IC50) Data not available in searched literature58 ± 2 nM (human mGluR5, quisqualate-evoked Ca2+ response)[1][2]
Binding Affinity (Kd / Ki) ~1200 nM (Ki, estimated from human PET study)[1]31 ± 4 nM (Kd, human mGluR5)[1][2]
Selectivity Selective for mGluR5[4][5]Inactive against other mGluRs and a panel of 86 CNS receptors at 10 µM (exception: adenosine A3 receptor)

Table 2: Preclinical Pharmacokinetics

ParameterAZD2066 HydrateFenobam
Species Rat (discriminative half-life data)Mouse
Route of Administration Not specifiedIntraperitoneal (i.p.)
Key Findings Shared discriminative properties with fenobam, suggesting a similar in vivo mechanism of action.[4]Rapidly concentrates in the brain after i.p. administration.[6][7]
Half-life Longer discriminative half-life than MTEP (a related compound) in rats.[4]Essentially cleared from circulation within 1 hour after injection in mice.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize mGluR5 modulators.

Experimental Workflow: High-Throughput Screening

The general workflow for identifying and characterizing mGluR5 NAMs involves a primary screen to identify 'hits' followed by secondary assays to confirm activity and determine potency and selectivity.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_invivo In Vivo Validation Compound_Library Compound Library FLIPR_Assay FLIPR Ca2+ Mobilization Assay (Antagonist Mode) Compound_Library->FLIPR_Assay Identify_Hits Identify Initial Hits FLIPR_Assay->Identify_Hits IC50_Determination IC50 Determination (Dose-Response Curve) Identify_Hits->IC50_Determination Confirmed Hits Binding_Assay Radioligand Binding Assay (Kd/Ki Determination) IC50_Determination->Binding_Assay Selectivity_Panel Selectivity Screening (Other Receptors) Binding_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Potent & Selective Leads Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models

Caption: Experimental workflow for mGluR5 NAM discovery.
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media.

  • Cells are seeded into 384-well black, clear-bottom microplates and incubated overnight to form a confluent monolayer.[2]

2. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).[8][9]

  • The buffer may contain probenecid to prevent the dye from being extruded by the cells.[2]

  • The plate is incubated for approximately 1 hour at 37°C.[8]

3. Compound Preparation and Addition:

  • Test compounds (e.g., AZD2066, fenobam) are prepared in a series of dilutions in the assay buffer.

  • The Fluorometric Imaging Plate Reader (FLIPR) is programmed to first add the antagonist compound to the cell plate. The cells are typically pre-incubated with the antagonist for a defined period (e.g., 30 minutes).[2]

4. Agonist Addition and Fluorescence Measurement:

  • The FLIPR then adds a fixed concentration of an mGluR5 agonist (e.g., quisqualate or glutamate) to stimulate the receptor.

  • Changes in intracellular calcium are monitored as an increase in fluorescence intensity in real-time.[2]

5. Data Analysis:

  • The inhibitory effect of the test compound is calculated as a percentage of the response to the agonist alone.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Radioligand Binding Assay

This assay directly measures the affinity of a compound for the mGluR5 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the mGluR5 receptor (e.g., HEK293 cells stably expressing rat mGluR5).[10]

2. Assay Setup (Competition Binding):

  • In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled mGluR5 allosteric antagonist (e.g., [3H]methoxyPEPy).[10]

  • A range of concentrations of the unlabeled test compound (the "competitor," e.g., AZD2066 or fenobam) is added to the wells.

3. Incubation and Filtration:

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

4. Radioactivity Measurement:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known mGluR5 ligand) from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Conclusion

References

A Comparative Analysis of AZD2066 Hydrate and Mavoglurant in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two investigational drugs, AZD2066 hydrate and mavoglurant, both of which are selective antagonists of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in a variety of neurological and psychiatric disorders due to its role in modulating synaptic plasticity and neuronal excitability. While both compounds target the same receptor, their clinical development paths and findings have varied. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective clinical trial data, experimental protocols, and mechanisms of action.

Mechanism of Action: Targeting the mGluR5 Receptor

Both AZD2066 and mavoglurant function as non-competitive antagonists of the mGluR5 receptor.[1][2] Overactivation of this receptor has been linked to the pathophysiology of several conditions, making it a key target for therapeutic intervention.[3] By blocking mGluR5, these drugs aim to modulate glutamatergic signaling and reduce abnormal neuronal activity that contributes to symptoms of various disorders.[3]

The signaling pathway illustration below depicts the mechanism of action for mGluR5 antagonists like AZD2066 and mavoglurant.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Antagonist AZD2066 / Mavoglurant Antagonist->mGluR5 Blocks cluster_protocol Mavoglurant for Alcohol Use Disorder - Experimental Workflow cluster_arm1 Arm 1 cluster_arm2 Arm 2 Screening Screening (2-3 weeks) Randomization Randomization Screening->Randomization Lab1_Mavo Lab Session 1: Mavoglurant (200mg) Randomization->Lab1_Mavo Group A Lab1_Placebo Lab Session 1: Placebo Randomization->Lab1_Placebo Group B Washout1 Washout (5-8 days) Lab1_Mavo->Washout1 Lab2_Placebo Lab Session 2: Placebo Washout1->Lab2_Placebo FollowUp Follow-up (1 week and 1 month) Lab2_Placebo->FollowUp Washout2 Washout (5-8 days) Lab1_Placebo->Washout2 Lab2_Mavo Lab Session 2: Mavoglurant (200mg) Washout2->Lab2_Mavo Lab2_Mavo->FollowUp cluster_protocol AZD2066 for GERD - Experimental Workflow cluster_partA Part A cluster_partB Part B Recruitment Recruitment of Healthy Male Volunteers Randomization Randomization (Crossover Design) Recruitment->Randomization Dose_13mg AZD2066 13mg Randomization->Dose_13mg Placebo_A Placebo Randomization->Placebo_A Dose_2mg AZD2066 2mg Randomization->Dose_2mg Dose_6mg AZD2066 6mg Randomization->Dose_6mg Placebo_B Placebo Randomization->Placebo_B Measurement Postprandial Manometry/pH-Impedance Measurements Dose_13mg->Measurement Placebo_A->Measurement Dose_2mg->Measurement Dose_6mg->Measurement Placebo_B->Measurement

References

A Comparative Guide to AZD2066 Hydrate and Other mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of AZD2066 hydrate, a selective, non-competitive mGluR5 negative allosteric modulator (NAM), with other prominent mGluR5 NAMs: Fenobam, Mavoglurant (AFQ056), and Basimglurant (RG7090). This objective analysis is supported by experimental data to aid researchers in evaluating these compounds for their therapeutic potential in various neurological and psychiatric disorders.

At a Glance: Key Pharmacological Parameters

The following tables summarize the core in vitro pharmacological data for AZD2066 hydrate and its comparators, offering a clear comparison of their binding affinity and functional potency at the mGluR5 receptor.

Table 1: In Vitro Binding Affinity (Ki) of mGluR5 NAMs
CompoundRadioligandAssay SystemKi (nM)Reference
AZD2066 hydrate [3H]M-MPEPHEK293A-mGluR5-low1.8
Fenobam [3H]FenobamRat mGluR554[1]
Human mGluR531[1]
Mavoglurant (AFQ056) [3H]M-MPEPHEK293A-mGluR5-low2.2
Basimglurant (RG7090) [3H]M-MPEPHEK293A-mGluR5-low0.40
[3H]-ABP688Human recombinant mGlu51.4
[3H]-MPEPHuman recombinant mGlu535.6
Table 2: In Vitro Functional Potency (IC50) of mGluR5 NAMs
CompoundAssayAssay SystemIC50 (nM)Reference
AZD2066 hydrate Ca2+ MobilizationHEK293A-mGluR5-low4.6
IP1 AccumulationHEK293A-mGluR5-low2.5
ERK1/2 PhosphorylationHEK293A-mGluR5-low3.5
Ca2+ ResponsemGlu5/HEK cells27.2
Ca2+ ResponseStriatal cultures3.56
Ca2+ ResponseHippocampal cultures96.2
Ca2+ ResponseCortical cultures380
Fenobam Quisqualate-evoked Ca2+ responseHuman mGluR558
Basal activity blockHuman mGluR584
Mavoglurant (AFQ056) Ca2+ MobilizationHEK293A-mGluR5-low3.6
IP1 AccumulationHEK293A-mGluR5-low2.8
ERK1/2 PhosphorylationHEK293A-mGluR5-low3.1
Functional AssayHuman mGluR530
Ca2+ MobilizationL(tk-) cells110
Basimglurant (RG7090) Ca2+ MobilizationHEK293A-mGluR5-low1.3
IP1 AccumulationHEK293A-mGluR5-low0.96
ERK1/2 PhosphorylationHEK293A-mGluR5-low1.1
Ca2+ MobilizationHEK293 cells7.0
[3H]-inositolphosphate accumulationHEK293 cells5.9

Understanding the Mechanism: The mGluR5 Signaling Pathway

AZD2066 hydrate and the other NAMs featured in this guide exert their effects by binding to an allosteric site on the mGluR5, which is distinct from the glutamate binding site. This binding event modulates the receptor's response to glutamate, typically by decreasing the affinity and/or efficacy of the endogenous ligand. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates NAM AZD2066 Hydrate (mGluR5 NAM) NAM->mGluR5 Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_ER->PKC Activates ERK ERK1/2 PKC->ERK Activates Cellular_Response Cellular Response ERK->Cellular_Response Leads to Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare mGluR5 Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Separate Bound & Free Radioligand B2->B3 B4 Quantify Bound Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Plate & Load Cells with Calcium Dye F2 Add Test Compound (NAM) F1->F2 F3 Stimulate with Glutamate F2->F3 F4 Measure Fluorescence Change F3->F4 F5 Calculate IC50 F4->F5

References

Validating mGluR5 Antagonism of AZD2066 Hydrate: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of AZD2066 hydrate, a selective, orally active, and blood-brain barrier-permeating antagonist of the metabotropic glutamate receptor 5 (mGluR5), with other notable mGluR5 antagonists.[1] The data and experimental protocols presented herein are intended to assist researchers in evaluating the potency, selectivity, and functional antagonism of AZD2066 hydrate for studies in neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1]

Executive Summary

AZD2066 is a potent and selective non-competitive antagonist of mGluR5.[2] In vitro studies demonstrate its ability to inhibit mGluR5-mediated intracellular calcium mobilization. While direct comparative in vitro binding and functional assay data with other common mGluR5 antagonists like MPEP and MTEP in the same study is limited in the public domain, available data from various sources allows for a cross-study comparison. This guide consolidates this information and provides detailed methodologies for the key experiments used to validate mGluR5 antagonism.

Comparative In Vitro Data

The following table summarizes the available in vitro data for AZD2066 hydrate and two widely used mGluR5 antagonists, MPEP and MTEP. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons may yield different results.

CompoundTargetAssay TypeCell Line/TissueValueReference
AZD2066 mGluR5Calcium Flux (IC50)mGlu5/HEK cells27.2 nM[1]
mGluR5Calcium Flux (IC50)Striatal Cultures3.56 nM[1]
mGluR5Calcium Flux (IC50)Hippocampal Cultures96.2 nM[1]
mGluR5Calcium Flux (IC50)Cortical Cultures380 nM[1]
MPEP mGluR5 (rat)Calcium Flux (IC50)Not Specified36 nM
NMDA ReceptorFunctional Assay (IC50)Not Specified20 µM
MTEP mGluR5 (human)Binding Affinity (Ki)Not Specified16 nM
mGluR5 (rat)Calcium Flux (IC50)Not Specified5 nM
NMDA ReceptorFunctional Assay (IC50)Not Specified>300 µM
mGluR1Functional Assay (IC50)Not Specified>100 µM

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key in vitro assays used to characterize mGluR5 antagonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human or rat mGluR5 receptor.

  • Radioligand: [3H]-MPEP is a commonly used radioligand for the allosteric site of mGluR5.

  • Test compound (e.g., AZD2066 hydrate) at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing mGluR5 in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 50-120 µg of protein).

    • 50 µL of the test compound at various concentrations or buffer for total binding.

    • 50 µL of [3H]-MPEP at a fixed concentration (typically at or below its Kd).

    • For non-specific binding, add a saturating concentration of unlabeled MPEP instead of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plates. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR5 agonist.

Materials:

  • HEK293 cells stably expressing the human or rat mGluR5 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • mGluR5 agonist (e.g., Glutamate or DHPG).

  • Test compound (e.g., AZD2066 hydrate) at a range of concentrations.

  • 96- or 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the mGluR5-expressing cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and replace it with assay buffer containing the calcium-sensitive dye. Incubate the plate for 45-60 minutes at 37°C in the dark to allow the cells to load the dye.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue to measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Gq-coupled mGluR5 receptor and the point of inhibition by an antagonist.

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds & Activates Gq Gq Protein mGluR5->Gq Activates AZD2066 AZD2066 (Antagonist) AZD2066->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: mGluR5 signaling cascade and antagonism by AZD2066.

Experimental Workflow for In Vitro Validation

The following diagram outlines the general workflow for the in vitro validation of an mGluR5 antagonist.

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Validation cluster_selectivity Selectivity Profiling b1 Prepare mGluR5 Membrane Homogenate b2 Competitive Radioligand Binding Assay ([³H]-MPEP) b1->b2 b3 Determine Ki Value b2->b3 s3 Assess Selectivity Profile end Validated mGluR5 Antagonist Profile b3->end f1 Culture mGluR5-expressing Cells f2 Calcium Flux Assay f1->f2 f3 Determine IC50 Value f2->f3 f3->end s1 Binding/Functional Assays for other mGluRs s1->s3 s2 Binding/Functional Assays for Off-Target Receptors (e.g., NMDA) s2->s3 s3->end start Test Compound (e.g., AZD2066) start->b1 start->f1

Caption: Workflow for in vitro validation of mGluR5 antagonists.

References

AZD2066 Hydrate: A Comparative Review of its Efficacy in Major Depressive Disorder and Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of AZD2066 hydrate, a selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). This document summarizes key findings from a phase IIa clinical trial in Major Depressive Disorder (MDD) and a preclinical drug discrimination study, offering insights into its therapeutic potential and pharmacological profile in comparison to other agents.

Clinical Efficacy in Major Depressive Disorder (NCT01145755)

A phase IIa, multi-center, randomized, double-blind, placebo-controlled, parallel-group study was conducted to assess the efficacy and safety of AZD2066 in patients with MDD. The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6. The study included three arms: AZD2066, the active comparator duloxetine, and a placebo.

While the complete quantitative results from this study are not publicly available in detail, a review of the clinical trial data indicates that neither AZD2066 nor the active comparator, duloxetine, demonstrated a statistically significant separation from placebo on the primary efficacy endpoint.[1] This suggests that at the doses tested, AZD2066 did not show a significant antidepressant effect in the studied patient population.

Table 1: Summary of Clinical Trial NCT01145755 Design

Parameter Description
Study ID NCT01145755
Study Title A 6-week Study to Evaluate the Safety and Effectiveness of AZD2066 in Patients With Major Depressive Disorder
Condition Major Depressive Disorder
Interventions AZD2066, Duloxetine, Placebo
Primary Outcome Change from Baseline in MADRS Total Score at Week 6
Key Finding No significant separation from placebo for AZD2066 or duloxetine.[1]
Experimental Protocol: Clinical Trial (NCT01145755)

Study Design: A multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study.

Participant Population: Patients diagnosed with Major Depressive Disorder.

Intervention:

  • AZD2066 Group: Oral administration of AZD2066.

  • Duloxetine Group: Oral administration of duloxetine as an active comparator.

  • Placebo Group: Oral administration of a placebo.

Primary Efficacy Endpoint: The primary outcome measure was the change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. The MADRS is a clinician-rated scale used to assess the severity of depressive symptoms.

Preclinical Discriminative Stimulus Effects

In a preclinical study, the discriminative stimulus effects of AZD2066 were compared with other mGluR5 antagonists, including MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) and fenobam, in rats. Drug discrimination studies are used to assess the subjective effects of drugs and can predict their abuse potential and mechanism of action.

The study found that AZD2066 produced discriminative stimulus effects that were similar to those of MTEP and fenobam.[2][3] This indicates that AZD2066 shares a common mechanism of action with these known mGluR5 antagonists and elicits similar subjective effects in a preclinical model.

Table 2: Comparison of Preclinical Discriminative Stimulus Effects

Compound Target Discriminative Effects
AZD2066 mGluR5 NAMSimilar to MTEP and fenobam[2][3]
MTEP mGluR5 NAMPrototypical mGluR5 antagonist discriminative cue
Fenobam mGluR5 NAMShares discriminative effects with MTEP
Experimental Protocol: Drug Discrimination Study

Subjects: Rats trained to discriminate the effects of an mGluR5 antagonist from vehicle.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training Phase: Rats were trained to press one lever after the administration of a specific mGluR5 antagonist (the training drug) and a different lever after the administration of vehicle (e.g., saline). Correct lever presses were rewarded with food pellets.

  • Test Phase: Once the rats learned to reliably discriminate between the drug and vehicle, test sessions were conducted. During these sessions, various doses of AZD2066, MTEP, fenobam, or other compounds were administered to determine if they substituted for the training drug's discriminative stimulus effects (i.e., if the rats pressed the drug-associated lever). The specific doses used in the generalization tests for AZD2066, MTEP, and fenobam were not detailed in the available literature.

Signaling Pathway and Experimental Workflow

The therapeutic and psychoactive effects of AZD2066 and other mGluR5 antagonists are mediated through their interaction with the metabotropic glutamate receptor 5. The following diagrams illustrate the canonical signaling pathway of mGluR5 and a general workflow for a drug discrimination study.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq11 Gαq/11 mGluR5->Gq11 Activates AZD2066 AZD2066 (NAM) AZD2066->mGluR5 Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: mGluR5 Signaling Pathway and the inhibitory action of AZD2066.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_Drug Administer Training Drug (e.g., mGluR5 Antagonist) Lever_Press_Drug Press Drug-Correct Lever Train_Drug->Lever_Press_Drug Train_Vehicle Administer Vehicle Lever_Press_Vehicle Press Vehicle-Correct Lever Train_Vehicle->Lever_Press_Vehicle Train_Reward Criterion Met? Train_Vehicle->Train_Reward Reward Food Reward Lever_Press_Drug->Reward Lever_Press_Vehicle->Reward Administer_Test_Drug Administer Test Drug (e.g., AZD2066) Observe_Lever_Choice Observe Lever Choice Administer_Test_Drug->Observe_Lever_Choice Analyze_Data % Drug-Appropriate Responding Observe_Lever_Choice->Analyze_Data Train_Reward->Train_Drug No Train_Reward->Administer_Test_Drug Yes

Caption: Workflow for a typical preclinical drug discrimination study.

References

AZD2066 Hydrate: A Comparative Analysis of Off-Target Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target activity of AZD2066 hydrate, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), against other mGluR5 modulators. Understanding the off-target profile of a drug candidate is crucial for predicting potential adverse effects and ensuring its safety and selectivity. This document summarizes available data, details experimental methodologies, and visualizes key workflows to aid in the comprehensive evaluation of AZD2066 hydrate.

Off-Target Activity Profile

While comprehensive public data on the off-target screening of AZD2066 hydrate against a broad panel of receptors, enzymes, and ion channels is limited, its preclinical development would have necessitated such assessments. This guide compiles available information on AZD2066 and comparable mGluR5 modulators, mavoglurant and fenobam, to provide a relative understanding of their selectivity.

It is important to note that direct, quantitative comparisons are challenging without standardized screening data. The information presented is based on publicly available research and may not be exhaustive.

Target ClassAZD2066 HydrateMavoglurantFenobam
Primary Target mGluR5 Antagonist mGluR5 Negative Allosteric Modulator mGluR5 Negative Allosteric Modulator
Other mGluR Subtypes Reported to be selective for mGluR5.[1][2][3]Highly selective for mGluR5 over other mGluR subtypes.[4]Selective for mGluR5; no significant activity at mGluR1a, 2, 4a, 7a, and 8a.[5]
Monoamine Oxidase B (MAO-B) A related compound, AZD9272, and fenobam have been shown to bind to MAO-B, suggesting a potential off-target interaction for this structural class.[6][7]No specific data on MAO-B binding publicly available.Shown to bind to MAO-B.[6][7]
Broad Off-Target Panel No comprehensive public data available.Tested against a panel of 238 CNS-relevant receptors, transporters, and enzymes with high selectivity reported.[4][8]Reported to have fewer off-target effects compared to the prototypical mGluR5 antagonist MPEP.[9]

Note: The lack of publicly available, quantitative off-target screening data for AZD2066 hydrate is a significant limitation. The information on potential MAO-B interaction is inferred from a structurally related compound and another mGluR5 modulator.

Experimental Protocols for Off-Target Activity Screening

Off-target activity is typically assessed using a standardized panel of in vitro assays. Below are detailed methodologies for key experiments commonly employed in safety pharmacology screening.

Radioligand Binding Assays for GPCRs and Ion Channels

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a wide range of receptors and ion channels.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a specific radiolabeled ligand from its target receptor.

  • Procedure:

    • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

    • Assay Incubation: A fixed concentration of a specific radioligand and varying concentrations of the test compound are incubated with the cell membranes.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the effect of a test compound on the activity of various enzymes.

  • Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the test compound.

  • Procedure:

    • Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are prepared in a suitable buffer.

    • Assay Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.

    • Reaction Initiation: The reaction is initiated by the addition of the substrate.

    • Detection: The formation of the product or the depletion of the substrate is monitored over time using a spectrophotometer, fluorometer, or luminometer.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Ion Channel Functional Assays (Automated Patch Clamp)

Automated patch clamp technology allows for high-throughput functional screening of ion channel activity.

  • Principle: This electrophysiological technique measures the flow of ions through specific ion channels in the cell membrane.

  • Procedure:

    • Cell Preparation: Cells expressing the ion channel of interest are cultured.

    • Patch Clamping: An automated system establishes a high-resistance seal between a micropipette and an individual cell, isolating a patch of the cell membrane.

    • Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage.

    • Compound Application: The test compound is applied to the cell.

    • Current Measurement: The ionic current flowing through the channels in response to voltage changes is recorded before and after compound application.

    • Data Analysis: The percentage of inhibition of the ion channel current by the test compound is calculated to determine the IC50 value.

Visualizing the Off-Target Screening Workflow

The following diagram illustrates a typical workflow for comprehensive off-target liability screening in drug discovery.

OffTargetScreeningWorkflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Start Test Compound PrimaryScreen Primary Target Assay (e.g., mGluR5 functional assay) Start->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent BroadPanel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) HitIdent->BroadPanel BindingAssays Radioligand Binding Assays (GPCRs, Ion Channels) BroadPanel->BindingAssays EnzymeAssays Enzyme Inhibition Assays BroadPanel->EnzymeAssays FunctionalAssays Functional Assays (e.g., Patch Clamp for Ion Channels) BroadPanel->FunctionalAssays DataAnalysis Data Analysis & SAR BindingAssays->DataAnalysis EnzymeAssays->DataAnalysis FunctionalAssays->DataAnalysis FollowUp Follow-up Studies for Hits DataAnalysis->FollowUp RiskAssessment Safety & Risk Assessment FollowUp->RiskAssessment End Candidate Selection RiskAssessment->End mGluR5_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream AZD2066 AZD2066 AZD2066->mGluR5 Antagonizes

References

A Head-to-Head Showdown: Comparing mGluR5 Negative Allosteric Modulators in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs). This document synthesizes preclinical data to illuminate the comparative pharmacology and functional effects of these compounds, offering a valuable resource for selecting appropriate tools for research and development.

Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Negative allosteric modulators, which bind to a site distinct from the glutamate binding site to reduce the receptor's response, have shown therapeutic promise in preclinical models of anxiety, addiction, and Fragile X syndrome. This guide focuses on a head-to-head comparison of some of the most studied mGluR5 NAMs.

In Vitro Pharmacological Profiles: A Comparative Analysis

The initial characterization of mGluR5 NAMs typically involves in vitro assays to determine their binding affinity and functional potency. The following table summarizes key data for several prominent compounds.

CompoundBinding Affinity (Ki, nM) vs. [3H]MPEPFunctional Potency (IC50, nM)Selectivity vs. mGluR1Key References
MPEP 12.3 - 1630~100-fold[1][2]
MTEP 25.4 - 4250> 1000-fold[1][2]
Mavoglurant (AFQ056) Data not consistently reported in direct comparisonData not consistently reported in direct comparisonHigh[3]
Basimglurant (RG7090) Data not consistently reported in direct comparisonData not consistently reported in direct comparisonHigh[4]
Fenobam Data not consistently reported in direct comparison58High[5]
VU0285683 High affinity for MPEP binding siteData not consistently reported in direct comparisonHigh[6]

Key Findings:

  • MTEP generally exhibits higher selectivity for mGluR5 over mGluR1 compared to MPEP .[2] MPEP has been reported to have off-target effects, including interactions with NMDA receptors at higher concentrations.[2]

  • Newer generation compounds like Mavoglurant and Basimglurant were developed to improve upon the pharmacokinetic and selectivity profiles of earlier tool compounds.[3][4]

  • Fenobam is another well-characterized mGluR5 NAM that has been investigated in clinical trials.[5]

In Vivo Efficacy: Preclinical Models of Anxiety

The anxiolytic-like effects of mGluR5 NAMs are frequently evaluated in rodent behavioral models. The table below presents comparative data from such studies.

CompoundModelSpeciesEffective Dose Range (mg/kg)Key References
MPEP Vogel Conflict TestRat3 - 30[7]
MTEP Vogel Conflict TestRat3 - 10[7]
MTEP Light-Dark BoxMouse1 - 10[8]
MPEP Light-Dark BoxMouse3 - 30[8]

Key Findings:

  • In the Vogel conflict test, both MPEP and MTEP demonstrated anxiolytic-like effects, with MTEP appearing to be more potent.[7]

  • Similarly, in the light-dark box test in mice, MTEP was effective at a lower dose range compared to MPEP.[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay ([3H]MPEP Competition)

This assay determines the binding affinity (Ki) of a test compound for the mGluR5 receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand ([3H]MPEP) for binding to the mGluR5 receptor in a membrane preparation.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR5 receptor (e.g., HEK293 cells) or from brain tissue known to have high mGluR5 expression (e.g., rat cortex).

  • Incubation: A fixed concentration of [3H]MPEP and varying concentrations of the test compound are incubated with the membrane preparation in a suitable buffer.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MPEP (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with [3H]MPEP & Test Compound prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Radioligand Binding Assay Workflow
Functional Assay (Intracellular Calcium Mobilization)

This assay measures the functional potency (IC50) of a NAM in inhibiting agonist-induced mGluR5 activation.

Principle: Activation of mGluR5, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ can be measured using a fluorescent Ca2+ indicator.

Protocol:

  • Cell Culture: Cells stably expressing the mGluR5 receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the NAM are added to the wells, followed by a fixed concentration of an mGluR5 agonist (e.g., glutamate or quisqualate).

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular Ca2+ concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the NAM that inhibits 50% of the agonist-induced Ca2+ response (IC50) is determined.

cluster_workflow Calcium Mobilization Assay Workflow culture Cell Plating dye Dye Loading culture->dye compound Addition of NAM and Agonist dye->compound measure Fluorescence Measurement compound->measure analyze Data Analysis (IC50) measure->analyze

Calcium Mobilization Assay Workflow

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR5 receptor and the point of intervention for negative allosteric modulators.

cluster_pathway mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 activates Gq Gq Protein mGluR5->Gq activates NAM Negative Allosteric Modulator (NAM) NAM->mGluR5 inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

mGluR5 Signaling Cascade

Conclusion

The preclinical data reviewed in this guide highlight the distinct pharmacological profiles of various mGluR5 negative allosteric modulators. While earlier compounds like MPEP were instrumental as research tools, newer agents such as MTEP, mavoglurant, and basimglurant offer improved selectivity and pharmacokinetic properties. The choice of a specific mGluR5 NAM for research or drug development should be guided by a thorough consideration of its binding affinity, functional potency, selectivity, and in vivo efficacy in relevant preclinical models. This comparative guide provides a foundational resource for making such informed decisions.

References

AZD2066 Hydrate vs. Placebo: A Comparative Review of Historical Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AZD2066 hydrate against placebo in historical clinical trials. The data presented is intended to support researchers, scientists, and drug development professionals in their understanding of this investigational mGluR5 negative allosteric modulator.

Overview of AZD2066

AZD2066 is a selective, orally active, and blood-brain barrier-permeating antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), it inhibits the downstream signaling of mGluR5. The antagonism of mGluR5 has been investigated for its therapeutic potential in a variety of central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD).

Mechanism of Action: mGluR5 Signaling Pathway

AZD2066 acts by modulating the mGluR5 signaling cascade. Under normal physiological conditions, the binding of glutamate to the mGluR5 receptor, a G-protein coupled receptor, initiates a series of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a negative allosteric modulator, AZD2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate and thereby dampening this signaling pathway.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq protein mGluR5->Gq Activates AZD2066 AZD2066 (NAM) AZD2066->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.

Clinical Trial Data: AZD2066 vs. Placebo

AZD2066 has been evaluated in several historical clinical trials across different indications. Below is a summary of the available quantitative data and experimental protocols.

Gastroesophageal Reflux Disease (GERD) in Healthy Volunteers

A randomized, double-blind, placebo-controlled, crossover study was conducted to assess the effect of single doses of AZD2066 on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes in healthy male volunteers.

  • Study Design: The study consisted of two parts. In Part A, 13 subjects received AZD2066 13 mg and placebo. In Part B, 19 subjects received AZD2066 2 mg, 6 mg, and placebo in a randomized crossover fashion.

  • Procedure: Postprandial manometry and pH-impedance measurements were performed for 3 hours after a standardized meal to record TLESRs and reflux episodes.

  • Endpoints: The primary endpoints were the number of TLESRs and the number of reflux episodes.

Outcome MeasureAZD2066 Dose% Reduction vs. Placebo (Geometric Mean)p-value
Number of TLESRs13 mg27%0.02
Number of Reflux Episodes13 mg51%0.01

Data from the 13 mg dose group in Part A.

In participants receiving the 13 mg dose, the most common adverse events were related to the nervous system, including dizziness (3 out of 13 subjects) and disturbance in attention (3 out of 13 subjects).[1] These events were reported to be of mild intensity and were reversible.[1] No serious adverse events were reported.[1] The effects of AZD2066 appeared to be dose-dependent, with fewer adverse events observed at the 2 mg and 6 mg doses.[1]

Neuropathic Pain

AZD2066 was investigated in two separate Phase IIa, double-blind, randomized, parallel-group, multi-center studies for the treatment of painful diabetic neuropathy and peripheral neuropathic pain with mechanical hypersensitivity.

  • Study Duration: Both studies involved a 28-day treatment period.

  • Dosing Regimen: Patients randomized to the active treatment arm received AZD2066 12 mg once daily for the first 4 days, followed by 18 mg once daily from day 5 to day 28.

  • Primary Outcome Measure: The primary efficacy endpoint for both trials was the change in the mean daily pain score from baseline to the last 5 days of treatment, as measured by a numerical rating scale (NRS).

Unfortunately, the quantitative results for the primary and secondary efficacy endpoints of these trials have not been made publicly available in peer-reviewed literature.

Major Depressive Disorder (MDD)

A Phase IIa, multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study was conducted to assess the efficacy and safety of AZD2066 after 6 weeks of treatment in patients with MDD.

  • Study Design: A 6-week treatment study comparing AZD2066, an active comparator (duloxetine), and placebo.

  • Patient Population: Patients diagnosed with Major Depressive Disorder.

  • Primary Outcome Measure: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.

In this trial, neither AZD2066 nor the active comparator, duloxetine, demonstrated a statistically significant separation from placebo on the primary efficacy endpoint.[2] The lack of separation from placebo is a known challenge in clinical trials for MDD.[2]

A pooled analysis of safety data from three Phase IIa studies, including the trial in MDD, reported a higher incidence of psychiatric adverse events in the AZD2066 group compared to placebo.[3] In the MDD trial, the incidence of psychiatric adverse events was 9 out of 40 patients in the active group versus 5 out of 43 in the placebo group.[3]

Summary and Conclusion

The available historical clinical trial data for AZD2066 hydrate presents a mixed profile. In a study with healthy volunteers, AZD2066 demonstrated a statistically significant and dose-dependent reduction in TLESRs and reflux episodes, suggesting a potential therapeutic effect in GERD. However, the efficacy of AZD2066 in treating neuropathic pain and major depressive disorder was not established in the respective Phase IIa trials, with the MDD trial failing to show a separation from placebo. The safety profile of AZD2066 was marked by a higher incidence of nervous system and psychiatric adverse events compared to placebo, particularly at higher doses. Further research would be necessary to fully elucidate the therapeutic potential and safety of AZD2066.

References

Validating CNS Target Engagement of AZD2066 Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the central nervous system (CNS) target engagement of AZD2066 hydrate, a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). We will explore experimental data and protocols, comparing AZD2066 with other mGluR5 antagonists and outlining key validation techniques.

Overview of AZD2066 Hydrate and CNS Target Engagement

AZD2066 is an orally active, blood-brain barrier-penetrating compound that has been investigated for various neurological and psychiatric disorders.[1] Validating that a drug like AZD2066 reaches its intended target in the brain and exerts the desired pharmacological effect is a critical step in drug development. This process, known as CNS target engagement, utilizes a variety of preclinical and clinical methodologies.

Comparative Analysis of mGluR5 Antagonists

Several compounds with a similar mechanism of action to AZD2066 have been developed and studied. A comparison of their properties can provide valuable context for evaluating the performance of AZD2066.

CompoundChemical ClassKey CharacteristicsInvestigational Use
AZD2066 Isoxazole/TriazoleSelective mGluR5 negative allosteric modulator.Anxiety, depression, pain disorders.[1]
AZD9272 Benzonitrile/OxadiazoleSelective and highly CNS penetrant mGluR5 antagonist.[2]Analgesia.[2]
MTEP Thiazole/PyridineA widely used preclinical tool compound for mGluR5 antagonism.[2]Preclinical research in addiction and other CNS disorders.[3][4]
Fenobam ImidazoleAn early mGluR5 antagonist, noted for producing some psychoactive effects in humans.[2]Anxiolytic.

Validating CNS Target Engagement: Methodologies and Data

Direct and indirect methods are employed to validate the CNS target engagement of mGluR5 antagonists.

Positron Emission Tomography (PET) Imaging

PET imaging is a powerful technique for directly quantifying the occupancy of a specific receptor by a drug in the living human brain.[5][6][7]

A study in healthy volunteers was conducted to determine the relationship between plasma concentrations of AZD2066 and mGluR5 receptor occupancy in the brain.[1] The study utilized the mGluR5-specific radioligand [11C]-ABP688. The results demonstrated a dose-dependent increase in receptor occupancy with increasing plasma concentrations of AZD2066.[1]

RadioligandDrugKey Finding
[11C]-ABP688AZD2066 Demonstrated a clear relationship between plasma concentration and mGluR5 occupancy in the human brain.[1]
[11C]AZD9272AZD9272 This radioligand, derived from the drug itself, showed a distinct regional brain distribution compared to other mGluR5 radioligands, suggesting it may bind to a unique site on the receptor.[8]

A typical protocol for a receptor occupancy PET study involves the following steps:

  • Subject Screening: Healthy volunteers undergo a thorough medical screening.

  • Baseline PET Scan: A baseline scan is performed using an mGluR5-specific radioligand (e.g., [11C]-ABP688) to measure the baseline receptor density.

  • Drug Administration: Subjects are administered single or multiple doses of the investigational drug (e.g., AZD2066).

  • Post-Dose PET Scans: PET scans are repeated at various time points after drug administration.

  • Plasma Sampling: Blood samples are collected to measure the plasma concentration of the drug.

  • Data Analysis: The PET data is analyzed to calculate the percentage of receptor occupancy at different drug concentrations. The total volume of distribution (VT) of the radioligand is often used in the analysis.[1]

PET_Workflow cluster_pre Pre-Drug Administration cluster_drug Drug Administration cluster_post Post-Drug Administration cluster_analysis Data Analysis Screening Subject Screening Baseline Baseline PET Scan (e.g., [11C]-ABP688) Screening->Baseline Drug Administer AZD2066 Baseline->Drug PostScan Post-Dose PET Scans Drug->PostScan Plasma Plasma Sampling Drug->Plasma Analysis Calculate Receptor Occupancy vs. Plasma Concentration PostScan->Analysis Plasma->Analysis

Caption: Workflow for a CNS Receptor Occupancy PET Study.
Preclinical Behavioral Pharmacology: Drug Discrimination Studies

Drug discrimination is a behavioral assay in animals, typically rats, that assesses the interoceptive (internal) stimulus effects of a drug.[9][10] Animals are trained to recognize the effects of a specific drug and respond accordingly to receive a reward. This method can determine if a novel compound produces similar subjective effects to a known drug, providing evidence of a shared mechanism of action.

Studies have shown that both AZD2066 and AZD9272 produce discriminative stimulus effects similar to other mGluR5 antagonists like MTEP and fenobam, and distinct from drugs of other classes such as cocaine or PCP.[2] This indicates that their psychoactive effects are selectively mediated by mGluR5 antagonism.

Training DrugTest Compound(s)Result
MTEPAZD9272 AZD9272 fully substituted for MTEP, indicating a similar mechanism of action.[2]
AZD9272AZD2066 , MTEP, FenobamAll three compounds fully substituted for AZD9272, confirming they share discriminative properties.[2]
  • Training Phase: Rats are trained to press one of two levers in an operant chamber. They are trained to press one lever after receiving an injection of the training drug (e.g., MTEP) and the other lever after receiving a vehicle injection to receive a food reward.

  • Acquisition Criteria: Training continues until the rats reliably press the correct lever based on the injection they received.

  • Test Phase: Once trained, the rats are administered various doses of the test compound (e.g., AZD2066) and the percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animals predominantly press the drug-associated lever.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_Drug Administer Training Drug (e.g., MTEP) Rat presses 'Drug' Lever -> Reward Test_AZD2066 Administer AZD2066 Train_Drug->Test_AZD2066 Train_Vehicle Administer Vehicle Rat presses 'Vehicle' Lever -> Reward Train_Vehicle->Test_AZD2066 Measure Measure % of presses on 'Drug' Lever Test_AZD2066->Measure

Caption: Experimental Workflow for Drug Discrimination Studies.
Translational Biomarkers: Electroencephalography (EEG)

Downstream Signaling: The BDNF/TrkB Pathway

Beyond direct receptor binding, validating target engagement can involve measuring downstream neurochemical changes. Antagonism of mGluR5 has been linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway.[13][14][15] This pathway is crucial for synaptic plasticity, neuronal survival, and differentiation.

The proposed mechanism involves mGluR5 antagonism leading to a modulation of glutamatergic transmission, which in turn influences the expression and release of BDNF. BDNF then binds to its receptor TrkB, initiating intracellular signaling cascades (e.g., MAPK/ERK, PI3K/Akt, and PLCγ) that promote neuroprotective and synaptogenic effects.

mGluR5_BDNF_Pathway AZD2066 AZD2066 mGluR5 mGluR5 AZD2066->mGluR5 Antagonizes Glutamate Glutamate Signaling mGluR5->Glutamate Modulates BDNF BDNF Release Glutamate->BDNF Influences TrkB TrkB Receptor BDNF->TrkB Binds to Signaling Intracellular Signaling Cascades (MAPK/ERK, PI3K/Akt, PLCγ) TrkB->Signaling Activates Effects Synaptic Plasticity & Neuroprotection Signaling->Effects Promotes

Caption: Proposed Signaling Pathway from mGluR5 Antagonism to BDNF/TrkB Activation.

Conclusion

Validating the CNS target engagement of AZD2066 hydrate involves a multi-faceted approach. PET imaging provides direct, quantitative evidence of mGluR5 occupancy in the human brain, demonstrating that the drug reaches and binds to its intended target. Preclinical drug discrimination studies confirm a specific mGluR5-mediated mechanism of action, comparable to other drugs in its class. Further investigation into downstream pharmacodynamic markers, such as EEG changes and activation of the BDNF/TrkB signaling pathway, can provide a more complete picture of the pharmacological effects of AZD2066 in the CNS. This comprehensive validation is essential for the successful clinical development of novel CNS therapeutics.

References

A Comparative Analysis of AZD2066 Hydrate and Newer mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive benchmark of the mGluR5 antagonist AZD2066 hydrate against a new generation of compounds targeting the same receptor. This document compiles available preclinical data to facilitate an objective comparison of their performance, supported by detailed experimental protocols.

Metabotropic glutamate receptor 5 (mGluR5) is a key target in the central nervous system for the therapeutic intervention of a range of neurological and psychiatric disorders, including anxiety, depression, and certain neurodevelopmental conditions. As a selective, non-competitive mGluR5 antagonist, AZD2066 has been a compound of interest. However, the landscape of mGluR5 modulation is continually evolving with the advent of newer antagonists. This guide focuses on a direct comparison of AZD2066 with other notable mGluR5 negative allosteric modulators (NAMs) such as AZD9272, CTEP, and Basimglurant (RG7090), presenting key preclinical data in a standardized format.

Comparative Data Overview

The following tables summarize the available quantitative data for AZD2066 hydrate and selected newer mGluR5 antagonists, focusing on binding affinity, pharmacokinetic properties, and in-vivo efficacy in preclinical models of anxiety.

Table 1: In Vitro Binding Affinity at mGluR5
CompoundAssay TypeSpeciesIC50 (nM)Ki (nM)Kd (nM)Reference
AZD2066 In-vivo displacement of [11C]ABP688Human-~1200-[1]
Basimglurant (RG7090) Radioligand Binding ([3H]-MPEP displacement)Human-35.6-[2]
Radioligand Binding ([3H]-ABP688 displacement)Human-1.4-[2]
Saturation Analysis ([3H]-basimglurant)Human--1.1[2]
Ca2+ Mobilization AssayHuman7.0--[2]
[3H]-inositolphosphate accumulationHuman5.9--[2]

Note: Data for AZD2066 is an in-vivo estimate and may not be directly comparable to the in-vitro data for other compounds.

Table 2: Preclinical Pharmacokinetic Parameters
CompoundSpeciesRoute of AdministrationHalf-life (t1/2)Oral Bioavailability (%)Brain/Plasma RatioReference
AZD9272 RatNot SpecifiedLong (Discriminative half-life of 24.3 hours)Orally AvailableHigh CNS Penetration[3]
CTEP MouseOral~18 hoursHigh2.6[4]
Basimglurant (RG7090) RatNot SpecifiedLong (supportive of once-daily administration)GoodGood Brain Penetration[5]

Note: Specific quantitative pharmacokinetic data for AZD2066 in preclinical species was not available in the reviewed literature.

Table 3: In-Vivo Efficacy in Preclinical Anxiety Models
CompoundAnimal ModelSpeciesRoute of AdministrationEffective DoseEndpointReference
CTEP Stress-Induced HyperthermiaMouseNot Specified0.1 mg/kg (MED)Reduction of hyperthermia[4]
Vogel Conflict Drinking TestRatNot Specified0.3 mg/kg (MED)Increased punished drinking[4]
Basimglurant (RG7090) Vogel Conflict Drinking TestRatNot SpecifiedNot SpecifiedAnxiolytic-like effects observed[5]

Note: Quantitative in-vivo efficacy data for AZD2066 in a relevant preclinical anxiety model was not available in the reviewed literature. One study indicated that both AZD2066 and AZD9272 have similar discriminative effects to other mGluR5 antagonists.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates NAM Negative Allosteric Modulator (NAM) (e.g., AZD2066) NAM->mGluR5 Inhibits PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Figure 1: mGluR5 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki/IC50) functional_assay Functional Assay (e.g., Ca2+ mobilization) binding_assay->functional_assay Characterize Potency pk_studies Pharmacokinetic Studies (Determine t1/2, Bioavailability, B/P ratio) functional_assay->pk_studies Select Lead Compounds efficacy_models Efficacy Models (e.g., Elevated Plus Maze, Vogel Test) pk_studies->efficacy_models Inform Dosing for Efficacy

Figure 2: Preclinical Evaluation Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for mGluR5

Objective: To determine the binding affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [3H]MPEP or [3H]ABP688).

  • Test compound (e.g., AZD2066 or newer antagonist) at various concentrations.

  • Non-specific binding control (a high concentration of a known mGluR5 ligand).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing mGluR5 in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Vogel Conflict Drinking Test

Objective: To assess the anxiolytic potential of a test compound by measuring its ability to increase the number of punished responses (drinking) in water-deprived rats.

Materials:

  • Male Wistar rats.

  • Vogel-type conflict test apparatus (a chamber with a drinking spout connected to a shock generator).

  • Test compound and vehicle.

Procedure:

  • Water Deprivation: Water-deprive the rats for 48 hours prior to the test, with free access to food.

  • Habituation (Optional): Some protocols include a habituation session where rats are allowed to drink from the spout without punishment.

  • Drug Administration: Administer the test compound or vehicle to the rats via the intended route (e.g., intraperitoneal or oral) at a specified time before the test.

  • Test Session: Place each rat individually in the test chamber. For a set period (e.g., 5 minutes), every 20th lick of the drinking spout results in the delivery of a mild electric shock to the rat's tongue.

  • Data Collection: Record the total number of licks and the number of shocks received during the test session.

  • Data Analysis: An increase in the number of punished licks in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the results.

Conclusion

This comparative guide highlights the profiles of AZD2066 and a selection of newer mGluR5 antagonists. While AZD2066 has been a valuable tool in understanding mGluR5 pharmacology, newer compounds like CTEP and Basimglurant have demonstrated high potency, favorable pharmacokinetic profiles in preclinical models, and efficacy in models of anxiety. The provided data and protocols offer a foundation for researchers to make informed decisions in the design of future studies and the selection of appropriate tool compounds for investigating the therapeutic potential of mGluR5 antagonism. Further studies are warranted to obtain a more complete head-to-head comparison, particularly regarding the in-vitro binding affinity and in-vivo anxiolytic efficacy of AZD2066.

References

In Vivo Efficacy Showdown: A Comparative Guide to AZD2066 Hydrate and MTEP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vivo efficacy of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): AZD2066 hydrate and MTEP. This document synthesizes available preclinical and clinical data to offer an objective performance comparison, supported by experimental details.

Both AZD2066 hydrate and MTEP target mGluR5, a key player in modulating excitatory neurotransmission in the central nervous system. Dysregulation of mGluR5 has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. While both compounds share a mechanism of action, their in vivo profiles exhibit notable differences in terms of potency, duration of action, and therapeutic applications explored.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for AZD2066 hydrate and MTEP, focusing on in vivo efficacy in relevant models and key pharmacokinetic parameters. It is important to note that direct head-to-head preclinical efficacy studies are limited; therefore, this comparison is synthesized from separate studies.

Table 1: In Vivo Efficacy Comparison

Compound Indication Model Species Dose Range Key Efficacy Endpoints & Results
AZD2066 Gastroesophageal Reflux Disease (GERD)Human2, 6, and 13 mg (single doses)- Dose-dependent reduction in transient lower esophageal sphincter relaxations (TLESRs). - At 13 mg, a significant 51% reduction in reflux episodes was observed.[1]
MTEP Anxiety (Elevated Plus Maze)Rat5.0 and 10.0 µg/µl (intra-septal infusion)- Dose-dependent increase in the exploration of open arms, indicative of anxiolytic-like effects.[2]
MTEP Epilepsy (Lithium-Pilocarpine Model)Rat1 mg/kg- Demonstrated a neuroprotective effect by preventing neuronal loss in the hippocampus.[3]
MTEP Parkinson's Disease Model (Haloperidol-induced rigidity)Rat0.5 - 3 mg/kg (i.p.)- Dose-dependently decreased muscle rigidity.[4]

Table 2: Pharmacokinetic Profile Comparison (Rat)

Pharmacokinetic Parameter AZD2066 (analogue AZD9272) MTEP
Route of Administration Not specified in direct comparisonIntraperitoneal (i.p.)
Discriminative Half-life ~21.93 - 24.3 hours~3.23 hours

Note: The discriminative half-life of AZD9272, a close analogue of AZD2066, was found to be approximately 7-fold longer than that of MTEP in a direct comparative study in rats, suggesting a significantly longer duration of action for the AZD series of compounds.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the presented data.

MTEP in the Elevated Plus-Maze Test for Anxiety
  • Animals: Male Wistar rats.

  • Procedure:

    • Animals are anesthetized and stereotaxically implanted with guide cannulae aimed at the lateral septal nuclei.

    • Following a recovery period, varying doses of MTEP (5.0 or 10.0 µg/µl) or vehicle are microinjected into the lateral septal nuclei.

    • Each rat is then placed in the center of an elevated plus-maze, which consists of two open arms and two enclosed arms.

    • The behavior of the rat is recorded for a set period, typically 5 minutes.

  • Data Analysis: The primary measures of anxiety-like behavior are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Locomotor activity is also assessed by the total number of arm entries.[2]

AZD2066 in a Human Model of Gastroesophageal Reflux Disease (GERD)
  • Subjects: Healthy male volunteers.

  • Study Design: Randomized, crossover study.

  • Procedure:

    • Subjects receive single oral doses of AZD2066 (2, 6, or 13 mg) or placebo.

    • Post-dosing, subjects undergo postprandial manometry and pH-impedance measurements to record TLESRs and reflux episodes.

  • Data Analysis: The primary endpoints are the number of TLESRs and the number of reflux episodes. A reduction in these measures indicates efficacy in controlling GERD symptoms.[1]

Discriminative Effects of AZD2066 and MTEP in Rats
  • Animals: Rats trained to discriminate a specific drug from vehicle.

  • Procedure:

    • Rats are trained to press one of two levers after receiving an injection of a specific drug (e.g., MTEP or an analogue of AZD2066) to receive a food reward. They are trained to press the other lever after receiving a vehicle injection.

    • Once trained, the rats are tested with various doses of AZD2066 and MTEP to see which lever they press, indicating whether they perceive the drug's effects as similar to the training drug.

    • The time course of the discriminative effects is determined by administering the drug at different time points before the test session.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. The discriminative half-life is calculated as the time at which the drug's effect diminishes to a point where the rats no longer reliably press the drug-appropriate lever.[5]

Mandatory Visualization

The following diagrams illustrate the mGluR5 signaling pathway and a generalized experimental workflow for in vivo efficacy studies.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Ca2+ release Downstream Downstream Signaling (e.g., MAPK) Ca2_release->Downstream Activates PKC->Downstream AZD2066_MTEP AZD2066 / MTEP (NAM) AZD2066_MTEP->mGluR5 Inhibits

Caption: mGluR5 Signaling Pathway and Point of Intervention for AZD2066 and MTEP.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat model of anxiety) Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Grouping Random Assignment to Groups (Vehicle, AZD2066, MTEP) Baseline->Grouping Dosing Drug Administration (Specify route, dose, frequency) Grouping->Dosing Behavioral_Test Perform Behavioral Assay (e.g., Elevated Plus Maze) Dosing->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Interpretation of Results Stats->Results

Caption: Generalized Workflow for In Vivo Efficacy Studies.

References

Safety Operating Guide

Proper Disposal Procedures for AZD 2066 Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and professional practice. This document provides detailed, step-by-step guidance for the proper disposal of AZD 2066 hydrate, a selective mGluR5 antagonist used in neurological research. The following procedures are designed to provide researchers, scientists, and drug development professionals with the essential information needed for safe handling and disposal, thereby minimizing environmental impact and ensuring regulatory compliance.

Hazard Summary & Key Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent its release into the environment. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical FormulaC19H16ClN5O2・1/4H2O[1]
Molecular Weight386.33 g/mol [1]
GHS ClassificationAcute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard StatementsH302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]

Experimental Protocols: Disposal of this compound

The following protocol outlines the required steps for the safe disposal of this compound. This procedure should be carried out in a designated and properly equipped laboratory setting.

Materials Required:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Clearly labeled, sealed, and non-reactive waste container.

  • Chemical fume hood.

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure that you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including unused or expired material, into a designated and clearly labeled hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in the designated hazardous waste container.

    • Solutions: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous aqueous waste. Do not dispose of these solutions down the drain.

  • Container Management: Ensure that the hazardous waste container is kept sealed when not in use. Store the container in a well-ventilated area, away from incompatible materials.

  • Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. All disposal must be conducted in accordance with local, state, and federal regulations[1].

  • Documentation: Maintain a log of the waste generated, including the name of the chemical, quantity, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste & Contaminated Materials segregate->solid_waste Solid liquid_waste Aqueous Solutions segregate->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Aqueous Hazardous Waste Container liquid_waste->collect_liquid store Step 4: Store Sealed Containers in a Ventilated Area collect_solid->store collect_liquid->store contact_ehs Step 5: Arrange for Pickup by EHS or Licensed Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。